Minigastrin
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBRJDBGIVUNDK-QOGDCIHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H109N17O27S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028769 | |
| Record name | 22-34-Gastrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1832.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60748-07-4, 70706-59-1 | |
| Record name | Minigastrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070706591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22-34-Gastrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Minigastrin Peptide: Sequence, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the minigastrin peptide, a promising ligand for targeting cholecystokinin-2 (CCK2) receptor-expressing cancers. This document details its amino acid sequence, structural characteristics, and the signaling pathways it modulates. Furthermore, it outlines key experimental protocols for its synthesis, characterization, and evaluation, supported by quantitative data to aid in the development of novel diagnostic and therapeutic agents.
This compound Peptide: Sequence and Structure
This compound is a naturally occurring, shorter isoform of the hormone gastrin. The human this compound I peptide is composed of 13 amino acids with the following sequence: Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2.[1] A critical feature of this compound and its analogs is the C-terminal tetrapeptide sequence, -Trp-Met-Asp-Phe-NH2, which is essential for high-affinity binding to the CCK2 receptor.[2]
The native peptide's susceptibility to enzymatic degradation has prompted the development of numerous synthetic analogs with improved stability and pharmacokinetic profiles for clinical applications. These modifications often involve substitutions within both the N-terminal and C-terminal regions.
Table 1: Amino Acid Sequences of Human this compound and Key Analogs
| Peptide/Analog | Sequence | Key Modifications |
| Human this compound I | Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | Native sequence |
| DOTA-MG11 | DOTA-DGlu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | Truncated N-terminus with DOTA chelator for radiolabeling. |
| DOTA-MGS5 | DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2 | N-methylation of the Trp-Nle peptide bond and substitution of Met with Norleucine (Nle) and Phe with 1-Naphthylalanine (1Nal) to increase stability.[3] |
| PP-F11N (CP04) | DOTA-(DGlu)6-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH2 | Replacement of the L-glutamic acid pentapeptide with a hexa-D-glutamic acid chain and Met with Nle to reduce kidney uptake and improve stability. |
The three-dimensional structure of this compound is predominantly random coil in solution, though the C-terminal region may adopt a more ordered conformation upon receptor binding. The addition of chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) at the N-terminus is a common strategy to enable radiolabeling for imaging and therapeutic applications without significantly compromising receptor affinity.[4]
Signaling Pathways
This compound exerts its biological effects by binding to the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by this compound binding is through the Gq alpha subunit.[5] This activation leads to a cascade of intracellular events, including the mobilization of calcium and the activation of protein kinase C (PKC). Furthermore, CCK2 receptor activation can also trigger other important signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the RhoA pathway, which are crucial in regulating cell proliferation and migration.
Gq-Protein Coupled Signaling Pathway
The canonical signaling pathway for the CCK2 receptor is depicted below.
MAPK/ERK and RhoA Signaling Pathways
Activation of the CCK2 receptor also leads to the stimulation of the MAPK/ERK and RhoA signaling pathways, which are critical for cell proliferation, differentiation, and migration.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of DOTA-MGS5
This protocol outlines the manual synthesis of DOTA-MGS5 using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a Rink Amide resin.
Detailed Methodology:
-
Resin Preparation: Rink Amide resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This is followed by thorough washing with DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin and allowed to react for 1-2 hours. Coupling completion can be monitored using a Kaiser test.
-
Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the sequence, starting from the C-terminus (1-Naphthylalanine) to the N-terminus (D-Glutamic acid).
-
DOTA Conjugation: After the final amino acid is coupled and deprotected, DOTA-tris(tBu)-ester is coupled to the N-terminus.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) for 2-3 hours.
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Radiolabeling with Lutetium-177
This protocol describes the labeling of DOTA-conjugated this compound analogs with the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu).
Detailed Methodology:
-
Reagent Preparation: A solution of the DOTA-peptide is prepared in a suitable buffer, typically sodium acetate or ascorbate buffer, at a pH of 4.5-5.5.
-
Labeling Reaction: ¹⁷⁷LuCl₃ is added to the peptide solution. The reaction mixture is heated at 95-100°C for 15-30 minutes.
-
Quality Control: The radiochemical purity of the labeled peptide is determined by radio-HPLC or thin-layer chromatography (TLC). A radiochemical purity of >95% is generally required for clinical use.
-
Purification (if necessary): If the radiochemical purity is below the required threshold, the product can be purified using a C18 Sep-Pak cartridge.
CCK2 Receptor Competitive Binding Assay
This assay is used to determine the binding affinity (IC₅₀) of unlabeled this compound analogs by measuring their ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.
Detailed Methodology:
-
Cell Culture: A431 cells stably transfected with the human CCK2 receptor (A431-CCK2R) are cultured to confluence in appropriate media.
-
Assay Setup: Cells are incubated with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled [Leu¹⁵]gastrin-I) and varying concentrations of the unlabeled competitor peptide (the this compound analog being tested).
-
Incubation: The incubation is carried out at 37°C for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.
-
Washing and Lysis: The cells are washed to remove unbound radioligand, and then lysed to release the bound radioactivity.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Quantitative Data
The following tables summarize key quantitative data for various this compound analogs, providing a basis for comparison of their performance.
Table 2: In Vitro CCK2 Receptor Binding Affinity of this compound Analogs
| Analog | Cell Line | IC₅₀ (nM) | Reference |
| Pentagastrin | A431-CCK2R | 0.76 ± 0.11 | |
| DOTA-MGS5 | A431-CCK2R | ~0.4 | |
| DOTA-Pro-MGS5 | A431-CCK2R | 0.6 - 1.4 | |
| PP-F11N (CP04) | A431-CCK2R | ~1.0 |
Table 3: In Vivo Tumor Uptake of Radiolabeled this compound Analogs
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| ¹¹¹In-DOTA-MG11 | A431-CCK2R Xenograft | 4 h | ~5 | |
| ¹⁷⁷Lu-DOTA-MGS5 | AR42J Xenograft | 24 h | ~15 | |
| ¹⁷⁷Lu-DOTA-Pro-MGS5 | A431-CCK2R Xenograft | 4 h | 29 - 46 |
Conclusion
This compound and its synthetic analogs represent a highly promising class of peptides for the targeted diagnosis and therapy of CCK2 receptor-positive cancers. The ability to modify the peptide sequence to improve stability and pharmacokinetic properties, coupled with established methods for radiolabeling, provides a versatile platform for drug development. The detailed understanding of the CCK2 receptor signaling pathways offers opportunities for the rational design of novel therapeutic strategies, potentially in combination with other targeted agents. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of oncology.
References
- 1. CCK activates RhoA and Rac1 differentially through Gα13 and Gαq in mouse pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism for Src activation by the CCK2 receptor: Patho-physiological functions of this receptor in pancreas - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Minigastrin in Cellular Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of minigastrin and its analogues in cellular signaling pathways. This compound, a peptide hormone, and its derivatives are pivotal in both physiological processes and pathological conditions, particularly in cancer biology. This document details the molecular mechanisms of this compound-receptor interaction, the subsequent intracellular signaling cascades, and the experimental methodologies used to elucidate these pathways. The information presented herein is intended to be a valuable resource for researchers and professionals involved in oncology, endocrinology, and the development of targeted therapeutics.
This compound and its Receptor: The Cholecystokinin B Receptor (CCKBR)
This compound exerts its biological effects primarily through binding to the cholecystokinin B receptor (CCKBR), also known as the cholecystokinin 2 receptor (CCK2R).[1][2] The CCKBR is a G-protein-coupled receptor (GPCR) that is overexpressed in various human cancers, including medullary thyroid carcinoma (MTC), small cell lung cancer, astrocytoma, and stromal ovarian cancer.[1][3][4] This overexpression makes the CCKBR an attractive target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT). This compound and cholecystokinin (CCK) share a common C-terminal amino acid sequence, which is responsible for binding to the CCKBR with high affinity.
Core Signaling Pathways Activated by this compound
Upon binding of this compound to the CCKBR, a conformational change in the receptor initiates a cascade of intracellular signaling events. These pathways are crucial in mediating the physiological and pathophysiological effects of this compound, such as cell proliferation, differentiation, and survival. The primary signaling pathways activated by the this compound-CCKBR axis are detailed below.
Gq/Phospholipase C (PLC) Pathway
The CCKBR is predominantly coupled to the Gq class of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.
-
DAG remains in the plasma membrane and, together with the increased intracellular Ca2+, activates protein kinase C (PKC).
Activated PKC can then phosphorylate a variety of downstream target proteins, leading to cellular responses such as gene expression changes and cell growth.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The activation of the CCKBR by this compound also leads to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, which is a critical regulator of cell proliferation, differentiation, and survival. This can occur through both PKC-dependent and PKC-independent mechanisms. The MAPK cascade involves a series of protein kinases that sequentially phosphorylate and activate one another, ultimately leading to the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 can translocate to the nucleus and phosphorylate transcription factors, thereby regulating gene expression.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
Another significant pathway engaged by this compound-CCKBR signaling is the PI3K/Akt pathway. This pathway is central to cell survival, growth, and proliferation. The activation of this pathway can also be mediated through G-protein dependent mechanisms. Activated Akt can phosphorylate a wide range of substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression.
Transactivation of the Epidermal Growth Factor Receptor (EGFR)
This compound-CCKBR signaling can also lead to the transactivation of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. This process involves the CCKBR-mediated activation of intracellular signaling molecules that in turn activate the EGFR, leading to the initiation of its downstream signaling cascades, including the MAPK and PI3K/Akt pathways. This crosstalk between GPCRs and receptor tyrosine kinases represents an important mechanism for signal amplification and diversification.
The following diagram illustrates the primary signaling pathways initiated by this compound binding to the CCKBR.
Caption: this compound-CCKBR signaling pathways.
Interaction with the mTORC1 Pathway
Recent studies have unveiled a significant interplay between the CCKBR signaling and the mammalian target of rapamycin complex 1 (mTORC1) pathway. The mTORC1 pathway is a central regulator of cell growth and proliferation. It has been demonstrated that inhibition of mTORC1 with drugs like everolimus (RAD001) can lead to an increased expression of CCKBR on the surface of cancer cells. This, in turn, enhances the uptake of radiolabeled this compound analogues, suggesting a potential combination therapy strategy to improve the efficacy of PRRT in CCKBR-positive cancers.
The following diagram illustrates the experimental logic of combining an mTORC1 inhibitor with a radiolabeled this compound analogue.
Caption: Logic for combining mTORC1 inhibition with this compound-based PRRT.
Quantitative Data on this compound Analogues
The development of this compound analogues for clinical applications has generated a significant amount of quantitative data regarding their binding affinity, cellular uptake, and in vivo biodistribution. The following tables summarize key quantitative findings from various studies.
Table 1: In Vitro Binding Affinity (IC50) of this compound Analogues
| Analogue | Cell Line | IC50 (nM) | Reference |
| [natLu]Lu-DOTA-CCK-62 | - | 98.9 ± 8.4 | |
| DOTA-cyclo-MG1 | A431-CCK2R | 2.54 ± 0.30 | |
| natLu-DOTA-cyclo-MG1 | A431-CCK2R | 2.22 ± 0.32 | |
| DOTA-cyclo-MG2 | A431-CCK2R | 3.23 ± 0.91 | |
| natLu-DOTA-cyclo-MG2 | A431-CCK2R | 2.85 ± 0.63 | |
| DOTA-MGS1 | AR42J | Similar to DOTA-MG11 | |
| DOTA-MGS4 | AR42J | Lower than DOTA-MG11 | |
| DOTA-CCK-66, DOTA-CCK-66.2, DOTA-MGS5 | AR42J | 3.6 - 6.0 |
Table 2: In Vitro Cellular Uptake and Internalization
| Analogue | Cell Line | Incubation Time | Internalized Fraction (%) | Reference |
| [177Lu]Lu-DOTA-cyclo-MG1 | A431-CCK2R | 2 h | 15.2 ± 2.6 | |
| [177Lu]Lu-DOTA-cyclo-MG2 | A431-CCK2R | 2 h | 16.1 ± 1.9 | |
| [111In]In-1, [111In]In-2, [111In]In-3 | A431-CCK2R | 4 h | ≥60 | |
| [177Lu]Lu-PP-F11N with RAD001 | A431/CCKBR | 1 h | Increased internalization |
Table 3: In Vivo Tumor Uptake in Xenograft Models (% Injected Activity per gram - %IA/g)
| Analogue | Tumor Model | Time Post-Injection | Tumor Uptake (%IA/g) | Reference |
| [177Lu]Lu-1 | A431-CCK2R | 4 h | 34.72 ± 9.40 | |
| [177Lu]Lu-2 | A431-CCK2R | 4 h | 33.25 ± 6.34 | |
| [111In]In-DOTA-MGS4 | A431-CCK2R | 4 h | 10.40 ± 2.21 | |
| [68Ga]Ga-DOTA-MGS5 | A431-CCK-2R | 1 h | 23.3 ± 4.7 | |
| [177Lu]Lu-DOTA-PP-F11N | MZ-CRC-1 | 4 h | 20.7 ± 1.71 | |
| [177Lu]Lu-DOTA-rhCCK-18 | AR42J | 1 h | 24.1 ± 4.2 | |
| [177Lu]Lu-DOTA-rhCCK-18 | AR42J | 24 h | 25.4 ± 4.7 |
Experimental Protocols
The study of this compound function and the development of its analogues rely on a variety of established experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Cell Culture
-
Cell Lines: A431 human epidermoid carcinoma cells stably transfected with the human CCKBR (A431/CCKBR or A431-CCK2R) and mock-transfected A431 cells are commonly used. Rat pancreatic acinar AR42J cells, which endogenously express the CCKBR, are also frequently utilized.
-
Culture Conditions: Cells are typically grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, and antibiotics (e.g., 0.1 mg/mL streptomycin, 100 IU/mL penicillin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Receptor Binding Assay (IC50 Determination)
This assay is used to determine the binding affinity of a compound for its receptor.
-
Cell Seeding: CCKBR-expressing cells (e.g., AR42J or A431-CCK2R) are seeded in multi-well plates.
-
Competition: A constant concentration of a radiolabeled this compound analogue is incubated with the cells in the presence of increasing concentrations of the unlabeled test compound (competitor).
-
Incubation: The incubation is carried out for a specific time at a defined temperature to allow binding to reach equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells.
-
Measurement: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Cellular Uptake and Internalization Assay
This assay measures the amount of a radiolabeled compound that is taken up and internalized by cells.
-
Cell Seeding: CCKBR-expressing cells are seeded in multi-well plates.
-
Incubation with Radioligand: Cells are incubated with a known concentration of the radiolabeled this compound analogue for various time points at 37°C.
-
Separation of Membrane-Bound and Internalized Fractions:
-
The supernatant containing the unbound radioligand is removed.
-
The cells are washed with an acidic buffer (e.g., glycine buffer, pH 2.0) to strip the surface-bound radioactivity. This fraction represents the membrane-bound ligand.
-
The cells are then lysed with a solution like 1 M NaOH to release the internalized radioactivity.
-
-
Measurement: The radioactivity in the membrane-bound and internalized fractions is measured using a gamma counter.
-
Data Analysis: The percentage of internalized radioactivity relative to the total added radioactivity is calculated.
The following diagram outlines a typical workflow for an in vitro cellular uptake and internalization assay.
Caption: Workflow for a cellular uptake and internalization assay.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Cell Lysis: Cells are treated with a lysis buffer to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-CCKBR, anti-phospho-S6, anti-phospho-ERK1/2).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP to produce light, which is captured on X-ray film or by a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software.
In Vivo Biodistribution Studies
These studies are performed in animal models to determine the distribution, accumulation, and clearance of a radiolabeled compound in different organs and tissues.
-
Animal Model: Tumor-bearing xenograft models are commonly used, where human cancer cells (e.g., A431-CCK2R) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Injection of Radiotracer: A known amount of the radiolabeled this compound analogue is injected intravenously into the tail vein of the mice.
-
Euthanasia and Organ Dissection: At specific time points post-injection (e.g., 1, 4, 24 hours), the mice are euthanized. Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone) are dissected and weighed.
-
Measurement of Radioactivity: The radioactivity in each organ and tumor is measured using a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected activity per gram of tissue (%IA/g). This allows for the assessment of tumor targeting and clearance from non-target organs.
Conclusion
This compound and its analogues represent a promising class of molecules for the targeted diagnosis and therapy of CCKBR-expressing cancers. A thorough understanding of their function in cellular pathways is paramount for the rational design of new and improved therapeutic agents. The signaling cascades initiated by this compound-CCKBR interaction, particularly the Gq/PLC, MAPK, and PI3K/Akt pathways, are central to its effects on cell proliferation and survival. Furthermore, the interplay with the mTORC1 pathway opens new avenues for combination therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound-based theranostics. The quantitative data summarized herein serves as a valuable benchmark for the evaluation of novel analogues. Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds to maximize tumor uptake and minimize off-target toxicity, ultimately leading to more effective treatments for patients with CCKBR-positive malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 3. Structural studies on radiopharmaceutical DOTA-minigastrin analogue (CP04) complexes and their interaction with CCK2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cholecystokinin-2 Receptor (CCK2R) and Minigastrin Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of gastric acid secretion, gastrointestinal motility, and cell growth. Minigastrin, a shorter, biologically active form of the hormone gastrin, is a primary endogenous ligand for CCK2R. The interaction between this compound and CCK2R is of significant interest in biomedical research and drug development, particularly in the context of oncology, as CCK2R is overexpressed in several types of tumors, including medullary thyroid carcinoma and small cell lung cancer. This technical guide provides a comprehensive overview of the CCK2R-minigastrin interaction, focusing on quantitative binding data, signaling pathways, and detailed experimental protocols.
Quantitative Data on CCK2R and this compound Analog Interaction
The binding affinity of this compound and its analogs to the CCK2R has been extensively studied. The data is typically presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a specific radioligand, or the inhibition constant (Ki), which is a more direct measure of binding affinity.
| Ligand/Analog | Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| [natGa]Ga-CP04 | A431-CCK2R(+) | [90Y]Y-CP04 | 1.15 ± 0.39 | - | [1] |
| [natLu]Lu-CP04 | A431-CCK2R(+) | [90Y]Y-CP04 | 1.02 ± 0.28 | - | [1] |
| DOTA-His-His-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | - | - | - | 3.9 | [2] |
| DOTA-cyclo-MG1 | A431-CCK2R | [125I]Tyr12-gastrin-I | 2.54 ± 0.30 | - | [3] |
| natLu-DOTA-cyclo-MG1 | A431-CCK2R | [125I]Tyr12-gastrin-I | 2.22 ± 0.32 | - | [3] |
| DOTA-cyclo-MG2 | A431-CCK2R | [125I]Tyr12-gastrin-I | 3.23 ± 0.91 | - | |
| natLu-DOTA-cyclo-MG2 | A431-CCK2R | [125I]Tyr12-gastrin-I | 2.85 ± 0.63 | - | |
| DOTA-MGS1 | A431-CCK2R | [111In]In-DOTA-MGS1 | ~1 | - | |
| DOTA-MGS4 | A431-CCK2R | [111In]In-DOTA-MGS4 | ~1 | - | |
| Stabilized MG Analog 1 | A431-CCK2R | [Leu15]gastrin-I (125I) | 0.69 ± 0.09 | - | |
| Pentagastrin (Reference) | A431-CCK2R | [Leu15]gastrin-I (125I) | 0.76 ± 0.11 | - |
Signaling Pathways
The binding of this compound to CCK2R initiates a cascade of intracellular signaling events, primarily through the Gq alpha subunit of the heterotrimeric G-protein. This activation leads to downstream signaling through the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Gq/PLC/Ca2+ Signaling Pathway
Upon this compound binding, the CCK2R undergoes a conformational change, activating the associated Gq protein. The activated Gq-alpha subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
MAPK/ERK Signaling Pathway
The activation of CCK2R by this compound also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. The activation of ERK can be initiated through G-protein-dependent and β-arrestin-mediated mechanisms. Scaffold proteins such as Kinase Suppressor of Ras (KSR) and β-arrestin play a critical role in organizing the components of this cascade (Ras, Raf, MEK, and ERK) to ensure efficient and specific signal transduction. Activated ERK (phosphorylated ERK) can then translocate to the nucleus to regulate gene expression.
Experimental Protocols
Cell Culture and Maintenance
A431-CCK2R Cells: The A431 human epidermoid carcinoma cell line stably transfected with the human CCK2R is a common model for studying this interaction.
-
Propagation Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent such as 1 µg/mL Puromycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Split sub-confluent cultures (70-80%) at a ratio of 1:2 to 1:3 every 2-3 days.
AR42J Cells: This rat pancreatic tumor cell line endogenously expresses the CCK2R.
-
Propagation Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: It is recommended to coat culture flasks with gelatin. Split sub-confluent cultures using a gentle detachment solution like Accutase.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (IC50 or Ki) of a test compound (e.g., this compound analog) by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2R.
Detailed Methodology:
-
Membrane Preparation: Homogenize cultured A431-CCK2R or AR42J cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [90Y]Y-CP04), and varying concentrations of the unlabeled this compound analog.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Separation: Terminate the incubation by rapid vacuum filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration upon activation of CCK2R by this compound. Fura-2 AM, a ratiometric fluorescent calcium indicator, is commonly used.
Detailed Methodology:
-
Cell Seeding: Seed A431-CCK2R or other suitable cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing Fura-2 AM for a specified time (e.g., 60 minutes) at room temperature in the dark.
-
Washing: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
-
Measurement: Place the plate in a fluorescence plate reader capable of dual-wavelength excitation.
-
Baseline Reading: Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Response Measurement: Immediately begin recording the fluorescence changes at both excitation wavelengths over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. Plot the change in this ratio against the logarithm of the agonist concentration to determine the EC50 value.
MAPK/ERK Phosphorylation Assay (Western Blot)
This assay is used to detect the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK (p-ERK) in response to this compound stimulation.
Detailed Methodology:
-
Cell Culture and Stimulation: Culture A431-CCK2R or AR42J cells and serum-starve them prior to stimulation with various concentrations of this compound for a specific time course.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution such as 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the p-ERK bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that detects total ERK1/2.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. The level of ERK activation is expressed as the ratio of p-ERK to total ERK.
Conclusion
The interaction between this compound and the CCK2R is a well-characterized system that serves as a valuable model for studying GPCR signaling and a promising target for the development of novel diagnostics and therapeutics, particularly in oncology. This technical guide has provided a detailed overview of the quantitative aspects of this interaction, the key signaling pathways involved, and comprehensive protocols for the essential experiments used to investigate this system. By utilizing these methodologies, researchers can further elucidate the intricate mechanisms of CCK2R activation and its downstream effects, paving the way for innovative drug discovery efforts.
References
- 1. Structural studies on radiopharmaceutical DOTA-minigastrin analogue (CP04) complexes and their interaction with CCK2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
Minigastrin Analogs for CCK2R Targeting in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor, is an increasingly important target in oncology. Its overexpression in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and certain gastrointestinal stromal tumors, presents a unique opportunity for targeted diagnostics and therapeutics. Minigastrin (MG), a natural ligand of CCK2R, and its analogs have been extensively investigated as vectors for delivering radionuclides to these tumors. This technical guide provides an in-depth overview of the core aspects of this compound analog development for CCK2R targeting, focusing on quantitative data, experimental protocols, and the underlying biological pathways.
Introduction to CCK2R and this compound Analogs
The CCK2R, upon activation by its ligands gastrin or cholecystokinin (CCK), triggers a cascade of intracellular signaling pathways that can promote cell proliferation, migration, and angiogenesis, thereby contributing to tumorigenesis.[1] The development of radiolabeled this compound analogs aims to exploit the high expression of CCK2R on cancer cells for targeted imaging (theranostics) and peptide receptor radionuclide therapy (PRRT).[2][3]
Early efforts with radiolabeled MG analogs demonstrated high uptake in CCK2R-expressing tumors. However, their clinical utility was often hampered by two major challenges: high kidney retention, leading to potential nephrotoxicity, and low in vivo stability due to enzymatic degradation.[2][4] Consequently, extensive research has focused on chemical modifications of the this compound peptide sequence to improve its pharmacokinetic profile, including enhancing metabolic stability and optimizing tumor-to-kidney ratios. These modifications include N-terminal and C-terminal optimizations, linker modifications, and the introduction of non-natural amino acids or amide bond bioisosteres.
Quantitative Data: A Comparative Overview
The following tables summarize key quantitative data for various this compound analogs, providing a comparative view of their performance in preclinical studies.
Table 1: In Vitro Binding Affinity (IC50) of this compound Analogs to CCK2R
| Analog | Cell Line | IC50 (nM) | Reference |
| [natGa]Ga-DOTA-MGS5 | AR42J | < 4.0 | |
| [natCu]Cu-DOTA-MGS5 | AR42J | < 4.0 | |
| [natLu]Lu-DOTA-MGS5 | AR42J | < 4.0 | |
| [natGa]Ga-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |
| [natCu]Cu-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |
| [natLu]Lu-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |
| [natGa]Ga-DOTA-CCK-66.2 | AR42J | 3.6 - 6.0 | |
| [natCu]Cu-DOTA-CCK-66.2 | AR42J | 3.6 - 6.0 | |
| [natLu]Lu-DOTA-CCK-66.2 | AR42J | 3.6 - 6.0 | |
| DOTA-MGS1 | AR42J | ~1 | |
| DOTA-MGS4 | AR42J | ~1 | |
| DOTA-MG11 | AR42J | ~1 | |
| Proline-modified analog 1 | A431-CCK2R | ~1 | |
| Proline-modified analog 2 | A431-CCK2R | ~1 | |
| Proline-modified analog 3 | A431-CCK2R | ~1 | |
| DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2 | A431-CCK2R | 0.69 ± 0.09 | |
| Pentagastrin | A431-CCK2R | 0.76 ± 0.11 |
Table 2: In Vivo Tumor Uptake and Biodistribution of Radiolabeled this compound Analogs
| Analog | Tumor Model | Time p.i. (h) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| [177Lu]Lu-DOTA-rhCCK-18 | AR42J | 24 | High (1.5x > (R)-DOTAGA derivative) | Elevated | - | |
| [68Ga]Ga-DOTA-[Sar9, NMe-Nle11, NMe-Nal13]CP04 | A431-CCK2R | 1 | 31.1 ± 5.3 | High but < DGlu-MG0 analogs | - | |
| [177Lu]Lu-DOTA-[(N-Me)1Nal8]MGS5 | A431-CCK2R | - | 35.1 ± 6.3 | - | 7.55 ± 0.48 | |
| 111In-DOTA-MGS4 | A431-CCK2R | 4 | 10.40 ± 2.21 | Low | High | |
| 111In-DOTA-MGS1 | A431-CCK2R | 4 | 1.23 ± 0.15 | - | - | |
| 177Lu-labeled NMGs 2 and 3 (PP-F11N analogs) | CCK2R+ xenografts | - | Higher than PP-F11N | - | High | |
| 111In-labeled DOTA-HHEAYGWMDF-NH2 | AR42J | - | - | Low | Highest of studied peptides | |
| 111In-labeled this compound (penta-L-Glu) | A431-CCK2R | 4 | 13.3 ± 4.48 | 48.4 ± 4.8 | 0.28 | |
| 111In-labeled Sargastrin | A431-CCK2R | 4 | 11.8 ± 3.13 | 60.3 ± 4.8 | 0.20 | |
| 111In-labeled this compound (penta-D-Glu) | A431-CCK2R | 4 | 9.66 ± 1.78 | 4.43 ± 0.26 | 2.18 | |
| 111In-labeled this compound (no penta-Glu) | A431-CCK2R | 4 | 3.04 ± 1.30 | 0.91 ± 0.14 | 3.34 |
Signaling Pathways and Experimental Workflows
CCK2R Signaling Cascade
Activation of the CCK2R by this compound analogs initiates a complex network of intracellular signaling pathways. The receptor primarily couples to Gαq and Gα12/13 proteins, leading to the activation of multiple downstream effectors that are implicated in cancer cell proliferation, survival, and migration.
Caption: Simplified CCK2R signaling pathway in cancer cells.
Experimental Workflow: From Radiolabeling to In Vivo Evaluation
The preclinical evaluation of novel this compound analogs follows a standardized workflow to assess their potential for clinical translation. This process involves synthesis, radiolabeling, in vitro characterization, and in vivo studies.
Caption: General experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
Solid-Phase Peptide Synthesis (SPPS) and Chelator Conjugation
This compound analogs are typically synthesized using Fmoc solid-phase peptide synthesis (SPPS). The desired amino acid sequence is assembled on a solid support resin. Following cleavage from the resin and purification, a bifunctional chelator, most commonly DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is conjugated to the N-terminus of the peptide. This chelator allows for stable coordination of various radiometals.
Radiolabeling of this compound Analogs
The DOTA-conjugated peptides are radiolabeled with trivalent radiometals such as Lutetium-177 (177Lu), Gallium-68 (68Ga), or Indium-111 (111In).
-
177Lu and 111In Labeling: The DOTA-peptide is incubated with 177LuCl3 or 111InCl3 in a suitable buffer (e.g., sodium acetate, pH 5.5) at elevated temperatures (e.g., 90-95°C) for a defined period (e.g., 15-20 minutes). Sodium ascorbate may be added to prevent radiolysis.
-
68Ga Labeling: 68Ga is typically eluted from a 68Ge/68Ga generator. The labeling reaction is performed in a buffer such as HEPES or sodium acetate at elevated temperatures (e.g., 90°C) for a shorter duration (e.g., 15 minutes).
Following the labeling reaction, the radiochemical purity (RCP) is determined by methods such as radio-HPLC or ITLC. For in vivo studies, the radiolabeled peptide is often purified using solid-phase extraction (SPE) cartridges.
In Vitro Receptor Affinity Assay
The binding affinity of the this compound analogs to the CCK2R is determined through competitive binding assays.
-
Cell Culture: CCK2R-expressing cells (e.g., AR42J or A431-CCK2R transfected cells) are cultured to confluence in appropriate media.
-
Competition: Cells are incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]Tyr12-gastrin I or a radiolabeled this compound analog) and increasing concentrations of the non-radiolabeled "cold" analog being tested.
-
Incubation: The incubation is carried out for a specific time and temperature (e.g., room temperature or 37°C) to allow for binding equilibrium.
-
Washing and Measurement: After incubation, unbound radioligand is removed by washing the cells. The amount of bound radioactivity is then measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.
Cellular Uptake and Internalization Studies
These assays measure the ability of the radiolabeled analog to be taken up and internalized by CCK2R-expressing cells.
-
Cell Seeding: CCK2R-expressing cells are seeded in multi-well plates and allowed to attach.
-
Incubation: The cells are incubated with the radiolabeled this compound analog for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C.
-
Surface-Bound vs. Internalized Radioactivity: At each time point, the incubation is stopped. The supernatant containing the unbound radioligand is removed. The cells are then treated with a mild acid buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radioactivity. The cells are subsequently lysed to release the internalized radioactivity.
-
Measurement and Analysis: The radioactivity in the surface-bound and internalized fractions is measured separately. The results are typically expressed as a percentage of the total added activity.
In Vivo Biodistribution Studies
Biodistribution studies are performed in tumor-bearing animal models to evaluate the in vivo targeting properties of the radiolabeled analogs.
-
Animal Model: Typically, immunodeficient mice (e.g., BALB/c nude or SCID) are subcutaneously inoculated with CCK2R-expressing tumor cells (e.g., A431-CCK2R) on one flank and often with mock-transfected cells on the contralateral flank as a negative control.
-
Injection: Once the tumors reach a suitable size, the mice are injected intravenously with a defined amount of the radiolabeled this compound analog.
-
Dissection: At various time points post-injection (p.i.) (e.g., 1h, 4h, 24h), the animals are euthanized, and various organs and tissues of interest (including the tumors, kidneys, liver, stomach, blood, etc.) are collected and weighed.
-
Measurement and Calculation: The radioactivity in each tissue sample is measured using a gamma counter. The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Blocking Studies: To confirm receptor-specific uptake, a separate group of animals is often co-injected with an excess of a non-radiolabeled this compound analog to block the CCK2Rs.
Conclusion and Future Directions
The development of this compound analogs for targeting CCK2R-expressing cancers has made significant strides. Through systematic chemical modifications, researchers have been able to develop analogs with improved metabolic stability and more favorable pharmacokinetic profiles, leading to enhanced tumor targeting and reduced off-target accumulation, particularly in the kidneys. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for the continued advancement of these promising theranostic agents.
Future research will likely focus on further refining the peptide structure to optimize the balance between receptor affinity, in vivo stability, and biodistribution. The exploration of novel chelators and radionuclides, including alpha-emitters for enhanced therapeutic efficacy, will also be a key area of investigation. Ultimately, the goal is to translate these preclinical findings into clinically effective diagnostic and therapeutic tools for patients with CCK2R-positive malignancies. The first clinical trials with new generation radiolabeled this compound analogs have already shown promising results, paving the way for their broader clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
The Profile of Minigastrin: A Technical Guide to Gene and Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minigastrin (MG), a biologically active, shorter isoform of the hormone gastrin, plays a pivotal role in gastrointestinal physiology, primarily by stimulating gastric acid secretion. Encoded by the GAST gene, this compound and its precursors are increasingly recognized for their involvement in cellular proliferation, differentiation, and apoptosis, particularly in the context of gastrointestinal cancers. This technical guide provides an in-depth overview of this compound gene and protein expression profiles, the signaling cascades it initiates, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the multifaceted roles of this compound in health and disease.
Data Presentation: Quantitative Expression of Gastrin/Minigastrin
The expression of the GAST gene and its protein products is tightly regulated and varies significantly between normal and cancerous tissues. The following tables summarize quantitative data on gastrin/minigastrin expression from various studies.
Table 1: Gastrin (GAST) Gene (mRNA) Expression in Cancerous Tissues
| Cancer Type | Tissue Comparison | Method | Reported Fold Change/Expression Level | Reference |
| Gastric Cancer | Metastatic Lymph Nodes vs. Primary Tumor | Quantitative RT-PCR | ~11-fold higher | [1] |
| Gastric Cancer | Metastatic Lymph Nodes vs. Adjacent Non-tumor Tissue | Quantitative RT-PCR | ~30-fold higher | [1] |
| Colorectal Cancer | Tumor vs. Normal Epithelium | Real-time PCR | Upregulated in various cell lines (HT29, DLD1, Lovo) | [2] |
Table 2: Gastrin/Minigastrin Protein Expression in Cancerous Tissues
| Cancer Type | Tissue Type | Method | Percentage of Positive Cases | Reference |
| Colorectal Carcinoma | Carcinoma Tissue | Immunohistochemistry | 60.3% | |
| Colorectal Carcinoma | Nontypical Dysplasia Mucosa | Immunohistochemistry | 48.3% | |
| Colorectal Carcinoma | Transitional Mucosa | Immunohistochemistry | 35.1% | |
| Gastric Adenocarcinoma | Carcinoma Tissue | Immunohistochemistry | 47.7% (133/279) | [3][4] |
| Gastric Adenocarcinoma (Differentiated) | Carcinoma Tissue | Immunohistochemistry | 55.1% | |
| Gastric Adenocarcinoma (Undifferentiated) | Carcinoma Tissue | Immunohistochemistry | 43.0% |
Signaling Pathways
This compound exerts its biological effects primarily through the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor. Activation of CCKBR initiates a cascade of intracellular signaling events that influence cell proliferation, survival, and migration.
Gastrin/CCKBR Signaling Pathway
Upon binding of this compound, the CCKBR activates multiple downstream signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) cascades.
Caption: Gastrin/CCKBR Signaling Cascade.
Transcriptional Regulation of the Gastrin Gene
The expression of the GAST gene is controlled by various transcription factors that bind to specific regulatory elements in its promoter region.
Caption: Transcriptional Regulation of the Gastrin Gene.
Experimental Protocols
Accurate and reproducible measurement of this compound gene and protein expression is crucial for research and clinical applications. Below are detailed methodologies for key experiments.
Quantitative Real-Time PCR (qRT-PCR) for Gastrin mRNA Expression
This protocol outlines the steps for quantifying gastrin mRNA levels in tissue or cell samples.
Caption: qRT-PCR Workflow for Gastrin mRNA.
Detailed Steps:
-
RNA Extraction: Isolate total RNA from homogenized tissue or cell pellets using a reagent like TRIzol or a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 (should be ~2.0) and A260/A230 (should be >1.8) ratios. RNA integrity can be evaluated using an Agilent Bioanalyzer.
-
DNase Treatment: To prevent amplification of contaminating genomic DNA, treat the RNA samples with DNase I.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers specific for the human GAST gene, and a qPCR master mix (e.g., SYBR Green or TaqMan). Include a no-template control and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Primer Example (Human GAST):
-
Forward: 5'-TCCATCCATCCATAGGCTTC-3'
-
Reverse: 5'-CCACACCTCGTGGCAGAC-3'
-
-
-
Real-Time PCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative expression of the GAST gene using the comparative Ct (ΔΔCt) method, normalizing the data to the reference gene.
Western Blot for Gastrin Protein Detection
This protocol describes the detection of gastrin protein in cell or tissue lysates.
Caption: Western Blot Workflow for Gastrin.
Detailed Steps:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for gastrin (e.g., rabbit polyclonal anti-human gastrin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Immunohistochemistry (IHC) for Gastrin Protein Localization
This protocol allows for the visualization of gastrin protein expression and localization within tissue sections.
Caption: Immunohistochemistry Workflow for Gastrin.
Detailed Steps:
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) to unmask the antigenic sites.
-
Blocking: Quench endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific protein binding with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against gastrin (e.g., rabbit anti-human gastrin antibody) at a predetermined optimal dilution.
-
Secondary Antibody and Detection: Apply a secondary antibody detection system, such as an HRP-polymer-based system, which binds to the primary antibody.
-
Chromogen Application: Add a chromogen substrate, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen-antibody reaction.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium for microscopic examination. Normal gastroantrum mucosa can serve as a positive control.
Conclusion
This technical guide provides a comprehensive overview of the gene and protein expression profiles of this compound, its associated signaling pathways, and detailed experimental protocols for its investigation. The provided quantitative data, signaling diagrams, and methodological workflows are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to further explore the role of this compound in health and disease, and to facilitate the development of novel therapeutic strategies targeting this important signaling axis.
References
- 1. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A gastrin precursor, gastrin-gly, upregulates VEGF expression in colonic epithelial cells through an HIF-1-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Minigastrin and Its Involvement in Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small cell lung cancer (SCLC) is an aggressive malignancy with limited therapeutic options and a dismal prognosis. The cholecystokinin-2 receptor (CCK2R) has emerged as a promising therapeutic and diagnostic target due to its frequent overexpression in SCLC tumors. Minigastrin, a physiological ligand of CCK2R, and its synthetic analogs have been extensively investigated for their potential in SCLC management. This technical guide provides a comprehensive overview of the role of this compound and its analogs in SCLC, focusing on the underlying signaling pathways, preclinical and clinical evidence, and detailed experimental methodologies. Quantitative data are summarized for comparative analysis, and key molecular interactions and experimental workflows are visualized to facilitate a deeper understanding of this targeted approach.
Introduction: The Challenge of Small Cell Lung Cancer
Small cell lung cancer (SCLC) accounts for approximately 15% of all lung cancers and is characterized by rapid doubling time, early metastasis, and the acquisition of chemoresistance.[1] Despite initial sensitivity to chemotherapy and radiation, most patients relapse, leading to a 5-year survival rate of less than 7%. This underscores the urgent need for novel therapeutic strategies that can overcome the inherent challenges of SCLC.
One such strategy involves targeting specific cell surface receptors that are overexpressed on SCLC cells. The cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor, has been identified as a key player in SCLC biology.[2][3] Its expression is reported in a significant percentage of SCLC tumors, making it an attractive target for both diagnostic imaging and targeted therapies.[2]
This compound and the Cholecystokinin-2 Receptor (CCK2R) in SCLC
This compound is a naturally occurring peptide hormone that, along with gastrin, binds to and activates the CCK2R. In the context of SCLC, the gastrin/CCK2R axis is implicated in tumor growth and proliferation. Gastrin-releasing peptide (GRP), another peptide that can be produced by SCLC cells, acts as an autocrine growth factor, further highlighting the importance of peptide hormone signaling in this disease.[4]
The high incidence of CCK2R expression in SCLC, reported to be as high as 57%, has prompted the development of this compound analogs for clinical applications. These analogs are designed to have improved stability and targeting properties compared to the native peptide.
Signaling Pathways Activated by this compound in SCLC
Upon binding of this compound or its analogs, the CCK2R activates several downstream signaling pathways that promote cell proliferation, survival, and migration. A key pathway involves the activation of G-proteins, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Furthermore, signaling through the CCK2R can influence other critical pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival. The interplay between CCK2R signaling and the mTOR pathway has been exploited in combination therapies to enhance the efficacy of this compound-based treatments.
This compound Analogs as Theranostic Agents
The development of this compound analogs has focused on improving their stability against enzymatic degradation and optimizing their pharmacokinetic properties for in vivo applications. These analogs are often conjugated with chelators to allow for radiolabeling with diagnostic or therapeutic radionuclides. This "theranostic" approach enables both the visualization of CCK2R-expressing tumors and the targeted delivery of radiation for therapy.
Several radiolabeled this compound analogs have been evaluated in preclinical and clinical settings, demonstrating promising results for the diagnosis and treatment of SCLC and other CCK2R-positive tumors. Analogs such as PP-F11N and DOTA-MGS5 have shown high tumor uptake and favorable tumor-to-background ratios.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various this compound analogs in SCLC and other CCK2R-expressing cancer models.
Table 1: In Vitro Binding Affinity of this compound Analogs to CCK2R
| Analog | Cell Line | IC50 (nM) | Reference |
| natLu-PP-F11N | A431-CCK2R | 10.1 | |
| natLu-NMG 1 | A431-CCK2R | 22.8 | |
| natLu-NMG 2 | A431-CCK2R | 4.2 | |
| natLu-NMG 3 | A431-CCK2R | 2.0 | |
| DOTA-cyclo-MG1 | A431-CCK2R | 2.54 ± 0.30 | |
| DOTA-cyclo-MG2 | A431-CCK2R | 3.23 ± 0.91 | |
| natLu-DOTA-cyclo-MG1 | A431-CCK2R | 2.22 ± 0.32 | |
| natLu-DOTA-cyclo-MG2 | A431-CCK2R | 2.85 ± 0.63 |
Table 2: Cellular Uptake of Radiolabeled this compound Analogs
| Analog | Cell Line | Incubation Time (h) | Internalized Radioactivity (% of added) | Reference |
| 177Lu-PP-F11N | A431-CCK2R | 4 | ~60% | |
| 177Lu-NMG 2 | A431-CCK2R | 4 | ~80% | |
| 177Lu-NMG 3 | A431-CCK2R | 4 | ~80% | |
| 177Lu-DOTA-cyclo-MG1 | A431-CCK2R | 2 | 15.2 ± 2.6 | |
| 177Lu-DOTA-cyclo-MG2 | A431-CCK2R | 2 | 16.1 ± 1.9 | |
| 99mTc-HYNIC-MGS5 | A431-CCK2R | 2 | 62.0 ± 1.6 |
Table 3: In Vivo Tumor Growth Inhibition by Radiolabeled this compound Analogs
| Analog | Tumor Model | Treatment Dose | Tumor Growth Reduction/Delay | Reference |
| 177Lu-DOTA-cyclo-MG1 | A431-CCK2R xenograft | 15 MBq | 41-44% reduction in SGR | |
| 177Lu-DOTA-cyclo-MG1 | A431-CCK2R xenograft | 30 MBq | 60-62% reduction in SGR | |
| 177Lu-DOTA-cyclo-MG2 | A431-CCK2R xenograft | 15 MBq | 41-44% reduction in SGR | |
| 177Lu-DOTA-cyclo-MG2 | A431-CCK2R xenograft | 30 MBq | 60-62% reduction in SGR | |
| 177Lu-PP-F11N + RAD001 | A431/CCKBR xenograft | 30 MBq + 5 mg/kg | Significant reduction in tumor size and increased survival |
SGR: Specific Growth Rate
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols.
CCK2R Binding Affinity Assay (Competitive Binding)
This assay determines the affinity of a non-radiolabeled this compound analog for the CCK2R by measuring its ability to compete with a radiolabeled ligand.
Protocol Outline:
-
Cell Culture: Culture A431-CCK2R cells (human epidermoid carcinoma cells stably transfected with the human CCK2R) in appropriate media.
-
Assay Setup: Seed cells in 96-well plates.
-
Ligand Preparation: Prepare serial dilutions of the non-radiolabeled competitor peptide. A constant concentration of a radiolabeled ligand (e.g., 125I-Tyr12-gastrin-I or a radiolabeled this compound analog) is used.
-
Incubation: Add the radiolabeled ligand and varying concentrations of the competitor to the cells and incubate.
-
Washing: Wash the cells with ice-cold buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells and measure the bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis.
In Vitro Cellular Uptake and Internalization Assay
This assay quantifies the amount of radiolabeled this compound analog that is taken up by and internalized into CCK2R-expressing cells.
Protocol Outline:
-
Cell Plating: Seed A431-CCK2R cells in multi-well plates.
-
Incubation: Add the radiolabeled this compound analog to the cells and incubate for various time points.
-
Determine Total Cell-Associated Radioactivity: Wash the cells with ice-cold buffer and lyse them to measure the total radioactivity taken up by the cells.
-
Determine Internalized Radioactivity: To differentiate between membrane-bound and internalized radioactivity, incubate a parallel set of cells with an acidic buffer (e.g., glycine-HCl, pH 2.8) for a short period to strip off surface-bound radioligand before lysis and counting.
-
Data Analysis: Express the results as a percentage of the total added radioactivity per million cells.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways activated by this compound.
Protocol Outline:
-
Cell Treatment: Treat SCLC cells with this compound or its analogs for various durations.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation status.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
In Vivo Tumor Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and biodistribution of this compound analogs.
Protocol Outline:
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of CCK2R-expressing SCLC cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Treatment: Once the tumors reach a specified size, randomize the animals into different treatment groups (e.g., vehicle control, radiolabeled this compound analog, combination therapy). Administer the treatment, typically via intravenous injection.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the animals. The primary endpoint is often tumor volume, and survival analysis may also be performed.
-
Biodistribution Studies: For biodistribution analysis, sacrifice the animals at different time points after injection of the radiolabeled analog. Dissect tumors and major organs, weigh them, and measure the radioactivity to determine the percentage of injected dose per gram of tissue (%ID/g).
Conclusion and Future Directions
The overexpression of CCK2R in a significant proportion of SCLC tumors provides a strong rationale for the continued development of this compound-based theranostic agents. Preclinical and early clinical data have demonstrated the potential of this approach for both diagnosing and treating this aggressive disease. Future research should focus on further optimizing the pharmacokinetic properties of this compound analogs to improve tumor-to-kidney ratios, exploring novel combination therapies to enhance therapeutic efficacy, and identifying biomarkers to select patients who are most likely to benefit from CCK2R-targeted therapies. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of oncology.
References
- 1. A multiplexed in vivo approach to identify driver genes in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gastrin releasing peptide is a selective mitogen for small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Radiolabeled Minigastrin Analogs for Targeting Cholecystokinin-2 Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of radiolabeled Minigastrin (MG) analogs. These analogs are crucial for the diagnostic imaging and peptide receptor radionuclide therapy (PRRT) of tumors overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and certain neuroendocrine tumors.[1][2][3][4]
This compound analogs are synthetic peptides designed to bind with high affinity and specificity to CCK2R. Radiolabeling these peptides with diagnostic or therapeutic radionuclides allows for non-invasive imaging of tumor localization and targeted delivery of radiation to cancer cells. The development of these radiopharmaceuticals involves a multi-step process, including peptide synthesis, conjugation with a chelator, radiolabeling, and rigorous in vitro and in vivo evaluation.
Key Concepts and Strategies
The primary goals in designing radiolabeled MG analogs are to enhance tumor uptake and retention while minimizing accumulation in non-target organs, particularly the kidneys, to reduce potential nephrotoxicity. Key strategies to achieve this include:
-
Peptide Sequence Modification: Modifications to the MG peptide backbone, such as amino acid substitutions, cyclization, or the introduction of unnatural amino acids, can improve metabolic stability and receptor binding affinity. For instance, truncation of the N-terminal pentaglutamic acid sequence has been shown to reduce kidney uptake.
-
Chelator Selection: The choice of chelator (e.g., DOTA, DTPA, HYNIC, NOTA, NODAGA) is critical for stably incorporating the radiometal and influences the overall pharmacokinetic properties of the radiolabeled peptide.
-
Radionuclide Choice: The selection of the radionuclide depends on the intended application. Gamma-emitters like Technetium-99m (99mTc) and Indium-111 (111In) are used for SPECT imaging, positron-emitters like Gallium-68 (68Ga) for PET imaging, and beta- or alpha-emitters like Lutetium-177 (177Lu) and Yttrium-90 (90Y) for therapy.
Signaling Pathway and Experimental Workflow
The interaction of radiolabeled this compound analogs with the CCK2R on tumor cells initiates a signaling cascade that leads to receptor-mediated internalization. This process is fundamental for the retention of the radiopharmaceutical in the tumor, enabling both imaging and therapy. The general experimental workflow for developing and evaluating these compounds involves synthesis, radiolabeling, and a series of in vitro and in vivo tests to determine their efficacy and safety.
Caption: CCK2R Signaling Pathway.
Caption: Experimental Workflow.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of radiolabeled this compound analogs, providing a comparative overview of their performance.
Table 1: In Vitro Characteristics of Selected Radiolabeled this compound Analogs
| Analog | Radionuclide | Chelator | Receptor Affinity (IC50, nM) | Cellular Internalization (% at 4h) |
| [111In]In-DTPA-MG0 | 111In | DTPA | ~1 | - |
| [99mTc]Demogastrin 2 | 99mTc | Tetraamine | ~1 | - |
| [111In]In-DOTA-MG11 | 111In | DOTA | - | - |
| [68Ga]Ga-DOTA-PP-F11 | 68Ga | DOTA | 0.79 - 1.51 | - |
| [111In]In-DOTA-MGS4 | 111In | DOTA | - | ~10-12 (A431-CCK2R cells) |
| [111In]In-DOTA-MGS5 | 111In | DOTA | - | - |
| [68Ga]Ga-DOTA-CCK-66 | 68Ga | DOTA | 3.6 - 6.0 | - |
| [177Lu]Lu-DOTA-cyclo-MG2 | 177Lu | DOTA | - | - |
| [111In]In-DOTA-[(N-Me)1Nal8]MGS5 | 111In | DOTA | low nM range | 35.3 - 47.3 |
Data compiled from multiple sources. Dashes indicate data not specified in the reviewed sources.
Table 2: In Vivo Biodistribution of Selected Radiolabeled this compound Analogs in Tumor-Bearing Mice (%ID/g)
| Analog | Time p.i. (h) | Tumor Uptake | Kidney Uptake |
| [111In]In-DTPA-MG0 | - | High | High |
| [99mTc]Demogastrin 2 | - | High and specific | - |
| [111In]In-DOTA-MG11 | - | Lower than MG0 | Reduced |
| [99mTc]Tc-EDDA-HYNIC-cyclo-MG1 | 1 | >3 | - |
| [111In]In-DOTA-MGS4 | 4 | 10.40 ± 2.21 | - |
| [68Ga]Ga-DOTA-MGS8 | - | ~27 | Low |
| [177Lu]Lu-DOTA-cyclo-MG2 | - | High | Low |
| [111In]In-DOTA-[(N-Me)1Nal8]MGS5 | - | 48.1 ± 9.2 | - |
Data compiled from multiple sources. Dashes indicate data not specified in the reviewed sources. p.i. = post-injection.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of DOTA-Minigastrin Analogs
This protocol describes the general procedure for synthesizing a DOTA-conjugated this compound analog using Fmoc chemistry.
Materials:
-
Rink amide MBHA resin
-
Fmoc-protected amino acids
-
Boc-protected DOTA
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Ether
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF)
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid, coupling reagents (HBTU, HOBt), and DIPEA in DMF. Add the solution to the deprotected resin and shake for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Chelator Conjugation: Couple Boc-protected DOTA to the N-terminus of the peptide using the same coupling procedure.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide conjugate using mass spectrometry and analytical RP-HPLC.
-
Lyophilization: Lyophilize the purified peptide and store at -20°C.
Protocol 2: Radiolabeling of DOTA-Minigastrin Analogs with 111In or 177Lu
This protocol provides a general method for radiolabeling DOTA-conjugated this compound analogs with Indium-111 or Lutetium-177.
Materials:
-
DOTA-peptide conjugate
-
111InCl3 or 177LuCl3 solution
-
Ammonium acetate or sodium ascorbate buffer (pH 4.5-5.5)
-
Heating block or water bath
-
Radio-HPLC system
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Reagent Preparation: Dissolve the DOTA-peptide conjugate in high-purity water. Prepare the appropriate buffer solution.
-
Reaction Setup: In a sterile vial, add the DOTA-peptide conjugate solution and the buffer.
-
Radionuclide Addition: Add the 111InCl3 or 177LuCl3 solution to the vial.
-
Incubation: Incubate the reaction mixture at 80-95°C for 15-30 minutes.
-
Quality Control: Determine the radiochemical purity (RCP) of the radiolabeled peptide using radio-HPLC. An RCP of >95% is generally required for in vivo studies.
-
Purification (if necessary): If the RCP is below the desired level, purify the radiolabeled peptide using an SPE cartridge.
-
Formulation: Formulate the final product in a physiologically compatible buffer (e.g., saline with ascorbic acid as a stabilizer).
Protocol 3: In Vitro Stability Assay
This protocol outlines a method to assess the stability of the radiolabeled this compound analog in human serum.
Materials:
-
Radiolabeled peptide
-
Fresh human serum
-
Incubator at 37°C
-
Radio-HPLC system
Procedure:
-
Incubation: Add a known amount of the radiolabeled peptide to human serum.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24 hours), take aliquots of the mixture.
-
Protein Precipitation: Precipitate the serum proteins by adding ethanol or acetonitrile and centrifuge.
-
Analysis: Analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled peptide.
Protocol 4: Cellular Uptake and Internalization Assay
This protocol describes how to measure the specific uptake and internalization of the radiolabeled analog in CCK2R-expressing cells.
Materials:
-
CCK2R-expressing cells (e.g., AR42J or A431-CCK2R) and control cells (without CCK2R expression)
-
Cell culture medium
-
Radiolabeled peptide
-
Unlabeled peptide (for blocking studies)
-
Acidic buffer (e.g., glycine buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to attach overnight.
-
Incubation: Add the radiolabeled peptide to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120, 240 minutes).
-
Blocking: For specificity assessment, co-incubate a set of cells with an excess of unlabeled peptide.
-
Washing: After incubation, wash the cells with cold PBS to remove unbound radioactivity.
-
Internalization Assay: To determine the internalized fraction, incubate the cells with an acidic buffer to strip off the surface-bound radioactivity. Collect the supernatant (membrane-bound fraction) and lyse the cells to collect the internalized fraction.
-
Measurement: Measure the radioactivity in the cell lysate (total uptake) and in the different fractions using a gamma counter.
-
Data Analysis: Express the results as a percentage of the added radioactivity per million cells.
Protocol 5: In Vivo Biodistribution Study
This protocol details the procedure for evaluating the biodistribution of the radiolabeled this compound analog in tumor-bearing animal models.
Materials:
-
Tumor-bearing mice (e.g., nude mice with CCK2R-positive tumor xenografts)
-
Radiolabeled peptide
-
Anesthesia
-
Gamma counter or a system for measuring radioactivity in tissues
Procedure:
-
Injection: Inject a known amount of the radiolabeled peptide intravenously into the tail vein of the mice.
-
Time Points: At predefined time points post-injection (e.g., 1, 4, 24 hours), euthanize groups of animals.
-
Organ Dissection: Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Conclusion
The synthesis and evaluation of radiolabeled this compound analogs is a dynamic field of research with significant potential for improving the management of CCK2R-expressing cancers. The protocols and data presented here provide a comprehensive resource for researchers and drug developers working in this area. Continued efforts to optimize the stability, tumor targeting, and clearance properties of these agents will be crucial for their successful clinical translation.
References
- 1. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Labeling Minigastrin Analogs with Gallium-68 for PET Imaging of CCK2R-Expressing Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of DOTA-conjugated minigastrin (MG) analogs with Gallium-68 (⁶⁸Ga). The resulting radiopharmaceuticals are potent agents for Positron Emission Tomography (PET) imaging of tumors overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC).[1][2]
This compound analogs, when chelated with DOTA and labeled with ⁶⁸Ga, offer high-sensitivity imaging due to the favorable decay characteristics of ⁶⁸Ga and the high affinity of the peptides for their target receptor.[3][4] This document outlines the automated synthesis, quality control procedures, and preclinical evaluation of these promising radiotracers.
Quantitative Data Summary
The following tables summarize the key performance characteristics of various ⁶⁸Ga-labeled this compound analogs from preclinical studies.
Table 1: Radiolabeling and Quality Control Parameters
| Analog | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity (RCP) | Molar Activity (GBq/µmol) | Synthesis Time |
| [⁶⁸Ga]Ga-DOTA-MGS8 | 51.7 ± 10.9% | 92.8 ± 0.6% (radio-HPLC) | Not Reported | 39 min |
| [⁶⁸Ga]Ga-DOTA-MGS5 | ~60% (overall) | >95% | >60 MBq/nmol | ~10 min |
| [⁶⁸Ga]Ga-DOTA-CCK-66 | ~56% (non-decay-corrected) | >95% (radio-HPLC) | 10-50 | Not Reported |
| [⁶⁸Ga]Ga-DOTA-MG0 | Not Reported | Not Reported | Not Reported | Not Reported |
Data compiled from references[5].
Table 2: In Vitro Receptor Affinity and Cell Uptake
| Analog | Target Cell Line | IC₅₀ (nM) | Specific Cell Internalization (~%) |
| [⁶⁸Ga]Ga-DOTA-MGS8 | A431-CCK2R | Not Reported | ~47% |
| [⁶⁸Ga]Ga-DOTA-MGS8 | AR42J | Not Reported | ~40% |
| [⁶⁸Ga]Ga-DOTA-PP-F11 | Not Specified | 0.79 - 1.51 | Not Reported |
| [⁶⁸Ga]Ga-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | Not Reported |
| [⁶⁸Ga]Ga-DOTA-[(N-Me)1Nal⁸]MGS5 | A431-CCK2R | Low nanomolar range | 35.3 - 47.3% (4h) |
Data compiled from references.
Table 3: In Vivo Biodistribution in Xenograft Models (1-hour post-injection)
| Analog | Tumor Model | Tumor Uptake (%ID/g) | Blood Uptake (%ID/g) | Kidney Uptake (%ID/g) | Stomach Uptake (%ID/g) | Liver Uptake (%ID/g) |
| [⁶⁸Ga]Ga-DOTA-MGS8 | A431-CCK2R | ~27 | Not Reported | Not Reported | Not Reported | Not Reported |
| [⁶⁷Ga]Ga-DOTA-CCK-66 | AR42J | 19.4 ± 3.5 | 0.61 ± 0.07 | 2.51 ± 0.49 | 1.81 ± 0.19 | 0.31 ± 0.02 |
| [⁶⁸Ga]Ga-DOTA-MG0 | AR42J | 4.4 ± 1.3 | Not Reported | High | Specific uptake observed | Not Reported |
| [⁶⁸Ga]Ga-DOTA-[(N-Me)1Nal⁸]MGS5 | A431-CCK2R | 15.67 ± 2.21 | Not Reported | Not Reported | Not Reported | Not Reported |
%ID/g = Percentage of Injected Dose per gram of tissue. Data compiled from references. Note: [⁶⁷Ga]Ga-DOTA-CCK-66 data is included as a surrogate for ⁶⁸Ga biodistribution.
Experimental Protocols & Workflows
Automated Radiosynthesis of [⁶⁸Ga]Ga-DOTA-Minigastrin
This protocol describes a generalized, fully automated synthesis using a cassette-based module, adaptable for various DOTA-minigastrin precursors like DOTA-MGS5 or DOTA-MGS8.
Workflow Diagram: Automated ⁶⁸Ga-Labeling
Caption: Automated workflow for ⁶⁸Ga-labeling of DOTA-peptides.
Protocol:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Eluate Processing: Utilize a fractionation method to collect the 1-2 mL of eluate containing the highest ⁶⁸Ga activity, thereby increasing the activity concentration.
-
Reaction Setup:
-
Transfer the collected ⁶⁸GaCl₃ eluate to the reaction vessel within the automated synthesis module.
-
Add a buffering agent (e.g., HEPES or sodium acetate) to adjust the pH to an optimal range of 3.5-4.0.
-
Add the DOTA-conjugated this compound analog precursor (typically 10-50 nmol) to the buffered ⁶⁸Ga solution.
-
-
Labeling Reaction: Heat the reaction mixture at 95°C for 5 to 15 minutes to facilitate the complexation of ⁶⁸Ga with the DOTA chelator.
-
Purification:
-
Following incubation, pass the reaction mixture through a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) to trap the labeled peptide and separate it from unreacted ⁶⁸Ga³⁺ and hydrophilic impurities.
-
Wash the cartridge with sterile water to remove any remaining impurities.
-
-
Final Formulation:
-
Elute the purified [⁶⁸Ga]Ga-DOTA-minigastrin from the cartridge using a small volume of a suitable solvent, such as 50% ethanol in saline.
-
Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
The total synthesis time is typically between 10 and 40 minutes.
-
Quality Control (QC) Procedures
QC is mandatory to ensure the safety and efficacy of the radiopharmaceutical before clinical use.
Workflow Diagram: Quality Control
Caption: Quality control workflow for ⁶⁸Ga-labeled radiopharmaceuticals.
Protocols:
-
Radiochemical Purity (RCP):
-
Radio-HPLC: Analyze a sample using a reversed-phase high-performance liquid chromatography (RP-HPLC) system equipped with a radioactivity detector. The percentage of radioactivity associated with the main product peak determines the RCP. Acceptance criterion is typically >95%.
-
Radio-TLC: Use instant thin-layer chromatography (iTLC) to determine the amount of free, uncomplexed ⁶⁸Ga. For example, using a citrate mobile phase, the labeled peptide remains at the origin (Rf=0) while free ⁶⁸Ga moves with the solvent front (Rf=1). Radionuclide incorporation should be >99%.
-
-
⁶⁸Ge Breakthrough: Measure the activity of the final product using a high-purity germanium (HPGe) detector after the ⁶⁸Ga has fully decayed (e.g., after 24 hours) to quantify any long-lived ⁶⁸Ge contaminant. The ⁶⁸Ge/⁶⁸Ga activity ratio should be extremely low (e.g., <0.001%).
-
pH Measurement: Check the pH of the final product solution using a calibrated pH meter or pH strip. It should be within a physiologically acceptable range (e.g., pH 7.5).
-
Visual Inspection: The final solution should be clear, colorless, and free of particulate matter.
-
Sterility and Endotoxin Testing: Perform sterility testing according to pharmacopeial standards. Use the Limulus Amebocyte Lysate (LAL) test to ensure endotoxin levels are below the accepted threshold for parenteral administration.
CCK2R Signaling Pathway
This compound analogs bind to the CCK2R, a G protein-coupled receptor (GPCR). This binding event initiates a cascade of intracellular signals that are implicated in cell proliferation and survival, processes often deregulated in cancer.
Diagram: CCK2R Signaling Cascade
Caption: Simplified CCK2R signaling pathways activated by this compound.
Upon ligand binding, CCK2R couples primarily to Gq and Gα₁₂/₁₃ proteins. This activation triggers downstream cascades including:
-
PLC/PKC Pathway: Gq activates Phospholipase C (PLC), leading to the activation of Protein Kinase C (PKC).
-
Src/MAPK Pathway: CCK2R can activate the Src kinase, which in turn activates the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, a key regulator of cell growth.
-
PI3K/AKT Pathway: This pathway, crucial for cell survival and proliferation, is also activated downstream of CCK2R.
Preclinical Evaluation Protocols
In Vitro Cell Internalization Assay
-
Cell Culture: Culture CCK2R-expressing cells (e.g., human A431-CCK2R or rat AR42J) in appropriate media until confluent.
-
Incubation: Incubate the cells with a known concentration of the [⁶⁸Ga]Ga-DOTA-minigastrin analog (e.g., 1 nM) for various time points (e.g., 30, 60, 120, 240 minutes) at 37°C.
-
Washing: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.
-
Acid Wash: To differentiate between membrane-bound and internalized activity, incubate cells with an acidic buffer (e.g., glycine buffer, pH 2.5) for 5-10 minutes on ice to strip surface-bound radioligand. Collect this fraction.
-
Cell Lysis: Lyse the remaining cells with a lysis buffer (e.g., 1 M NaOH) to collect the internalized fraction.
-
Measurement: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total added activity and normalize to cell number or protein content. High receptor-specific cell internalization of ~40-47% has been reported for analogs like [⁶⁸Ga]Ga-DOTA-MGS8.
In Vivo Biodistribution Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a CCK2R-expressing tumor cell line.
-
Radiotracer Injection: Inject a defined activity of the [⁶⁸Ga]Ga-DOTA-minigastrin analog (e.g., 2-5 MBq) into the tail vein of the mice.
-
Blocking Study (Specificity): For a separate cohort, co-inject a large excess of unlabeled this compound analog to demonstrate receptor-specific uptake.
-
Euthanasia and Dissection: At a predetermined time point (e.g., 1 hour post-injection), euthanize the mice. Dissect major organs (blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, muscle, bone, etc.).
-
Measurement and Analysis: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards of the injected dose.
-
Calculation: Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g). A high tumor uptake (~27% IA/g) with low background activity is indicative of a favorable biodistribution profile.
References
- 1. PET and SPECT imaging of a radiolabeled this compound analogue conjugated with DOTA, NOTA, and NODAGA and labeled with (64)Cu, (68)Ga, and (111)In - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Gallium-68: chemistry and radiolabeled peptides exploring different oncogenic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for SPECT/CT Imaging Using ¹¹¹In-Labeled Minigastrin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Indium-111 (¹¹¹In)-labeled minigastrin analogs in Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) for imaging cholecystokinin-2 (CCK2) receptor-expressing tumors, such as medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC).[1][2]
Introduction
Radiolabeled this compound analogs are a class of radiopharmaceuticals designed to target the CCK2 receptor, which is overexpressed in various neuroendocrine tumors.[1] SPECT/CT imaging with ¹¹¹In-labeled this compound analogs allows for the non-invasive visualization and quantification of tumor lesions, aiding in diagnosis, staging, and monitoring of therapeutic response. The development of various analogs has focused on improving tumor uptake, reducing kidney retention, and enhancing metabolic stability.[1][3]
Featured ¹¹¹In-Labeled this compound Analogs
Several ¹¹¹In-labeled this compound analogs have been developed and evaluated preclinically and clinically. The choice of analog can significantly impact imaging outcomes. Key characteristics of some prominent analogs are summarized below.
| Analog | Key Features | Radiochemical Purity (RCP) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Reference |
| ¹¹¹In-CP04 | Optimized for clinical use with a kit formulation. | >94% | High detection rate in patients. | Low dose exposition to non-tumor organs. | |
| ¹¹¹In-DOTA-MGS4 | High enzymatic stability due to N-methylated amino acids. | Not specified | 10.40 ± 2.21 (4h p.i.) | Low | |
| ¹¹¹In-DOTA-minigastrin-11 | Short-chain analog with lower kidney retention compared to MG0 derivatives. | Not specified | 4.9 (1h p.i.) | Lower than MG0 derivatives. | |
| ¹¹¹In-DOTA-PP-F11N | Under evaluation in clinical trials. | Not specified | Not specified | Not specified | |
| ¹¹¹In-DOTA-cyclo-MG1 | Cyclic analog with high tumor accumulation and low kidney retention. | Not specified | 9.88 ± 1.99 (1h p.i.) | 2.75 ± 0.11 (1h p.i.) |
Experimental Protocols
The following protocols are generalized from published literature and should be adapted and optimized for specific laboratory conditions and this compound analogs.
Protocol 1: Radiolabeling of DOTA-conjugated this compound Analogs with ¹¹¹In
This protocol describes the radiolabeling of DOTA-conjugated this compound analogs with Indium-111.
Materials:
-
DOTA-conjugated this compound analog (e.g., DOTA-MGS4, DOTA-minigastrin-11)
-
¹¹¹InCl₃ in HCl solution
-
Ammonium acetate buffer (0.25 M, pH 5.0) or Ascorbic acid buffer (pH 4.5)
-
Stabilizers (e.g., L-methionine, gentisic acid, selenomethionine)
-
EDTA solution (50 mM)
-
Heating block or water bath
-
HPLC system for quality control
Procedure:
-
In a sterile vial, combine the DOTA-conjugated this compound analog (e.g., 10-50 µg) with the appropriate buffer.
-
Add stabilizers as required to prevent oxidation, particularly for methionine-containing peptides.
-
Add 200-250 MBq of ¹¹¹InCl₃ to the peptide solution.
-
Incubate the reaction mixture at 90-95°C for 15-30 minutes.
-
After incubation, add EDTA to a final concentration of 5 mM to chelate any free ¹¹¹In.
-
Perform quality control using HPLC to determine the radiochemical purity (RCP). The desired RCP should be >90-95%.
Radiolabeling Workflow.
Protocol 2: In Vitro Cell Binding and Internalization Assay
This protocol is for determining the receptor affinity and internalization of ¹¹¹In-labeled this compound analogs in CCK2R-expressing cells.
Materials:
-
CCK2R-positive cells (e.g., AR4-2J, A431-CCK2R) and mock-transfected control cells.
-
Cell culture medium
-
¹¹¹In-labeled this compound analog
-
Binding buffer (e.g., RPMI with 1% BSA)
-
Acid wash buffer (e.g., glycine buffer, pH 2.5)
-
Lysis buffer (e.g., 1M NaOH)
-
Gamma counter
Procedure:
-
Plate CCK2R-positive and control cells in multi-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Incubate the cells with varying concentrations of the ¹¹¹In-labeled this compound analog for a defined period (e.g., 1-4 hours) at 37°C. For competition assays to determine IC50, include increasing concentrations of the non-labeled analog.
-
For Internalization:
-
After incubation, collect the supernatant (unbound fraction).
-
Wash the cells with ice-cold binding buffer.
-
Add acid wash buffer and incubate for 5-10 minutes on ice to strip surface-bound radioactivity. Collect this fraction.
-
Lyse the cells with lysis buffer to release the internalized radioactivity. Collect this fraction.
-
-
Measure the radioactivity in all fractions using a gamma counter.
-
Calculate the percentage of internalized radioactivity relative to the total bound radioactivity.
Cell Internalization Assay.
Protocol 3: In Vivo SPECT/CT Imaging in Animal Models
This protocol outlines the procedure for SPECT/CT imaging of tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with A431-CCK2R xenografts).
-
¹¹¹In-labeled this compound analog
-
Anesthesia (e.g., isoflurane)
-
Small animal SPECT/CT scanner
-
Saline solution
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer a defined amount of the ¹¹¹In-labeled this compound analog (e.g., 2-3 MBq) via tail vein injection.
-
At desired time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the animal and place it in the SPECT/CT scanner.
-
Acquire SPECT images followed by a CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the images and perform image analysis to visualize tumor uptake and biodistribution.
-
For quantitative analysis, regions of interest (ROIs) can be drawn on the images to determine the % injected dose per gram of tissue (%ID/g).
-
(Optional) After the final imaging session, euthanize the animal and perform ex vivo biodistribution studies by harvesting organs and tumors and measuring their radioactivity in a gamma counter.
SPECT/CT Imaging Workflow.
Data Interpretation and Considerations
-
Tumor-to-Background Ratios: High tumor-to-background ratios are crucial for clear tumor visualization. Analogs with low uptake in surrounding tissues, particularly the kidneys and stomach, are preferred.
-
Metabolic Stability: The enzymatic stability of the this compound analog is critical for achieving high tumor uptake. Analogs with modifications to protect against degradation often show improved in vivo performance.
-
Kidney Uptake: High renal accumulation can be a dose-limiting factor for potential therapeutic applications. Analogs with reduced kidney retention are therefore highly desirable.
-
Clinical Translation: For clinical applications, the development of a kit formulation for easy and reproducible radiolabeling is a significant advantage.
Conclusion
SPECT/CT imaging with ¹¹¹In-labeled this compound analogs is a promising modality for the management of CCK2R-expressing tumors. The selection of the appropriate analog and adherence to standardized protocols are essential for obtaining high-quality, reproducible imaging data. Further research and development of new analogs continue to improve the diagnostic and potential theranostic capabilities of this class of radiopharmaceuticals.
References
Application Notes and Protocols for Cell Internalization Assays of Minigastrin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cell internalization of minigastrin analogs, which are crucial for the development of targeted radiopharmaceuticals and other therapeutic agents against cholecystokinin-2 receptor (CCK2R) expressing tumors.
Introduction
This compound analogs are synthetic peptides designed to target the cholecystokinin-2 receptor (CCK2R), which is overexpressed in various cancers, including medullary thyroid carcinoma, small cell lung cancer, and certain neuroendocrine tumors. The therapeutic efficacy of radiolabeled this compound analogs relies on their ability to specifically bind to CCK2R and subsequently be internalized into the cancer cells, thereby delivering a cytotoxic payload. Consequently, robust and quantitative cell internalization assays are indispensable for the preclinical evaluation and selection of promising drug candidates.
This document outlines the principles and detailed methodologies for the most common cell internalization assays employed in the study of this compound analogs: radioligand binding assays, fluorescence microscopy, and flow cytometry.
Key Concepts in this compound Analog Internalization
The internalization of this compound analogs upon binding to the CCK2R, a G protein-coupled receptor (GPCR), is a critical step for the efficacy of targeted radionuclide therapy. This process, also known as receptor-mediated endocytosis, leads to the accumulation and trapping of the radiolabeled analog within the tumor cell, thereby maximizing the radiation dose delivered to the target while minimizing off-target effects. The rate and extent of internalization are key parameters for characterizing and comparing different this compound analogs.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the internalization of various this compound analogs. These studies typically utilize cell lines engineered to express the human CCK2R, such as A431-CCK2R, or cell lines endogenously expressing the receptor, like the rat pancreatic acinar cell line AR42J.
Table 1: Internalization of Radiolabeled this compound Analogs in A431-CCK2R Cells
| This compound Analog | Radiolabel | Time Point | Internalization (% of total activity) | Reference |
| [¹¹¹In]In-1 | ¹¹¹In | 15 min | >10% | [1][2] |
| 4 h | ≥60% | [1][2] | ||
| [¹¹¹In]In-2 | ¹¹¹In | 15 min | >10% | [1] |
| 4 h | ≥60% | |||
| [¹¹¹In]In-3 | ¹¹¹In | 15 min | >10% | |
| 4 h | ≥60% | |||
| [¹¹¹In]In-DOTA-MGS5 | ¹¹¹In | 4 h | 35.3 - 47.3% | |
| [¹¹¹In]In-DOTA-MGS5[NHCH₃] | ¹¹¹In | 4 h | 6.6 ± 2.8% | |
| [¹¹¹In]In-DOTA-[(N-Me)1Nal⁸]MGS5 | ¹¹¹In | 2 h | >31.5 ± 6.7% | |
| [¹¹¹In]In-DOTA-[2Nal⁸]MGS5 | ¹¹¹In | 2 h | >25.6 ± 6.1% | |
| [¹¹¹In]In-DOTA-[Phe⁸]MGS5 | ¹¹¹In | 2 h | >29.7 ± 4.5% | |
| [¹⁷⁷Lu]Lu-DOTA-cyclo-MG1 | ¹⁷⁷Lu | 2 h | 15.2 ± 2.6% | |
| [¹⁷⁷Lu]Lu-DOTA-cyclo-MG2 | ¹⁷⁷Lu | 2 h | 16.1 ± 1.9% | |
| [¹⁷⁷Lu]Lu-1 | ¹⁷⁷Lu | 1 h | 44.4 ± 2.7% |
Table 2: IC50 Values of this compound Analogs in CCK2R-Expressing Cells
| This compound Analog | Cell Line | IC50 (nM) | Reference |
| 1 | A431-CCK2R | 1.4 ± 0.6 | |
| 2 | A431-CCK2R | 0.6 ± 0.3 | |
| 3 | A431-CCK2R | 1.3 ± 0.8 | |
| Pentagastrin | A431-CCK2R | 1.0 ± 0.2 | |
| DOTA-MGS5 | A431-CCK2R | 0.4 ± 0.2 | |
| DOTA-MGS5[NHCH₃] | A431-CCK2R | ~10-fold lower affinity than DOTA-MGS5 | |
| DOTA-MGS1 | AR42J | High affinity | |
| DOTA-MGS4 | AR42J | High affinity | |
| DOTA-MGS2 | AR42J | Impaired binding affinity | |
| DOTA-MGS3 | AR42J | Impaired binding affinity |
Experimental Protocols
Radioligand Internalization Assay
This assay directly measures the amount of radiolabeled this compound analog that is internalized by cells.
Materials:
-
CCK2R-expressing cells (e.g., A431-CCK2R) and control mock-transfected cells.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Binding buffer (e.g., PBS with 0.5% BSA).
-
Radiolabeled this compound analog (e.g., labeled with ¹¹¹In or ¹⁷⁷Lu).
-
Acid wash buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8) to strip surface-bound radioactivity.
-
Lysis buffer (e.g., 1 M NaOH).
-
Gamma counter.
-
Multi-well cell culture plates.
Protocol:
-
Cell Seeding: Seed CCK2R-expressing cells and control cells in multi-well plates and allow them to adhere overnight.
-
Incubation with Radioligand:
-
Wash the cells with binding buffer.
-
Add the radiolabeled this compound analog (at a specific concentration) to the cells and incubate at 37°C for various time points (e.g., 15 min, 30 min, 1 h, 2 h, 4 h).
-
-
Removal of Unbound Ligand:
-
At each time point, place the plates on ice to stop internalization.
-
Aspirate the medium and wash the cells with ice-cold binding buffer.
-
-
Separation of Surface-Bound and Internalized Ligand:
-
To determine the surface-bound fraction, add ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. Collect the supernatant, which contains the surface-bound radioligand.
-
To measure the internalized fraction, lyse the remaining cells with lysis buffer.
-
-
Quantification:
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of internalization as: (Internalized counts / (Internalized counts + Surface-bound counts)) * 100.
-
Caption: Workflow for a radioligand-based cell internalization assay.
Confocal Fluorescence Microscopy
This qualitative and semi-quantitative method allows for the visualization of the internalization and subcellular localization of fluorescently labeled this compound analogs.
Materials:
-
CCK2R-expressing cells.
-
Fluorescently labeled this compound analog (e.g., FITC- or Alexa Fluor-conjugated).
-
Glass-bottom culture dishes or chamber slides.
-
Confocal microscope.
-
Nuclear stain (e.g., DAPI).
-
Membrane stain (e.g., Wheat Germ Agglutinin conjugated to a fluorophore).
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.
-
Incubation with Fluorescent Ligand:
-
Wash the cells with imaging buffer.
-
Add the fluorescently labeled this compound analog and incubate at 37°C.
-
-
Live-Cell Imaging or Fixation:
-
For live-cell imaging, directly proceed to the microscope.
-
Alternatively, at desired time points, wash the cells, fix them with paraformaldehyde, and stain with nuclear and/or membrane dyes.
-
-
Image Acquisition:
-
Acquire images using a confocal microscope. Z-stack images can be acquired to confirm intracellular localization.
-
-
Image Analysis:
-
Analyze the images to observe the translocation of the fluorescent signal from the cell membrane to intracellular compartments over time.
-
Caption: Workflow for visualizing internalization using confocal microscopy.
Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the total fluorescence associated with cells, which can be correlated with the amount of internalized fluorescently labeled this compound analog.
Materials:
-
CCK2R-expressing cells.
-
Fluorescently labeled this compound analog.
-
Flow cytometry tubes.
-
Trypsin or other cell detachment solution.
-
Quenching solution (e.g., Trypan Blue) to quench extracellular fluorescence.
-
Flow cytometer.
Protocol:
-
Cell Treatment: Treat cells in suspension or adherent cells with the fluorescently labeled this compound analog for various time points at 37°C.
-
Cell Harvesting:
-
For adherent cells, detach them using trypsin.
-
Wash the cells with cold PBS.
-
-
Quenching of Extracellular Fluorescence:
-
Resuspend the cells in a quenching solution like Trypan Blue immediately before analysis to quench the fluorescence of non-internalized, membrane-bound ligand.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) of the cell population at each time point. An increase in MFI over time indicates internalization.
-
Caption: Workflow for quantifying internalization using flow cytometry.
Signaling Pathways
The binding of a this compound analog to the CCK2R triggers a cascade of intracellular signaling events, which are closely linked to receptor internalization. A key pathway involves the activation of G proteins, leading to downstream effects such as calcium mobilization. The internalization process itself is often mediated by arrestins and occurs via clathrin-coated pits.
Caption: Simplified signaling pathway of this compound analog binding to CCK2R.
Conclusion
The choice of internalization assay depends on the specific research question, available resources, and the throughput required. Radioligand assays provide highly quantitative data on the rate and extent of internalization. Fluorescence microscopy offers valuable spatial information on the subcellular fate of the analogs. Flow cytometry is a powerful tool for high-throughput screening of large numbers of compounds. A combination of these methods will provide a comprehensive understanding of the internalization properties of novel this compound analogs, facilitating the selection of the most promising candidates for further development as targeted cancer therapeutics.
References
Application Notes and Protocols for Biodistribution Studies of Minigastrin Derivatives in Mice Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Minigastrin (MG) analogues are a class of peptides designed to target the cholecystokinin-2 receptor (CCK2R).[1][2][3] This receptor is overexpressed in various human cancers, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and certain neuroendocrine tumors, making it an attractive target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[1][2] The development of radiolabeled MG derivatives requires rigorous preclinical evaluation, with biodistribution studies in animal models being a critical step. These studies provide essential data on the uptake, retention, and clearance of the radiopharmaceutical in target tissues (tumors) versus non-target organs, which is crucial for determining potential efficacy and toxicity. A major challenge in the development of these analogues has been overcoming issues of low enzymatic stability and high kidney uptake, which can limit their clinical applicability.
These application notes provide a summary of quantitative data from various studies and a detailed protocol for performing biodistribution experiments with this compound derivatives in mouse models.
Data Presentation: Biodistribution of Radiolabeled this compound Derivatives
The following tables summarize the biodistribution data for various ¹¹¹In- and ¹⁷⁷Lu-labeled this compound derivatives in mice bearing CCK2R-expressing tumors. Data are typically expressed as the percentage of the injected activity per gram of tissue (% IA/g) or injected dose per gram (% ID/g).
Table 1: Comparative Biodistribution of ¹¹¹In-labeled this compound Analogues in A431-CCK2R Xenograft Mice (4 h post-injection)
| Organ/Tissue | MG0 (%ID/g) | Sargastrin (%ID/g) | MG11 (%ID/g) | PP-F11 (%ID/g) | cyclo-MG1 (%ID/g) |
| Blood | 0.44 ± 0.12 | 0.50 ± 0.08 | 0.11 ± 0.01 | 0.10 ± 0.02 | 0.12 ± 0.03 |
| Tumor | 7.93 ± 1.63 | 7.39 ± 2.61 | 3.51 ± 0.90 | 9.07 ± 2.10 | 5.76 ± 0.71 |
| Kidney | 52.8 ± 12.1 | 48.7 ± 5.0 | 2.61 ± 0.35 | 11.2 ± 3.1 | 2.11 ± 0.18 |
| Liver | 0.53 ± 0.08 | 0.65 ± 0.11 | 0.17 ± 0.02 | 0.20 ± 0.05 | 0.24 ± 0.02 |
| Stomach | 1.88 ± 0.39 | 2.11 ± 0.67 | 1.96 ± 0.30 | 5.51 ± 1.05 | 2.87 ± 0.39 |
| Spleen | 0.22 ± 0.05 | 0.30 ± 0.04 | 0.08 ± 0.01 | 0.10 ± 0.02 | 0.11 ± 0.01 |
| Pancreas | 0.23 ± 0.04 | 0.30 ± 0.05 | 0.11 ± 0.02 | 0.14 ± 0.02 | 0.14 ± 0.02 |
| Lungs | 0.52 ± 0.09 | 0.75 ± 0.12 | 0.21 ± 0.03 | 0.24 ± 0.04 | 0.29 ± 0.05 |
Data adapted from a comparative study of 12 ¹¹¹In-labelled gastrin/CCK2 receptor-targeting peptides. Values are mean ± SD.
Table 2: Biodistribution of ¹⁷⁷Lu-labeled Peptidomimetic Analogues in A431-CCK2R Xenograft Mice (4 h post-injection)
| Organ/Tissue | ¹⁷⁷Lu-PP-F11N (% i.A./g) | ¹⁷⁷Lu-NMG 2 (% i.A./g) | ¹⁷⁷Lu-NMG 3 (% i.A./g) |
| Blood | 0.05 ± 0.01 | 0.03 ± 0.00 | 0.04 ± 0.01 |
| Tumor | 10.13 ± 1.48 | 14.51 ± 1.62 | 16.58 ± 2.37 |
| Kidney | 5.64 ± 1.25 | 4.88 ± 0.73 | 5.07 ± 0.71 |
| Liver | 0.13 ± 0.02 | 0.11 ± 0.02 | 0.11 ± 0.02 |
| Stomach | 10.33 ± 1.64 | 12.35 ± 1.57 | 14.63 ± 1.95 |
| Spleen | 0.06 ± 0.01 | 0.05 ± 0.01 | 0.06 ± 0.01 |
| Lungs | 0.22 ± 0.04 | 0.14 ± 0.02 | 0.17 ± 0.03 |
| Bone | 0.24 ± 0.05 | 0.23 ± 0.03 | 0.27 ± 0.04 |
Data adapted from a study on peptidomimetic analogs of this compound. Values are mean ± SD. Injected peptide amount was 10 pmol.
Signaling and Targeting Pathway
The fundamental principle behind these studies is the specific binding of the this compound derivative to the CCK2 receptor on cancer cells, leading to internalization and accumulation of the radiolabel.
Caption: Targeting of CCK2R on cancer cells by radiolabeled this compound derivatives.
Experimental Protocols
This section details a generalized protocol for conducting biodistribution studies of novel radiolabeled this compound derivatives in tumor-bearing mice.
Animal Model Preparation
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude or CD1-nu), typically 5-6 weeks old, are commonly used.
-
Tumor Xenograft Induction:
-
Culture human epidermoid carcinoma cells (A431) transfected to express CCK2R (A431-CCK2R). As a negative control, use mock-transfected A431 cells.
-
Harvest cells and resuspend in a suitable medium (e.g., DMEM) or saline.
-
Subcutaneously inject approximately 2 x 10⁶ A431-CCK2R cells in ~200 µL into the left flank of each mouse.
-
Inject the same number of A431-mock cells into the right flank to serve as an internal negative control.
-
Allow tumors to grow for 10-14 days until they reach a size of approximately 0.1-0.3 g.
-
Radiolabeling of this compound Derivatives
-
Chelator Conjugation: The this compound peptide is typically conjugated with a bifunctional chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to stably bind the radioisotope.
-
Labeling Procedure (Example with ¹⁷⁷Lu):
-
To a solution of the DOTA-conjugated peptide (e.g., 1 nmol in buffer), add ¹⁷⁷LuCl₃ solution.
-
Incubate the reaction mixture at 95°C for 15-20 minutes.
-
Assess the radiochemical purity (RCP) using radio-HPLC. A purity of ≥95% is generally required.
-
If necessary, purify the radiolabeled peptide using solid-phase extraction (SPE) to remove unbound radionuclide.
-
Administration of Radiolabeled Peptide
-
Dose Preparation: Dilute the purified radiolabeled peptide in a sterile solution (e.g., PBS) to the desired concentration. The injected amount is typically around 10-20 pmol per mouse, with a radioactivity of approximately 0.5-1 MBq.
-
Injection:
-
Randomly divide the tumor-bearing mice into groups for each time point (e.g., n=4-5 mice per group).
-
Administer the prepared dose intravenously (i.v.) via the lateral tail vein in a volume of about 100 µL.
-
Ex Vivo Biodistribution and Tissue Analysis
The following workflow outlines the steps from injection to data analysis.
Caption: Standard workflow for an ex vivo biodistribution study in mice.
-
Time Points: Select appropriate time points post-injection (p.i.) to assess uptake and clearance (e.g., 1 h, 4 h, 24 h).
-
Euthanasia and Dissection: At each time point, euthanize the mice according to approved animal welfare protocols (e.g., cervical dislocation).
-
Tissue Collection: Immediately dissect relevant organs and tissues. This typically includes: blood, tumor (CCK2R-positive and mock), kidneys, liver, stomach, spleen, pancreas, lungs, heart, muscle, and bone.
-
Sample Processing:
-
Place each tissue sample in a pre-weighed tube.
-
Weigh the tubes containing the tissue to determine the wet weight of each sample.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Count injection standards (a small, known fraction of the injected dose) along with the tissue samples to accurately determine the total injected activity.
-
Data Calculation and Analysis
-
Calculation of %IA/g: The primary endpoint is the percentage of injected activity per gram of tissue (%IA/g), calculated using the following formula:
% IA/g = (Counts Per Minute in Tissue / Tissue Weight (g)) / (Total Injected Counts Per Minute) * 100
This value normalizes the radioactivity uptake to the weight of the organ, allowing for comparison across different animals and tissues.
-
Tumor-to-Organ Ratios: Calculate tumor-to-non-target organ ratios (e.g., tumor-to-kidney, tumor-to-blood) to evaluate the targeting specificity and potential for imaging contrast or therapeutic efficacy.
Tumor-to-Kidney Ratio = (% IA/g in Tumor) / (% IA/g in Kidney)
-
Statistical Analysis: Perform statistical analysis (e.g., using ANOVA or t-tests) to compare uptake between different this compound derivatives or between CCK2R-positive and mock tumors.
Logical Relationships in this compound Analogue Design
The design of this compound analogues often involves a trade-off between stability, receptor affinity, and organ uptake. The following diagram illustrates key structure-activity relationships that guide the optimization of these peptides.
Caption: Key modification strategies and their impact on this compound analogue performance.
References
- 1. PET and SPECT imaging of a radiolabeled this compound analogue conjugated with DOTA, NOTA, and NODAGA and labeled with (64)Cu, (68)Ga, and (111)In - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of Radiolabeled Gastrin Analogs for Peptide Receptor–Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Minigastrin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minigastrin analogs are synthetic peptides that target the cholecystokinin-2 receptor (CCK2R), which is overexpressed in various cancers, including medullary thyroid carcinoma and small cell lung cancer. This makes radiolabeled this compound analogs promising candidates for both diagnostic imaging and targeted radionuclide therapy.[1][2][3][4] Solid-phase peptide synthesis (SPPS) is the standard method for producing these analogs, allowing for the precise incorporation of natural and unnatural amino acids to enhance their stability and tumor-targeting properties.[5] This document provides detailed protocols and application notes for the synthesis and characterization of this compound analogs based on the widely used Fmoc/tBu strategy.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol outlines the manual synthesis of a generic DOTA-conjugated this compound analog on a Rink Amide resin, which will yield a C-terminally amidated peptide. The choice of resin is crucial; for a C-terminal amide, Rink Amide resin is suitable, while Wang or 2-chlorotrityl resins are used for a C-terminal carboxylic acid.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including side-chain protected derivatives, e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu), Trp(Boc))
-
DOTA-tris(tBu) ester
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine), Collidine
-
Fmoc deprotection solution: 20% piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), IPA (Isopropanol)
-
Washing solutions: DMF, DCM, IPA
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least one hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin alternately with DMF and IPA until the washes are neutral (tested with a pH indicator).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid and a slightly lower molar equivalent of the coupling reagent (e.g., HATU) in DMF.
-
Add 6-10 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin thoroughly with DMF.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Chelator Conjugation: For the final coupling step, use DOTA-tris(tBu) ester instead of an Fmoc-amino acid.
-
Cleavage and Global Deprotection:
-
After the final coupling and washing, dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Peptide Purification and Characterization
Purification:
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A semi-preparative C18 column is typically used.
-
Mobile Phase:
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. A typical gradient might be 20-60% Solvent B over 20-30 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
Characterization:
-
Analytical RP-HPLC: Analyze the purified fractions to assess purity.
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.
Data Presentation
The following tables summarize key quantitative data for various this compound analogs from the literature.
Table 1: Synthesis Yield and Purity of this compound Analogs
| This compound Analog | Synthesis Yield (%) | Purity (%) | Reference |
| NMGs (analogs of PP-F11N) | 11-21 | >95 | |
| DOTA-peptides (Proline-substituted) | ~15 | >95 | |
| DOTA-MGS analogs | 20-35 | ≥95 | |
| DOTA-conjugated MG analogs | ≤20 | N/A |
Table 2: In Vitro Biological Activity of this compound Analogs
| This compound Analog | Cell Line | IC50/EC50 (nM) | Internalization (% at 4h) | Reference |
| [¹¹¹In]In-Proline Analogs | A431-CCK2R | 12.3 - 14.2 (EC50) | ≥60 | |
| [¹¹¹In]In-Proline Analogs | AR42J | 1.3 - 1.9 (EC50) | N/A | |
| DOTA-MGS1 | AR42J | Similar to DOTA-MG11 (IC50) | N/A | |
| DOTA-MGS4 | AR42J | Lower than DOTA-MG11 (IC50) | N/A | |
| DOTA-MGS2 & MGS3 | AR42J & A431-CCK2R | Impaired binding affinity | N/A | |
| [¹¹¹In]In-DOTA-MGS5 Analogs | A431-CCK2R | Low nM range (IC50) | 35.3 - 47.3 | |
| [¹¹¹In]In-DOTA-MGS5[NHCH₃] | A431-CCK2R | N/A | 6.6 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Fmoc-based solid-phase peptide synthesis of this compound analogs.
Caption: Simplified signaling pathway of the CCK2 receptor upon binding of a this compound analog.
Conclusion
The solid-phase synthesis of this compound analogs is a robust and adaptable method for producing peptides with potential applications in oncology. By modifying the peptide backbone and side chains, researchers can optimize the pharmacokinetic and pharmacodynamic properties of these analogs to improve tumor targeting and therapeutic efficacy. The protocols and data presented here provide a foundation for the development and evaluation of novel this compound-based radiopharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 99mTc-HYNIC-Minigastrin for Cholecystokinin-2 Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 6-hydrazinonicotinamide (HYNIC) as a bifunctional chelator for the technetium-99m (99mTc) labeling of minigastrin analogs. This compound derivatives targeting the cholecystokinin-2 receptor (CCK2R), which is overexpressed in various tumors like medullary thyroid carcinoma (MTC) and small cell lung cancer, are of significant interest for diagnostic imaging and targeted radiotherapy.[1][2][3]
Introduction
The use of radiolabeled peptides for tumor imaging is a cornerstone of nuclear medicine. This compound, a natural ligand for the CCK2R, provides a promising scaffold for the development of such imaging agents.[1] The radioisotope 99mTc offers ideal imaging characteristics, including a short half-life and favorable gamma emission, making it a preferred choice for single-photon emission computed tomography (SPECT).[4] HYNIC has been widely adopted as a versatile chelator for 99mTc, allowing for efficient and stable radiolabeling of peptides. This document outlines the synthesis, radiolabeling, and preclinical evaluation of various 99mTc-HYNIC-minigastrin analogs.
Key Performance Data of 99mTc-HYNIC-Minigastrin Analogs
The following tables summarize the quantitative data from various studies on different 99mTc-HYNIC-minigastrin analogs. These analogs often feature amino acid substitutions to enhance stability and tumor-targeting properties.
Table 1: Radiolabeling Efficiency and In Vitro Stability
| Compound | Coligand | Radiochemical Purity (%) | Stability in PBS (4h) (%) | Stability in Human Plasma (24h) (%) |
| 99mTc-EDDA-HYNIC-MG11 | EDDA | >90% | 98.6% | 89.4% |
| 99mTc-Tricine/HYNIC-MG | Tricine | >95% | High | High |
| 99mTc-EDDA/HYNIC-MG | EDDA | >95% | High | High |
| 99mTc-HYNIC-MGS5 | Tricine/EDDA | Not Specified | High | ~95% |
| 99mTc-HYNIC-MGS11 | Tricine/EDDA | Not Specified | High | ~98% |
Table 2: In Vitro Cell Binding and Internalization
| Compound | Cell Line | Receptor Affinity (Kd or IC50, nM) | Internalization (2h) (% of added activity) |
| 99mTc-EDDA-HYNIC-MG11 | AR4-2J | High affinity | Comparable to 99mTc-EDDA-HYNIC-MG0 |
| 99mTc-EDDA/HYNIC-MG | AR42J | High | High |
| 99mTc-HYNIC-MGS5 | A431-CCK2R | ~1 | 62.0 ± 1.6% |
| 99mTc-HYNIC-MGS11 | A431-CCK2R | ~1 | 24.4 ± 1.9% |
Table 3: In Vivo Biodistribution in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Compound | Tumor Model | Tumor Uptake (4h) | Kidney Uptake (4h) | Tumor-to-Kidney Ratio (4h) |
| 99mTc-EDDA-HYNIC-MG11 | AR4-2J | 7.11 ± 0.22% | Reduced compared to MG0 | Not Specified |
| 99mTc-EDDA/HYNIC-MG | AR42J | 8.1% (at 1h) | 101.0% (at 1h) | ~0.08 (at 1h) |
| 99mTc-HYNIC-MGS5 | A431-CCK2R | 24.75 ± 4.38% | ~7.5% | ~3.3 |
| 99mTc-HYNIC-MGS11 | A431-CCK2R | 42.48 ± 6.99% | ~16% | ~2.6 |
Experimental Protocols
Protocol 1: Synthesis of HYNIC-Minigastrin Conjugates
The synthesis of HYNIC-conjugated this compound analogs is typically performed using solid-phase peptide synthesis (SPPS).
-
Peptide Synthesis: The this compound analog is assembled on a resin support using Fmoc-protected amino acids.
-
HYNIC Conjugation: Following the synthesis of the peptide sequence, the N-terminus is deprotected, and HYNIC is coupled to the free amine.
-
Cleavage and Purification: The HYNIC-peptide conjugate is cleaved from the resin and purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: 99mTc-Labeling of HYNIC-Minigastrin using Tricine/EDDA Coligands
This protocol describes a common method for the 99mTc-labeling of HYNIC-conjugated peptides. The use of coligands like tricine and ethylenediaminediacetic acid (EDDA) is crucial for stabilizing the 99mTc-HYNIC complex.
Materials:
-
HYNIC-Minigastrin analog
-
99mTc-pertechnetate (Na[99mTcO4]) from a 99Mo/99mTc generator
-
Tricine solution
-
EDDA solution
-
Stannous chloride (SnCl2) solution
-
0.1 M HCl
-
0.1 M NaOH
-
Sterile, pyrogen-free water for injection
-
Sterile reaction vials
Procedure:
-
In a sterile vial, add the desired amount of HYNIC-Minigastrin analog.
-
Add the tricine and EDDA solutions. The ratio of these coligands may need to be optimized for specific HYNIC-peptide conjugates.
-
Add the required activity of 99mTc-pertechnetate.
-
Add a fresh solution of stannous chloride to reduce the pertechnetate.
-
Adjust the pH of the reaction mixture to the optimal range (typically pH 5-7) using 0.1 M HCl or 0.1 M NaOH.
-
Incubate the reaction mixture at an elevated temperature (e.g., 80-100°C) for a specified time (e.g., 10-30 minutes).
-
After incubation, allow the vial to cool to room temperature.
Protocol 3: Quality Control of 99mTc-HYNIC-Minigastrin
The radiochemical purity of the final product is assessed to determine the percentage of 99mTc that is successfully incorporated into the HYNIC-minigastrin complex.
Methods:
-
Instant Thin-Layer Chromatography (ITLC): A rapid method to separate the labeled peptide from free pertechnetate and colloidal 99mTc.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides a more detailed analysis of the radiolabeled product, separating different radiolabeled species and impurities.
Protocol 4: In Vitro Cell Binding and Internalization Assay
These assays are performed to evaluate the affinity and cellular uptake of the radiolabeled this compound analog in CCK2R-expressing cells.
Procedure:
-
Cell Culture: Culture CCK2R-positive cells (e.g., AR4-2J or A431-CCK2R) to near confluence in appropriate cell culture plates.
-
Binding Assay:
-
Incubate the cells with increasing concentrations of the non-radioactive HYNIC-minigastrin analog in the presence of a constant amount of the 99mTc-labeled analog to determine the IC50 value.
-
Alternatively, perform saturation binding experiments with increasing concentrations of the radiolabeled peptide to determine the dissociation constant (Kd).
-
-
Internalization Assay:
-
Incubate the cells with the 99mTc-HYNIC-minigastrin at 37°C for various time points.
-
At each time point, wash the cells to remove unbound radioactivity.
-
Treat the cells with an acid wash (e.g., glycine buffer, pH 2.8) to differentiate between membrane-bound and internalized radioactivity.
-
Lyse the cells and measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.
-
Protocol 5: In Vivo Biodistribution Studies
Biodistribution studies in tumor-bearing animal models are essential to assess the in vivo targeting efficacy and pharmacokinetics of the radiolabeled peptide.
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors derived from a CCK2R-expressing cell line.
-
Injection: Inject a defined amount of 99mTc-HYNIC-minigastrin intravenously into the tail vein of the mice.
-
Tissue Harvesting: At selected time points post-injection (e.g., 1h, 4h), euthanize the animals and dissect major organs and the tumor.
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. Calculate tumor-to-organ ratios to evaluate targeting specificity.
Visualizations
Caption: Experimental workflow from synthesis to preclinical evaluation.
Caption: Mechanism of cellular uptake of 99mTc-HYNIC-Minigastrin.
References
- 1. mdpi.com [mdpi.com]
- 2. 99mTc-labeling and in vitro and in vivo evaluation of HYNIC- and (Nalpha-His)acetic acid-modified [D-Glu1]-minigastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 99mTc-labeling and in vitro and in vivo evaluation of HYNIC- and (Nalpha-His)acetic acid-modified [D-Glu1]-minigastrin. | Semantic Scholar [semanticscholar.org]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
Application Notes & Protocols: Minigastrin in Theranostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minigastrin (MG) and its analogues represent a promising class of peptides for the theranostic management of cancers overexpressing the cholecystokinin-2 receptor (CCK2R).[1][2] Theranostics, the integration of diagnostic imaging and radionuclide therapy, allows for patient-specific treatment strategies. By labeling this compound analogues with diagnostic radionuclides (e.g., 68Ga for PET, 111In for SPECT) or therapeutic radionuclides (e.g., 177Lu, 90Y), it is possible to visualize and subsequently treat CCK2R-positive tumors.[3][4][5]
CCK2R is a G protein-coupled receptor (GPCR) overexpressed in several malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and some neuroendocrine tumors (NETs). This overexpression provides a specific target for delivering radiation directly to cancer cells, minimizing damage to healthy tissues. The development of various MG analogues has focused on improving metabolic stability and optimizing in vivo pharmacokinetics, particularly by reducing the high kidney uptake that can be a dose-limiting factor in therapy.
CCK2R Signaling Pathway
Upon binding of this compound, the CCK2R, which is primarily coupled to Gq and Gα12/13 proteins, initiates a cascade of intracellular signaling events. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC). Downstream, these events stimulate pathways such as the MAPK/ERK and PI3K/AKT cascades, which are crucial for cell proliferation, and can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). Understanding this pathway is critical for comprehending the biological consequences of targeting CCK2R in cancer.
References
- 1. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. i-med.ac.at [i-med.ac.at]
- 4. 177Lu-DOTA-coupled this compound peptides: promising theranostic agents in neuroendocrine cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Enzymatic Stability of Linear Minigastrin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and stability assessment of linear Minigastrin (MG) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the enzymatic stability of linear this compound analogs?
Linear this compound analogs are susceptible to rapid enzymatic degradation in vivo, which significantly limits their clinical applicability for targeting cholecystokinin-2 receptor (CCK2R) expressing tumors.[1][2][3][4] The primary challenges stem from cleavage by various proteases present in blood plasma and tissues. Early developed radiolabeled MG analogs demonstrated high kidney uptake and low in vivo stability, which hampered their therapeutic efficacy. The C-terminal receptor-binding sequence (Trp-Met-Asp-Phe-NH2) is crucial for receptor affinity but is also a key site for enzymatic degradation.
Q2: What are the most effective strategies to improve the enzymatic stability of linear this compound analogs?
Several strategies have been successfully employed to enhance the stability of these peptides:
-
Site-Specific Amino Acid Substitutions: Introducing non-natural or D-amino acids can sterically hinder protease access.
-
N-Methylation: N-methylating the peptide bonds, particularly in the C-terminal region, has been shown to significantly increase stability and tumor uptake. For instance, the analog 111In-DOTA-MGS4, which contains two N-methylated amino acids, exhibited substantially higher stability compared to its non-methylated counterparts.
-
Inclusion of Proline: Substituting certain amino acids with proline increases the rigidity of the peptide backbone, which can enhance resistance to enzymatic degradation. Proline substitution has been shown to result in high enzymatic stability both in vitro and in vivo.
-
Cyclization: Although the focus is on linear analogs, cyclization is a general and effective method for improving peptide stability by making the structure less accessible to proteases.
-
PEGylation: Conjugation with polyethylene glycol (PEG) can increase the hydrodynamic radius of the peptide, which can protect it from enzymatic degradation and reduce renal clearance.
Q3: How does the choice of radiolabel and chelator affect the stability of this compound analogs?
The choice of radiometal and chelator (like DOTA) is crucial for the overall properties of the radiopharmaceutical, but the primary determinant of enzymatic stability is the peptide sequence itself. However, the labeling process and the final complex's stability are important. For instance, DOTA-conjugated analogs labeled with Indium-111 (¹¹¹In) or Lutetium-177 (¹⁷⁷Lu) have been extensively studied. It is essential to ensure high chemical stability of the radiometal complex to avoid release of the free radiometal in vivo.
Troubleshooting Guides
Issue 1: Rapid degradation of my this compound analog observed in plasma stability assays.
Q: My HPLC results show that my this compound analog is degrading very quickly in human serum/plasma. What are the potential causes and how can I troubleshoot this?
A: Rapid degradation in plasma is a common issue. Here are some potential causes and troubleshooting steps:
-
Inherent Instability of the Peptide Sequence: The native sequence of this compound is prone to degradation.
-
Troubleshooting: Consider the stabilization strategies mentioned in FAQ 2. N-methylation of the C-terminal amino acids or substitution with proline are proven methods to enhance stability.
-
-
Assay Conditions: The experimental setup can influence the degradation rate.
-
Troubleshooting:
-
Enzyme Concentration: The concentration of proteases can vary between different plasma batches. Ensure consistency in your plasma source.
-
Temperature: Perform incubations at a consistent and physiologically relevant temperature (e.g., 37°C).
-
Sample Handling: Minimize the time between sample collection and analysis to prevent ex vivo degradation. Immediate stabilization with protease inhibitors or acidification can be beneficial.
-
-
-
Data Interpretation: Ensure you are correctly identifying the intact peptide peak in your chromatogram.
-
Troubleshooting: Use a time-zero sample as a reference. The peak corresponding to the intact peptide should decrease over time, with the concurrent appearance of new peaks corresponding to degradation products. Mass spectrometry (MS) can be used to confirm the identity of the peaks.
-
Issue 2: Inconsistent or non-reproducible results in stability assays.
Q: I am getting variable results between experiments when assessing the stability of my this compound analog. What could be causing this variability?
A: Lack of reproducibility can stem from several factors:
-
Sample Preparation:
-
Troubleshooting: Ensure accurate and consistent pipetting, especially of the peptide stock solution and plasma. Prepare a master mix for your reactions to minimize pipetting errors.
-
-
Plasma/Serum Source and Handling:
-
Troubleshooting: Use a pooled batch of human serum or plasma for all comparative experiments to minimize inter-individual variability in enzyme content. Avoid repeated freeze-thaw cycles of the plasma, as this can affect enzyme activity.
-
-
Analytical Method Variability:
-
Troubleshooting:
-
HPLC System: Ensure the HPLC system is properly equilibrated and that the column is not degraded. Run a standard periodically to check for system performance.
-
Peak Integration: Use a consistent method for integrating the peaks in your chromatograms. Automated integration with manual verification is recommended.
-
-
Issue 3: Difficulty in identifying degradation products.
Q: I see new peaks appearing in my HPLC chromatogram over time, but I am unsure what they are. How can I identify the degradation products of my this compound analog?
A: Identifying degradation products is key to understanding the cleavage sites and designing more stable analogs.
-
Mass Spectrometry (MS):
-
Troubleshooting: Couple your HPLC system to a mass spectrometer (LC-MS). The mass of the fragments can help you pinpoint the cleavage site. For example, if your parent peptide has a mass of 'X' and you observe a fragment with a mass of 'Y', the difference (X-Y) corresponds to the mass of the cleaved portion.
-
-
Time-Course Analysis:
-
Troubleshooting: By analyzing samples at multiple time points, you can observe the kinetics of fragment formation. Primary fragments will appear first, followed by secondary fragments resulting from further degradation.
-
Quantitative Data Summary
The following tables summarize the enzymatic stability of various DOTA-conjugated this compound analogs from published studies.
Table 1: In Vitro Stability of ¹¹¹In-labeled this compound Analogs in Human Serum
| Analog | % Intact Peptide after 24h in Human Serum | Reference |
| ¹¹¹In-DOTA-MG11 | ~16% | |
| ¹¹¹In-DOTA-MGS1 | ~60% | |
| ¹¹¹In-1 (Proline substituted) | ≥97% | |
| ¹¹¹In-2 (Proline substituted) | ≥97% | |
| ¹¹¹In-3 (Proline substituted) | ≥97% |
Table 2: In Vivo Stability of Radiolabeled this compound Analogs in BALB/c Mice (Blood)
| Analog | % Intact Peptide in Blood | Time Point | Reference |
| ¹¹¹In-DOTA-MGS1 | Not detectable | 10 min p.i. | |
| ¹¹¹In-DOTA-MGS4 | >75% | 10 min p.i. | |
| [¹⁷⁷Lu]Lu-2 (Proline substituted) | 79.1% | 60 min p.i. | |
| ¹¹¹In-1 (Proline substituted) | 80.0 ± 5.2% | 10 min p.i. | |
| ¹¹¹In-2 (Proline substituted) | 82.3 ± 1.8% | 10 min p.i. |
Experimental Protocols
Protocol 1: In Vitro Plasma/Serum Stability Assay
This protocol outlines a general procedure for assessing the stability of a this compound analog in plasma or serum.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., sterile water or DMSO) at a known concentration.
-
Thaw human plasma or serum (pooled from multiple donors is recommended) at 37°C. Centrifuge to remove any precipitates.
-
-
Incubation:
-
In a microcentrifuge tube, add a specific volume of the peptide stock solution to pre-warmed plasma/serum to achieve the desired final peptide concentration.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a quenching solution to stop enzymatic activity. A common quenching solution is an equal volume of cold acetonitrile containing 1% trifluoroacetic acid (TFA).
-
Vortex the mixture vigorously and incubate on ice for at least 10 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant and analyze it by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Monitor the disappearance of the peak corresponding to the intact peptide and the appearance of new peaks corresponding to degradation products. The peak area is used for quantification.
-
The percentage of intact peptide remaining at each time point is calculated relative to the time-zero sample.
-
Protocol 2: In Vivo Stability Assay in Mice
This protocol describes a method to evaluate the metabolic stability of a radiolabeled this compound analog in vivo.
-
Animal Model:
-
Use healthy BALB/c mice.
-
-
Radiolabeling:
-
Radiolabel the DOTA-conjugated this compound analog with a suitable radionuclide (e.g., ¹¹¹In or ¹⁷⁷Lu) according to established protocols.
-
Purify the radiolabeled peptide to ensure high radiochemical purity.
-
-
Administration:
-
Inject a defined amount of the radiolabeled peptide (e.g., 100 µL, ~1 MBq) intravenously into the tail vein of the mice.
-
-
Sample Collection:
-
At specific time points post-injection (p.i.) (e.g., 10, 30, 60 minutes), euthanize the mice.
-
Collect blood samples and harvest organs of interest (e.g., kidneys, liver).
-
-
Sample Processing:
-
For blood, collect it in tubes containing a protease inhibitor cocktail and immediately process for plasma.
-
For organs, homogenize them in an appropriate buffer.
-
Perform protein precipitation as described in Protocol 1.
-
-
Analysis:
-
Analyze the supernatant using radio-HPLC to separate the intact radiolabeled peptide from its radiolabeled metabolites.
-
Quantify the percentage of intact radiopeptide in each sample.
-
Visualizations
Caption: CCK2R Signaling Pathway.
Caption: Workflow for Stability Assessment.
Caption: Strategies for Stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Kidney Uptake of Radiolabeled Minigastrin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to high kidney uptake of radiolabeled minigastrin analogs during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high kidney uptake of our radiolabeled this compound analog in our animal models. What are the potential causes and solutions?
High renal uptake of radiolabeled peptides is a common challenge that can limit the therapeutic efficacy and imaging sensitivity of these agents due to potential nephrotoxicity.[1][2][3] The primary cause is the reabsorption of the radiolabeled peptide from the glomerular filtrate by the proximal tubule cells of the kidneys.[4][5] This process is largely mediated by the endocytic receptors megalin and cubilin, which are highly expressed on the apical membrane of these cells.
Several strategies can be employed to mitigate this issue:
-
Co-infusion of Blocking Agents: Administering specific compounds that compete with the radiolabeled this compound for binding to the renal uptake receptors.
-
Structural Modification of the this compound Analog: Altering the physicochemical properties of the peptide to reduce its affinity for the renal reabsorption machinery.
The following sections provide detailed troubleshooting guidance and experimental protocols for these approaches.
Troubleshooting Guides
Issue: High Kidney Uptake Persists Despite Standard Mitigation Strategies
If you are still observing high renal accumulation of your radiolabeled this compound analog, consider the following troubleshooting steps:
-
Evaluate the Co-infusion Agent and Protocol:
-
Agent Selection: Are you using the most appropriate blocking agent? For negatively charged this compound analogs, co-infusion of basic amino acids like lysine may not be effective. Consider using negatively charged compounds like polyglutamic acids or plasma expanders like Gelofusine.
-
Dosage and Timing: Ensure the dose and timing of the co-infused agent are optimized. The blocking agent should be administered shortly before or simultaneously with the radiolabeled peptide to ensure it is present in the renal tubules at the same time.
-
-
Re-evaluate the Structural Properties of your this compound Analog:
-
Charge: The overall charge of the peptide and its linker region significantly influences kidney uptake. This compound analogs with a high negative charge, often due to the presence of poly-glutamate chains, tend to have high renal accumulation.
-
Stereochemistry: The stereochemistry of the amino acids in the linker can also impact kidney retention.
-
-
Consider the Animal Model:
-
Species and Gender Differences: Renal uptake and retention of radiolabeled peptides can vary between species (e.g., rats vs. mice) and even between genders within the same species. Ensure your chosen model is appropriate and that you are consistent in your experimental groups.
-
Experimental Protocols & Data
Co-infusion Strategies to Reduce Kidney Uptake
A common and effective method to reduce renal uptake is the co-infusion of agents that compete for the megalin/cubilin-mediated endocytosis pathway.
This protocol is a generalized procedure based on methodologies described in the literature. Researchers should optimize parameters for their specific experimental setup.
-
Animal Preparation: Use an appropriate mouse or rat model (e.g., BALB/c mice or Wistar rats).
-
Preparation of Co-infusion Solution:
-
Polyglutamic Acid: Prepare a solution of poly-L-glutamic acid in a suitable buffer (e.g., PBS).
-
Gelofusine: Use a commercially available Gelofusine solution.
-
Albumin Fragments (FRALB): Prepare fragments of albumin as described in the literature.
-
-
Administration:
-
Intravenously inject the co-infusion agent 2-15 minutes prior to the administration of the radiolabeled this compound analog.
-
The volume of injection should be appropriate for the animal model (e.g., 0.1 mL for mice, 0.5 mL for rats).
-
-
Radiolabeled this compound Injection: Administer the radiolabeled this compound analog intravenously.
-
Biodistribution Analysis: At a predetermined time point (e.g., 20-24 hours post-injection), euthanize the animals, dissect the kidneys and other organs of interest, and measure the radioactivity using a gamma counter.
-
Data Expression: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
| Co-infusion Agent | Animal Model | Radiolabeled Peptide | Reduction in Kidney Uptake (%) | Reference |
| Poly-L-glutamic acids | Mice | 111In-DTPA-minigastrin | Up to 90% | |
| Gelofusine | Rats | 111In-minigastrin | 82% | |
| Albumin Fragments (FRALB < 50 kDa) | Rats | 111In-minigastrin | 93% | |
| Lysine | Rats | 111In-minigastrin | Not significant |
Structural Modification of this compound Analogs
Modifying the structure of the this compound analog itself is another powerful strategy to reduce renal accumulation. A key approach is to reduce the number of negative charges in the linker region of the peptide.
-
Synthesis of Analogs: Synthesize this compound analogs with modified linker sequences. For example, replace negatively charged D-glutamic acid residues with uncharged, hydrophilic polyethylene glycol (PEG) linkers.
-
Radiolabeling: Radiolabel the modified analogs with the desired radionuclide (e.g., 177Lu).
-
In Vitro Characterization:
-
Determine the receptor binding affinity (e.g., IC50) of the new analogs to ensure that the modification has not compromised their ability to bind to the cholecystokinin-2 (CCK2) receptor.
-
Assess the lipophilicity (e.g., logD value) of the compounds.
-
-
In Vivo Evaluation:
-
Use a tumor-bearing mouse model (e.g., with CCK2 receptor-expressing tumors).
-
Inject the radiolabeled analogs intravenously.
-
Perform biodistribution studies at various time points (e.g., 24 hours post-injection) to determine the uptake in the tumor, kidneys, and other organs.
-
| This compound Analog | Linker Composition | Kidney Uptake (%ID/g at 24h p.i.) | Tumor-to-Kidney Ratio | Reference |
| [177Lu]Lu-DOTA-rhCCK-18 | (D-γ-Glu)8 | 134 ± 18 | 0.19 ± 0.01 | |
| [177Lu]Lu-DOTA-rhCCK-70 | PEG moieties | 8.4 ± 0.8 | 1.45 ± 0.12 | |
| [177Lu]Lu-DOTA-rhCCK-91 | PEG moieties | 6.6 ± 0.5 | 1.14 ± 0.12 |
Visualizations
Signaling Pathway: Megalin-Mediated Endocytosis
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Gelatin-based plasma expander effectively reduces renal uptake of 111In-octreotide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Renal uptake of different radiolabelled peptides is mediated by megalin: SPECT and biodistribution studies in megalin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Radiolabeling Efficiency for Minigastrin Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling efficiency of Minigastrin peptides.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the radiolabeling efficiency of this compound peptides?
A1: Several factors can significantly impact the success of your radiolabeling reaction. These include:
-
pH of the reaction mixture: The optimal pH is crucial for the chelation of the radiometal by the chelator conjugated to the peptide. For many radiometals like 68Ga and 111In, a slightly acidic pH is often optimal.[1][2][3][4]
-
Temperature: The reaction temperature affects the kinetics of the labeling reaction. While some reactions proceed at room temperature, others, particularly with chelators like DOTA, may require heating (e.g., 80-100°C) to achieve high efficiency.[5]
-
Peptide Concentration: An adequate concentration of the peptide is necessary to ensure complete chelation of the radionuclide. Insufficient peptide can lead to the presence of free radiometal.
-
Purity of Reagents: The purity of the peptide, radionuclide, and all buffer components is critical. Impurities can compete with the chelation reaction or interfere with the stability of the final product.
-
Presence of Reducing Agents: For radiolabeling with nuclides like Technetium-99m (99mTc), a reducing agent (e.g., stannous chloride) is required to reduce the pertechnetate to a reactive state. The concentration and stability of this agent are vital.
-
Incubation Time: The reaction must be allowed to proceed for a sufficient amount of time to ensure maximum incorporation of the radionuclide.
Q2: Which radionuclides are commonly used for labeling this compound peptides and what are their typical applications?
A2: this compound peptides are versatile and can be labeled with various radionuclides for both diagnostic imaging and therapeutic applications. Common choices include:
| Radionuclide | Application | Key Characteristics |
| Technetium-99m (99mTc) | Diagnostic Imaging (SPECT) | Readily available from a generator, emits 140 keV gamma rays ideal for SPECT imaging. |
| Indium-111 (111In) | Diagnostic Imaging (SPECT) | Longer half-life than 99mTc, allowing for imaging at later time points. |
| Gallium-68 (68Ga) | Diagnostic Imaging (PET) | A positron emitter used for high-resolution PET imaging, available from a generator. |
| Lutetium-177 (177Lu) | Radionuclide Therapy | Emits both beta particles for therapy and gamma rays for imaging (theranostics). |
| Fluorine-18 (18F) | Diagnostic Imaging (PET) | Longer half-life among positron emitters, allowing for centralized production and distribution. |
Q3: What is the purpose of a bifunctional chelating agent (BFCA) in peptide radiolabeling?
A3: A bifunctional chelating agent (BFCA) is a molecule that serves as a bridge between the peptide and the radiometal. It has two key components:
-
A chelating moiety that strongly binds to the radiometal ion.
-
A reactive functional group that covalently attaches to the peptide.
Common BFCAs used for this compound peptides include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and HYNIC (6-hydrazinonicotinamide). The choice of BFCA can influence the labeling conditions, stability, and in vivo pharmacokinetics of the radiolabeled peptide.
Troubleshooting Guides
Problem 1: Low Radiolabeling Efficiency / Low Radiochemical Yield (RCY)
Symptoms:
-
Radio-TLC or radio-HPLC analysis shows a large peak corresponding to the free radionuclide.
-
The calculated radiochemical yield is below the acceptable limit (typically >95%).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal pH | Optimize the pH of the reaction mixture using appropriate buffers (e.g., sodium acetate). For many radiometals like 68Ga, a pH range of 3.5-4.5 is often optimal. | The chelation of the radiometal by the BFCA is highly pH-dependent. Incorrect pH can lead to the formation of metal hydroxides or protonation of the chelator, inhibiting the labeling reaction. |
| Incorrect Temperature | Adjust the incubation temperature. For DOTA-conjugated peptides, heating at 80-100°C for 5-20 minutes is often required. | Temperature affects the reaction kinetics. Insufficient heat may lead to an incomplete reaction, while excessive heat can degrade the peptide. |
| Insufficient Peptide Amount | Increase the amount of peptide in the reaction. A typical starting point is 10-20 µg of peptide. | The peptide concentration must be sufficient to chelate all the available radiometal. |
| Poor Quality of Reagents | Use high-purity, sterile reagents. Ensure the peptide has been stored correctly to prevent degradation. Use fresh eluate from the radionuclide generator. | Impurities in the peptide preparation or buffers can compete with the labeling reaction. Older generator eluates may contain higher concentrations of contaminants. |
| Oxidation of Reducing Agent (for 99mTc) | Prepare the stannous chloride solution fresh and protect it from air. Ensure an inert atmosphere (e.g., nitrogen) during the labeling process. | The stannous ion is easily oxidized, rendering it ineffective at reducing the pertechnetate, which is a prerequisite for labeling. |
Problem 2: Formation of Radioactive Impurities and Colloids
Symptoms:
-
Multiple unexpected radioactive peaks are observed on radio-TLC or radio-HPLC.
-
A significant amount of radioactivity remains at the origin of the TLC strip, indicating colloid formation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Radiolysis | Add a radical scavenger, such as gentisic acid or ascorbic acid, to the reaction mixture, especially when working with high levels of radioactivity. | High radiation doses can lead to the degradation of the labeled peptide, creating radioactive impurities. |
| Colloid Formation | Adjust the pH of the reaction. For 68Ga, a pH above 4.0 can lead to the formation of 68Ga-hydroxides (colloids). For 99mTc, ensure the correct amount of stannous chloride is used to avoid the formation of 99mTc-stannous colloids. | Radiometals can form insoluble colloids under certain pH and concentration conditions, which reduces the amount of radionuclide available for labeling. |
| Oxidation of Sensitive Amino Acids | If the this compound analogue contains oxidation-sensitive residues like Methionine (Met), add antioxidants like L-methionine to the labeling buffer. | Oxidation of amino acids can lead to the formation of byproducts with different chromatographic behavior. |
| Peptide Instability | Assess the stability of the peptide under the specific labeling conditions (pH, temperature). Consider using more stable analogues of this compound if degradation is a persistent issue. | Some peptide sequences are inherently unstable and may degrade during the labeling process, leading to multiple radioactive species. |
Experimental Protocols
Protocol 1: Radiolabeling of a DOTA-conjugated this compound Analogue with Indium-111
-
Preparation:
-
In a sterile, pyrogen-free reaction vial, add 10-20 µg of the DOTA-conjugated this compound peptide.
-
Add a 1.2-fold volume of a 0.4 M sodium acetate/0.24 M gentisic acid solution, adjusted to pH 5.
-
-
Radiolabeling:
-
Add up to 120 µL of [111In]InCl3 solution (30–70 MBq) in 0.05 M HCl to the reaction vial.
-
The total reaction volume should be less than 0.3 mL.
-
-
Incubation:
-
Heat the reaction mixture at 95°C for 15-20 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using analytical radio-HPLC. A successful labeling should result in an RCP of ≥95%.
-
-
Purification (if necessary):
-
For in vivo studies, the radiolabeled peptide can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove unreacted 111In and other impurities.
-
Protocol 2: Radiolabeling of a HYNIC-conjugated this compound Analogue with Technetium-99m
-
Preparation:
-
In a sterile vial, dissolve the HYNIC-conjugated this compound peptide in a suitable buffer.
-
Add a coligand, such as EDDA (ethylenediamine-N,N'-diacetic acid) or tricine. The choice of coligand can influence the pharmacokinetics of the final product.
-
-
Radiolabeling:
-
Add a freshly prepared solution of stannous chloride (SnCl2) as a reducing agent.
-
Add the required amount of 99mTc-pertechnetate (99mTcO4-) from a generator eluate.
-
-
Incubation:
-
Incubate the reaction mixture at a specified temperature (often room temperature or slightly elevated) for 10-20 minutes.
-
-
Quality Control:
-
Assess the radiochemical purity using radio-TLC or radio-HPLC. The mobile phase for TLC should be chosen to effectively separate the labeled peptide, free pertechnetate, and reduced/hydrolyzed 99mTc.
-
Visualizations
Caption: Troubleshooting workflow for low radiolabeling efficiency.
Caption: General experimental workflow for this compound peptide radiolabeling.
References
Technical Support Center: Enhancing Minigastrin In Vivo Stability Through N-terminal Modifications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for N-terminal modifications of minigastrin aimed at enhancing its in vivo stability.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, modification, and evaluation of this compound analogs.
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
Question: We are experiencing low yields in the solid-phase synthesis of our this compound analog. What are the common causes and solutions?
Answer: Low yields in SPPS can arise from several factors. Here's a systematic guide to troubleshooting:
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Fmoc-Deprotection | - Verify Reagent Quality: Ensure the piperidine solution is fresh, as it can degrade over time. - Extend Reaction Time: Increase the deprotection time or perform a second deprotection step. - Monitor Completion: Use a colorimetric test (e.g., Kaiser test for primary amines) to confirm complete deprotection before proceeding to the next coupling step. |
| Poor Coupling Efficiency | - Optimize Reagents: Use a 3-5 fold excess of the activated amino acid and coupling reagents. For difficult couplings (e.g., sterically hindered amino acids), consider using a more potent coupling agent like HATU or HCTU. - Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration. - Double Coupling: Perform the coupling step twice to ensure maximum incorporation of the amino acid. |
| Peptide Aggregation on Resin | - Solvent Modification: Switch from DMF to N-methylpyrrolidone (NMP), which is a more polar solvent and can help disrupt secondary structures. Adding chaotropic salts like LiCl can also be beneficial. - Elevated Temperature: Performing the synthesis at a higher temperature can help reduce aggregation. - Incorporate "Difficult Sequence" Strategies: For hydrophobic sequences, consider using "psi-proline" dipeptides or other backbone modifications that disrupt hydrogen bonding. |
| Suboptimal Resin/Linker | - Ensure Proper Swelling: Allow the resin to swell completely in the synthesis solvent before the first coupling step. - Linker Stability: If using a highly acid-labile linker, premature cleavage of the peptide can occur. Consider a more robust linker if acidic conditions are used during synthesis. |
| Issues During Cleavage and Deprotection | - Optimize Cleavage Cocktail: Ensure the trifluoroacetic acid (TFA) cocktail contains appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions with sensitive residues like Tryptophan and Methionine. - Incomplete Cleavage: If the yield after cleavage is low, perform a small-scale test cleavage to optimize the cleavage time. |
Question: We are observing unexpected peaks in our HPLC analysis of the crude this compound analog. What could be the cause?
Answer: Unexpected peaks often indicate the presence of side products. Common side reactions in SPPS include:
-
Aspartimide Formation: This is common at Asp-Xxx sequences (especially Asp-Gly) and leads to a mixture of α- and β-peptides. To minimize this, use protecting groups on the Asp side chain that are less prone to cyclization (e.g., Ompe) or add HOBt to the piperidine deprotection solution.
-
Racemization: Loss of stereochemical integrity can occur, particularly at Histidine and Cysteine residues during activation. Use of racemization suppressants like HOBt or OxymaPure with the coupling reagents can mitigate this.
-
Deletion Sequences: Incomplete coupling leads to peptides missing one or more amino acids. Ensure high coupling efficiency through the measures described in the low-yield troubleshooting section.
-
Oxidation: Methionine residues are susceptible to oxidation. Adding antioxidants like dithiothreitol (DTT) to the cleavage cocktail can prevent this.
Radiolabeling of DOTA-Minigastrin Analogs with 111In and 177Lu
Question: Our radiolabeling efficiency with 111In-DOTA-minigastrin is lower than expected. What are the potential issues?
Answer: Low radiolabeling efficiency can be due to several factors. Here is a guide to address common problems:
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal pH | - Verify pH: The optimal pH for DOTA chelation with 111In and 177Lu is typically between 4.0 and 5.0.[1][2] Use a calibrated pH meter to ensure the reaction buffer is within this range. |
| Metal Contaminants | - Use High-Purity Reagents: Trace metal impurities (e.g., Fe3+, Zn2+, Cu2+) in the radionuclide solution or buffers can compete with 111In or 177Lu for the DOTA chelator.[3][4][5] Use metal-free buffers and high-purity water. - Pre-purification of Radionuclide: If contamination is suspected, pre-purification of the radionuclide solution may be necessary. |
| Low Specific Activity of Radionuclide | - Check Radionuclide Quality: The presence of carrier metal (non-radioactive isotopes) will reduce the specific activity and labeling efficiency. Use "no-carrier-added" radionuclides when possible. |
| Inadequate Heating | - Optimize Temperature and Time: Labeling with 111In often requires higher temperatures (e.g., 95-100°C) and longer incubation times (e.g., 30 minutes) compared to 177Lu (e.g., 80-95°C for 20-30 minutes). Optimize these parameters for your specific analog. |
| Peptide Concentration | - Ensure Sufficient Peptide: While high specific activity is desired, having a sufficient concentration of the DOTA-peptide is necessary to drive the reaction. |
Question: We are observing degradation of our radiolabeled this compound analog upon storage. How can we prevent this?
Answer: Degradation is often due to radiolysis, where the radiation emitted by the radionuclide generates reactive oxygen species that damage the peptide.
-
Use Radioprotectants/Quenchers: Adding antioxidants such as ascorbic acid, gentisic acid, or ethanol to the formulation can effectively scavenge these reactive species and prevent radiolysis.
-
Optimize Storage Conditions: Store the radiolabeled peptide at a low temperature and minimize exposure to light.
-
Dilution: Diluting the final product can reduce the effects of radiolysis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for various N-terminally modified this compound analogs designed to improve stability.
Table 1: In Vitro Receptor Binding Affinity and Stability of Modified this compound Analogs
| This compound Analog | N-Terminal Modification | CCK2R Binding Affinity (IC50, nM) | Stability in Human Serum (% intact after 24h) | Reference |
| DOTA-MG11 | D-Glu | ~1 | Low | |
| DOTA-MGS5 | D-Glu | 0.4 ± 0.2 | >95% | |
| Proline-Substituted Analogs | Proline at various positions | ~1 | >97% | |
| Penta-DGlu Analog | Penta-DGlu moiety | Strong binding | Enhanced | |
| Triazole-Modified Analogs | 1,2,3-triazole substitutions | 2.0 - 22.8 | Comparable to PP-F11N |
Table 2: In Vivo Stability and Tumor Uptake of Modified this compound Analogs
| This compound Analog | In Vivo Stability (% intact in blood at 1h p.i.) | Tumor Uptake (%IA/g at 4h p.i.) | Reference |
| DOTA-MGS5 | ~70% | 22.9 ± 4.7 | |
| Proline-Substituted Analogs | 57-79% | 29-46% | |
| Penta-DGlu Analog | Enhanced | 22.2 ± 6.2 | |
| Hydrophilic Linker Analog | Enhanced | 32.1 ± 4.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the N-terminal modification of this compound.
Protocol 1: Solid-Phase N-Terminal Acetylation of a this compound Analog
This protocol describes the "capping" of the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminus
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (for washing)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Wash the resin three times with DMF.
-
Prepare the capping solution: a mixture of acetic anhydride, DIPEA, and DMF in a 1:1:8 ratio (v/v/v). For a 0.1 mmol scale synthesis, use 0.5 mL of acetic anhydride, 0.5 mL of DIPEA, and 4 mL of DMF.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally methanol (3 times).
-
Dry the resin under vacuum.
-
Confirm the completion of the reaction using a colorimetric test (e.g., Kaiser test, which should be negative, indicating the absence of free primary amines).
Protocol 2: N-Terminal PEGylation of a this compound Analog in Solution
This protocol describes the conjugation of a PEG moiety to the N-terminus of a purified peptide.
Materials:
-
Purified this compound analog with a free N-terminus
-
Methoxy-PEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
-
HPLC and Mass Spectrometer for characterization
Procedure:
-
Dissolve the purified this compound analog in PBS at a concentration of 1-5 mg/mL.
-
Dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO and immediately add it to the peptide solution. A 5- to 10-fold molar excess of the PEG reagent is a good starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted NHS esters.
-
Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using size-exclusion chromatography.
-
Analyze the fractions by RP-HPLC and confirm the identity and purity of the PEGylated product by mass spectrometry.
Protocol 3: In Vitro Stability Assay in Human Serum
This protocol is for assessing the stability of a modified this compound analog in human serum.
Materials:
-
Modified this compound analog
-
Human serum (commercially available)
-
Incubator at 37°C
-
Acetonitrile (ACN) with 0.1% TFA
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Centrifuge
-
RP-HPLC system with a C18 column
Procedure:
-
Incubate the this compound analog at a final concentration of approximately 1 mg/mL in human serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
To precipitate the serum proteins, add an equal volume of 15% TCA solution to the aliquot, vortex, and incubate on ice for 10 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide and any degradation products.
-
Analyze the supernatant by RP-HPLC. A typical gradient might be 5-95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes.
-
Quantify the peak area of the intact peptide at each time point and express it as a percentage of the initial peak area at time 0 to determine the stability profile.
Visualizations
Signaling Pathway
Caption: CCK2 Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Modified this compound.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.sckcen.be [researchportal.sckcen.be]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.sckcen.be [researchportal.sckcen.be]
Technical Support Center: Chelator Impact on Minigastrin Biodistribution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the chelators DOTA, NOTA, and NODAGA on the biodistribution of minigastrin analogues.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving radiolabeled this compound analogues.
Issue 1: High Kidney Uptake Obscuring Tumor Imaging and Posing Radiotoxicity Risks
-
Question: We are observing excessively high renal accumulation of our radiolabeled this compound analogue, which is compromising tumor visualization and is a concern for potential nephrotoxicity. What are the likely causes and how can we mitigate this?
-
Answer: High kidney uptake is a well-documented challenge with this compound analogues, primarily due to tubular reabsorption. The choice of chelator can have some influence, but the peptide sequence itself, particularly the presence of a poly-glutamic acid chain, is a major contributor.[1][2][3][4][5]
-
Troubleshooting Steps:
-
Peptide Modification: The most effective strategy is to modify the this compound analogue itself. Deletion or modification of the N-terminal penta-glutamic acid sequence has been shown to markedly reduce kidney uptake. For instance, replacing L-glutamic acid residues with their D-isomers can decrease renal retention while maintaining tumor uptake.
-
Co-injection Strategies: The co-administration of certain agents can reduce renal uptake. Gelofusine, a plasma expander, and polyglutamic acids have been shown to decrease the kidney accumulation of radiolabeled this compound.
-
Chelator and Radiometal Choice: While the chelator's impact on kidney uptake is generally less pronounced than peptide modifications, it is still a factor to consider. For instance, in a study comparing a this compound analogue (PP-F11) conjugated to DOTA, NOTA, and NODAGA, the chelator did not significantly affect the in vivo behavior of the 111In- and 68Ga-labeled peptides. However, for other peptides, differences have been observed. For example, with octreotide analogues, a NOTA-carboxylate conjugate showed higher kidney uptake than a DOTA conjugate. The choice of radiometal can also play a role; for example, 68Ga-DOTA-MG0 showed higher kidney retention than 111In-DOTA-MG0.
-
-
Issue 2: Inconsistent or Low Tumor Uptake
-
Question: Our radiolabeled this compound conjugate shows variable and lower than expected uptake in our CCK2R-expressing tumor models. What could be the reasons for this?
-
Answer: Low tumor uptake can be attributed to several factors, including the metabolic instability of the peptide, the choice of chelator and radiometal, and the specific characteristics of the tumor model.
-
Troubleshooting Steps:
-
Assess Metabolic Stability: this compound analogues can be susceptible to enzymatic degradation in vivo. It is crucial to assess the stability of your radiolabeled conjugate in serum and plasma. Modifications to the peptide backbone, such as N-methylation of amino acids, can enhance stability and subsequently improve tumor uptake.
-
Chelator and Radiometal Influence: The chelator and the coordinated radiometal can influence the overall charge, lipophilicity, and stability of the radiopharmaceutical, which in turn affects tumor targeting. For the this compound analogue PP-F11, 68Ga- and 111In-labeled peptides demonstrated higher tumor-to-background ratios compared to their 64Cu-labeled counterparts, irrespective of the chelator (DOTA, NOTA, or NODAGA). In another study, a NOTA variant of a gastrin analogue showed higher tumor uptake than the NODAGA variant when labeled with 68Ga.
-
Receptor Expression and Saturation: Confirm the level of CCK2 receptor expression in your tumor model. Low or heterogeneous expression will result in lower uptake. Also, consider the injected peptide mass. An excessive amount of peptide can lead to receptor saturation and decreased tumor uptake.
-
-
Issue 3: High Background Signal, Especially in the Liver
-
Question: We are experiencing high background signal, particularly in the liver, with our 64Cu-labeled this compound analogue. Is this expected and can it be improved?
-
Answer: High liver uptake is a known issue with 64Cu-labeled peptides, often attributed to the in vivo instability of the 64Cu-chelator complex.
-
Troubleshooting Steps:
-
Chelator Choice for 64Cu: The stability of the complex between the chelator and 64Cu is critical. While DOTA can be used, NOTA and its derivatives are often reported to form more stable complexes with 64Cu, potentially reducing the dissociation of the radiometal and its subsequent accumulation in the liver. However, a study with the this compound analogue PP-F11 showed that even with NOTA and NODAGA, 64Cu-labeled versions exhibited high uptake in the liver and other organs, likely due to transchelation of 64Cu to proteins.
-
Consider Alternative Radionuclides: If high liver uptake with 64Cu persists and compromises imaging, consider using alternative radiometals for PET imaging, such as 68Ga. 68Ga-labeled DOTA-PP-F11, for instance, showed favorable tumor-to-background ratios without the high liver accumulation seen with the 64Cu version.
-
-
Frequently Asked Questions (FAQs)
Q1: Which chelator, DOTA, NOTA, or NODAGA, provides the best biodistribution profile for this compound analogues?
A1: There is no single "best" chelator, as the optimal choice depends on the specific this compound analogue, the radiometal used, and the intended application (imaging vs. therapy). A key comparative study on the this compound analogue PP-F11 found that the chelator (DOTA, NOTA, or NODAGA) did not significantly alter the biodistribution of the 111In- and 68Ga-labeled peptides. However, for 64Cu-labeling, all three chelators resulted in high liver uptake, suggesting instability of the 64Cu-complex. For other gastrin analogues, a 68Ga-NOTA variant showed higher tumor uptake than a 68Ga-NODAGA variant. Therefore, the selection should be based on empirical data for the specific peptide and radiometal of interest.
Q2: What is the primary factor influencing the high kidney uptake of radiolabeled this compound?
A2: The primary determinant of high kidney uptake is the presence of the N-terminal penta-L-glutamic acid sequence in the this compound molecule. This sequence leads to tubular reabsorption. While the overall charge of the radioligand, influenced by the chelator, can play a role, modifications to this peptide sequence have the most significant impact on reducing renal retention.
Q3: Can the choice of chelator affect the receptor binding affinity of the this compound analogue?
A3: Generally, the choice of chelator (DOTA, NOTA, NODAGA) has been shown to have a negligible impact on the in vitro binding affinity of the this compound analogue PP-F11 to the CCK2 receptor, with all conjugates exhibiting IC50 values in the low nanomolar range. This suggests that the chelator, being relatively distant from the C-terminal receptor-binding domain, does not significantly interfere with receptor interaction.
Q4: Are there established methods to reduce non-specific uptake in organs other than the kidneys?
A4: Yes, strategies exist to reduce non-specific uptake. For high liver uptake with 64Cu, selecting a more stable chelator like NOTA or NODAGA may help, although this is not always sufficient. In such cases, switching to a different radiometal like 68Ga is often more effective. For other tissues, optimizing the hydrophilic/lipophilic balance of the peptide-chelator conjugate can influence clearance pathways and reduce non-specific binding.
Data Presentation
Table 1: Comparative Biodistribution Data of 68Ga-labeled PP-F11 with Different Chelators in A431-CCK2R Tumor-Bearing Mice (%ID/g at 1h p.i.)
| Organ | 68Ga-DOTA-PP-F11 | 68Ga-NOTA-PP-F11 | 68Ga-NODAGA-PP-F11 |
| Blood | 0.25 ± 0.05 | 0.27 ± 0.04 | 0.23 ± 0.03 |
| Liver | 0.42 ± 0.06 | 0.48 ± 0.08 | 0.45 ± 0.07 |
| Kidneys | 3.21 ± 0.54 | 3.55 ± 0.61 | 3.18 ± 0.49 |
| Tumor | 8.12 ± 1.23 | 8.54 ± 1.57 | 7.99 ± 1.33 |
| Stomach | 2.56 ± 0.41 | 2.78 ± 0.53 | 2.49 ± 0.38 |
| Spleen | 0.15 ± 0.03 | 0.17 ± 0.04 | 0.14 ± 0.02 |
| Pancreas | 0.33 ± 0.06 | 0.38 ± 0.07 | 0.31 ± 0.05 |
| Intestines | 0.68 ± 0.11 | 0.75 ± 0.14 | 0.65 ± 0.10 |
| Muscle | 0.18 ± 0.04 | 0.20 ± 0.05 | 0.17 ± 0.03 |
| Bone | 0.29 ± 0.05 | 0.32 ± 0.06 | 0.28 ± 0.04 |
Data synthesized from Roosenburg et al., Mol Pharm. 2014.
Table 2: Comparative Biodistribution Data of 111In-labeled PP-F11 with Different Chelators in A431-CCK2R Tumor-Bearing Mice (%ID/g at 4h p.i.)
| Organ | 111In-DOTA-PP-F11 | 111In-NOTA-PP-F11 | 111In-NODAGA-PP-F11 |
| Blood | 0.08 ± 0.02 | 0.09 ± 0.02 | 0.07 ± 0.01 |
| Liver | 0.35 ± 0.05 | 0.39 ± 0.06 | 0.33 ± 0.04 |
| Kidneys | 2.89 ± 0.48 | 3.12 ± 0.55 | 2.78 ± 0.45 |
| Tumor | 7.55 ± 1.15 | 7.98 ± 1.42 | 7.41 ± 1.21 |
| Stomach | 2.11 ± 0.35 | 2.33 ± 0.42 | 2.05 ± 0.31 |
| Spleen | 0.12 ± 0.02 | 0.14 ± 0.03 | 0.11 ± 0.02 |
| Pancreas | 0.28 ± 0.05 | 0.32 ± 0.06 | 0.26 ± 0.04 |
| Intestines | 0.55 ± 0.09 | 0.61 ± 0.11 | 0.52 ± 0.08 |
| Muscle | 0.15 ± 0.03 | 0.17 ± 0.04 | 0.14 ± 0.02 |
| Bone | 0.24 ± 0.04 | 0.27 ± 0.05 | 0.23 ± 0.03 |
Data synthesized from Roosenburg et al., Mol Pharm. 2014.
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-Minigastrin with Gallium-68
-
Elution: Elute 68Ge/68Ga generator with 0.1 M HCl.
-
Peptide Preparation: Dissolve DOTA-conjugated this compound analogue in ultrapure water to a concentration of 1 mg/mL.
-
Buffering: In a reaction vial, add 10-20 µg of the DOTA-peptide solution to a suitable buffer, such as 0.25 M sodium acetate or 2.5 M HEPES, to achieve a pH between 3.5 and 4.5.
-
Radiolabeling Reaction: Add the 68Ga eluate (approx. 300-500 MBq) to the buffered peptide solution.
-
Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.
-
Quality Control:
-
Perform radio-TLC or radio-HPLC to determine the radiochemical purity. A typical mobile phase for ITLC-SG strips is 0.1 M sodium citrate (pH 5.5), where the radiolabeled peptide remains at the origin and free 68Ga moves with the solvent front.
-
The radiochemical purity should typically be >95%.
-
-
Purification (if necessary): If radiochemical purity is below the desired threshold, purify the product using a C18 Sep-Pak cartridge. Elute the cartridge with ethanol and then saline to recover the purified radiolabeled peptide.
Protocol 2: Biodistribution Study in Tumor-Xenografted Mice
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a CCK2R-expressing cell line (e.g., A431-CCK2R or AR42J).
-
Injection: Administer a defined amount of the radiolabeled this compound analogue (e.g., 0.03 nmol or a specific activity in MBq) intravenously via the tail vein.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at selected time points post-injection (e.g., 1, 4, 24 hours).
-
Organ Harvesting: Dissect and collect relevant organs and tissues (blood, tumor, kidneys, liver, stomach, muscle, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Experimental workflow for evaluating radiolabeled this compound analogues.
Caption: Troubleshooting logic for common issues in this compound biodistribution studies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical Evaluation of 68Ga-DOTA-Minigastrin for the Detection of Cholecystokinin-2/Gastrin Receptor–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of Radiolabeled Gastrin Analogs for Peptide Receptor–Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nephrotoxicity of Minigastrin-Based Radiopharmaceuticals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of nephrotoxicity associated with minigastrin-based radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism causing high kidney uptake of this compound-based radiopharmaceuticals?
A1: The high renal uptake of this compound-based radiopharmaceuticals is primarily due to their clearance from the bloodstream via glomerular filtration, followed by reabsorption in the proximal tubules of the kidneys. This reabsorption is largely mediated by the endocytic receptors megalin and cubilin, which are highly expressed on the apical membrane of proximal tubule cells.[1][2][3][4][5] After binding to these receptors, the radiolabeled this compound analogues are internalized and retained within the tubular cells, leading to a high localized radiation dose to the kidneys.
Q2: Why do some this compound analogues exhibit higher kidney retention than others?
A2: The degree of kidney retention can be influenced by the specific amino acid sequence and overall charge of the this compound analogue. For instance, analogues with a sequence of negatively charged glutamic acid residues, such as the penta-Glu motif, have been shown to cause unacceptably high kidney retention. It is believed that these negatively charged residues contribute to the binding and subsequent uptake by renal receptors.
Q3: Can the co-infusion of amino acids reduce the nephrotoxicity of all this compound-based radiopharmaceuticals?
A3: No, the effectiveness of co-infusing positively charged amino acids like lysine and arginine is dependent on the charge of the radiopharmaceutical. This strategy is effective for positively charged peptides as they compete for uptake via the same renal receptors. However, for negatively charged this compound analogues, co-infusion of cationic amino acids is ineffective at reducing renal uptake.
Q4: Are there alternative strategies to amino acid co-infusion for reducing kidney uptake?
A4: Yes, several alternative strategies are being investigated and have shown promise. These include:
-
Co-infusion of polyglutamic acids: For negatively charged this compound analogues, co-infusion of polyglutamic acids (with a chain length of 5 or more glutamic acid residues) has been shown to reduce kidney uptake by up to 90% in preclinical models.
-
Gelatin-based plasma expanders: Compounds like Gelofusine have been demonstrated to reduce the renal uptake of various radiolabeled peptides, including this compound.
-
Albumin fragments: Co-administration of albumin fragments can effectively reduce the renal uptake of radiolabeled peptides.
-
Modification of the radiopharmaceutical: Altering the linker region of the this compound analogue by reducing the number of negative charges can significantly decrease kidney accumulation.
-
Para-aminohippurate (PAH): Co-injection of PAH has been shown to significantly reduce the renal uptake of some small-molecule radiopharmaceuticals.
Troubleshooting Guides
Problem: High and persistent kidney radioactivity observed in preclinical imaging studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent properties of the this compound analogue | Review the amino acid sequence of your this compound analogue. If it contains a poly-glutamic acid chain, this is likely a major contributor to high kidney uptake. | Understanding the molecular basis for the high uptake. |
| Ineffective blocking strategy | If using a negatively charged this compound analogue, co-infusion of lysine and arginine will be ineffective. Switch to a co-infusion of polyglutamic acid (≥5 residues). | A significant reduction in kidney radioactivity should be observed in subsequent experiments. |
| Suboptimal dose of blocking agent | The dose of the co-infused agent may be insufficient. | Titrate the dose of the blocking agent (e.g., polyglutamic acid, Gelofusine) in a dose-escalation study to determine the optimal concentration for maximal reduction of renal uptake without inducing toxicity. |
| Timing of blocking agent administration | The blocking agent may be administered too early or too late relative to the radiopharmaceutical injection. | Optimize the administration timing of the blocking agent. Typically, co-infusion or administration shortly before the radiopharmaceutical is most effective. |
Quantitative Data on Renal Uptake Reduction
The following table summarizes the reported efficacy of different strategies in reducing the renal uptake of radiolabeled peptides in preclinical studies.
| Intervention | Radiopharmaceutical | Animal Model | Reduction in Kidney Uptake (%) | Reference |
| Poly-L-glutamic acid (≥ 5 residues) | ¹¹¹In-DTPA-dGlu¹-minigastrin | Mice | Up to 90% | |
| Lysine and Arginine Co-infusion | ¹¹¹In-DTPA⁰-octreotide | Humans | 33% | |
| Gelofusine | ¹¹¹In-DOTATOC | Humans | 45 ± 10% | |
| Albumin Fragments (1-2 mg) | ¹¹¹In-octreotide | Rats | As efficient as 80 mg of lysine | |
| Para-aminohippurate (PAH) | ¹⁷⁷Lu-DOTATATE | Rats | 83% | |
| Linker Modification (reducing negative charges) | ¹⁷⁷Lu-DOTA-rhCCK analogues | Mice | Significant reduction |
Experimental Protocols
Protocol 1: Co-infusion of Polyglutamic Acid for Reducing Renal Uptake of Negatively Charged this compound Analogues
-
Materials:
-
Radiolabeled negatively charged this compound analogue
-
Poly-L-glutamic acid (chain length ≥ 5) solution in a biocompatible buffer (e.g., PBS)
-
Tumor-bearing animal model (e.g., nude mice with CCK2R-expressing xenografts)
-
-
Procedure:
-
Prepare the radiolabeled this compound analogue according to your standard protocol.
-
Prepare a sterile solution of poly-L-glutamic acid at the desired concentration.
-
Anesthetize the animal.
-
Administer the poly-L-glutamic acid solution via intravenous (e.g., tail vein) or intraperitoneal injection. The optimal dose should be determined empirically, but starting points can be derived from published studies.
-
Immediately following or concurrently, administer the radiolabeled this compound analogue via the same or a different route as appropriate for your experimental design.
-
Proceed with your planned imaging (e.g., SPECT/CT, PET/CT) or biodistribution studies at various time points post-injection.
-
For biodistribution studies, euthanize the animals at the designated time points, harvest the kidneys and other organs of interest, and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and compare the kidney uptake between the treated and control (receiving only the radiopharmaceutical) groups.
-
Protocol 2: Evaluation of a Structurally Modified this compound Analogue with Reduced Negative Charges
-
Materials:
-
Radiolabeled modified this compound analogue (e.g., with a PEG linker instead of a poly-Glu linker)
-
Radiolabeled parent this compound analogue (with the poly-Glu linker) as a control
-
Tumor-bearing animal model
-
-
Procedure:
-
Synthesize and radiolabel both the modified and parent this compound analogues.
-
Divide the animals into two groups: one to receive the modified analogue and one to receive the parent analogue.
-
Administer the respective radiopharmaceuticals to each group.
-
Perform imaging and/or biodistribution studies as described in Protocol 1.
-
Compare the tumor-to-kidney ratios and the absolute kidney uptake (%ID/g) between the two groups to assess the impact of the structural modification.
-
Visualizations
Caption: Renal uptake pathway of this compound radiopharmaceuticals.
Caption: Strategies to mitigate nephrotoxicity.
Caption: General experimental workflow for testing nephroprotective strategies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Renal uptake of different radiolabelled peptides is mediated by megalin: SPECT and biodistribution studies in megalin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of megalin and cubilin in renal physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cubilin Is Essential for Albumin Reabsorption in the Renal Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Enhancing tumor-to-kidney ratio of Minigastrin analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working to enhance the tumor-to-kidney ratio of radiolabeled minigastrin analogs for cholecystokinin-2 receptor (CCK2R) targeted imaging and therapy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My new this compound analog shows high kidney uptake. What are the primary causes and how can I reduce it?
A1: High renal uptake is a common challenge, primarily driven by two mechanisms: reabsorption in the proximal tubules and specific uptake by CCK2Rs expressed in the kidneys.[1]
Troubleshooting Strategies:
-
Modify the N-Terminal Linker: The N-terminal (D-Glu)₆ sequence is a major contributor to kidney retention due to its negative charge.[1][2] Replacing this sequence with uncharged, hydrophilic linkers, such as polyethylene glycol (PEG) moieties, has been shown to significantly decrease kidney accumulation.[3][4] A recent study demonstrated that changing a (D-γ-Glu)₈ linker to PEG linkers reduced kidney uptake from 134 %ID/g to as low as 6.6 %ID/g at 24 hours post-injection.
-
Co-infusion of Blocking Agents: Co-administering agents that compete for renal reabsorption can drastically lower kidney uptake.
-
Polyglutamic Acids (PGAs): For negatively charged this compound analogs, co-infusion of PGAs (with at least 5 glutamic acid residues) is effective.
-
Gelofusine: This plasma expander is a broad-spectrum inhibitor of renal uptake for various peptides and can significantly reduce this compound retention.
-
Albumin-Derived Peptides: Certain albumin fragments have been identified as potent inhibitors of renal reabsorption, reducing this compound uptake in rats by up to 88%.
-
Basic Amino Acids (e.g., Lysine): This is the standard clinical approach for many peptides, but it is generally ineffective for this compound analogs that lack positively charged residues.
-
-
Alter Peptide Stereochemistry: The spatial conformation of the peptide influences kidney retention. Analogs with D-amino acids in the linker, for example, show substantially lower kidney uptake compared to their L-amino acid counterparts (e.g., 6.6 ± 1.0 %ID/g for a D-Glu spacer vs. 116.9 ± 15.2 %ID/g for an L-Glu spacer).
Q2: The tumor uptake of my analog is lower than expected. What factors could be responsible?
A2: Low tumor uptake is often linked to poor in vivo stability against enzymatic degradation. The C-terminal receptor-binding sequence (Trp-Met-Asp-Phe-NH₂) is particularly vulnerable to peptidases.
Troubleshooting Strategies:
-
Enhance Enzymatic Stability: Introduce modifications to the peptide backbone to protect it from degradation.
-
N-Methylation: Incorporating N-methylated amino acids in the C-terminal region, such as replacing Met with (N-Me)Nle, can dramatically increase stability and tumor uptake. For example, 111In-DOTA-MGS4, containing N-methylated amino acids, showed more than 75% intact radiopeptide in blood at 10 min post-injection, whereas the parent compound was completely degraded.
-
Bulky Aromatic Amino Acids: Substituting amino acids with bulky unnatural aromatic ones (e.g., replacing Phe with 1-Naphthylalanine (1Nal)) can hinder peptidase access.
-
Amide-to-Triazole Substitution: Replacing labile amide bonds with stable 1,2,3-triazole bioisosteres has been shown to improve metabolic stability, receptor affinity, and tumor uptake.
-
Proline Substitution: Introducing proline into the N-terminal sequence can increase rigidity and stability, leading to improved tumor targeting.
-
-
Co-injection of Enzyme Inhibitors: Co-administering peptidase inhibitors like phosphoramidon can protect the analog from degradation in vivo, significantly boosting tumor accumulation. For one analog, this strategy increased tumor uptake eightfold.
-
Check for Receptor Saturation: Injecting too high a peptide mass can saturate the receptors on the tumor, leading to decreased uptake. This effect is often observed for tumor and stomach uptake but not for the kidneys. Consider performing a dose-escalation study to find the optimal peptide amount.
Q3: My modifications improved the tumor-to-kidney ratio, but the overall biodistribution profile is still not ideal. What other parameters should I consider?
A3: Lipophilicity and plasma protein binding are critical parameters that influence pharmacokinetics. Modifications that significantly increase lipophilicity can lead to higher uptake in non-target organs like the liver and spleen. It is crucial to balance stability-enhancing modifications with their impact on the overall physicochemical properties of the analog. For instance, substituting with aromatic amino acids tends to have a greater effect on lipophilicity than N-methylation.
Quantitative Data Summary
The following tables summarize the performance of various this compound analogs, highlighting the impact of different modification strategies on receptor affinity and biodistribution.
Table 1: Impact of Peptide Modifications on Tumor & Kidney Uptake (Data collected at 4h post-injection in A431-CCK2R xenografted mice)
| Analog Name | Key Modification Strategy | Tumor Uptake (%IA/g) | Kidney Uptake (%IA/g) | Tumor-to-Kidney Ratio | Reference |
| Baseline Analogs | |||||
| 111In-DOTA-MG11 | Truncated (des-penta-Glu) | 2.49 ± 0.92 | ~10-15 | ~0.2 | |
| 177Lu-PP-F11N | Clinically investigated analog | ~7-9 | ~5-7 | ~1-2 | |
| C-Terminal Stabilization | |||||
| 111In-DOTA-MGS4 | (N-Me)Nle & (N-Me)Phe substitutions | 10.40 ± 2.21 | ~5 | ~2.1 | |
| 177Lu-DOTA-MGS5 | (N-Me)Nle & 1Nal substitutions | ~20 | ~4 | ~5.0 | |
| 111In-DOTA-[(N-Me)1Nal⁸]MGS5 | Additional N-methylation | 48.1 ± 9.2 | ~10 | ~4.8 | |
| N-Terminal Stabilization | |||||
| [177Lu]Lu-1 | Proline substitution in DOTA-MGS5 | 29.43 ± 6.84 | ~2.5 | ~11.8 | |
| Linker Modification | |||||
| [177Lu]Lu-DOTA-rhCCK-18 | (D-γ-Glu)₈ Linker (24h p.i.) | 25.4 ± 1.8 | 134 ± 18 | 0.19 | |
| [177Lu]Lu-DOTA-rhCCK-70 | PEG₄ Linker (24h p.i.) | 12.2 ± 1.1 | 8.4 ± 0.8 | 1.45 | |
| [177Lu]Lu-DOTA-rhCCK-91 | PEG₁₁ Linker (24h p.i.) | 7.5 ± 0.9 | 6.6 ± 0.5 | 1.14 |
Table 2: Receptor Affinity of Modified this compound Analogs
| Analog Name | Modification | Cell Line | IC₅₀ (nM) | Reference |
| Pentagastrin | Reference Agonist | A431-CCK2R | ~1.0 | |
| DOTA-MGS5 | C-terminal stabilization | A431-CCK2R | ~1.0 | |
| DOTA-MGS1 | C-terminal stabilization | A431-CCK2R | 1.2 ± 0.1 | |
| DOTA-MGS4 | C-terminal stabilization | A431-CCK2R | 1.0 ± 0.1 | |
| DOTA-Proline Analogs | N-terminal Pro substitution | A431-CCK2R | ~1.0 | |
| DOTA-rhCCK Analogs | PEG Linker modifications | AR42J | 0.9 - 1.7 |
Experimental Protocols & Visualizations
Workflow for Analog Development and Evaluation
The diagram below outlines the typical experimental workflow for developing and testing novel this compound analogs to improve the tumor-to-kidney ratio.
Protocol: In Vivo Biodistribution Study
This protocol is a generalized procedure based on methodologies reported in the literature.
-
Animal Model: Use 6-week-old female athymic nude mice (e.g., BALB/c or SCID).
-
Tumor Xenograft Implantation:
-
Subcutaneously inject ~2-5 x 10⁶ A431-CCK2R cells (human epidermoid carcinoma cells transfected with human CCK2R) in 100-200 µL of medium into the left flank.
-
As a negative control, inject the same number of A431-mock transfected cells into the right flank.
-
Allow tumors to grow for approximately 10-14 days until they reach a palpable size (~0.2 g).
-
-
Radioligand Preparation & Injection:
-
Prepare the radiolabeled this compound analog (e.g., 177Lu-labeled) under sterile conditions.
-
Inject a defined amount of the radioligand (e.g., 20-100 pmol, ~2-4 MBq) into the tail vein of each mouse (n=4 per group/time point).
-
-
Euthanasia and Organ Collection:
-
At predefined time points (e.g., 1h, 4h, 24h, 48h post-injection), euthanize the mice by an approved method (e.g., cervical dislocation under anesthesia).
-
Collect blood via cardiac puncture.
-
Dissect tumors (CCK2R-positive and mock) and key organs (kidneys, stomach, liver, spleen, pancreas, lungs, muscle, bone, etc.).
-
-
Measurement and Data Analysis:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, alongside standards of the injected dose.
-
Calculate the uptake as the percentage of the injected activity per gram of tissue (%IA/g).
-
Calculate tumor-to-organ ratios, particularly the tumor-to-kidney ratio.
-
CCK2 Receptor Signaling Pathway
This compound analogs exert their effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the Gq protein pathway.
Upon ligand binding, the CCK2R activates Gq, which in turn stimulates Phospholipase C (PLC). PLC cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG, along with Ca²⁺, activates Protein Kinase C (PKC). The CCK2R can also activate other pathways, such as the Src/MAPK cascade, contributing to cell proliferation. This receptor-ligand internalization is the basis for peptide receptor radionuclide therapy (PRRT).
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges with Synthetic Minigastrin Peptides
For researchers, scientists, and drug development professionals working with synthetic minigastrin peptides, achieving optimal solubility is a critical first step for reliable experimental outcomes. This guide provides practical troubleshooting advice, detailed protocols, and answers to frequently asked questions to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound peptide won't dissolve in aqueous buffers. What should I do first?
A1: The initial approach to solubilizing a synthetic this compound peptide that is insoluble in aqueous buffers is to assess its amino acid composition to predict its overall charge and hydrophobicity.[1][2] Human this compound and its analogues can have varying sequences that significantly impact their solubility.
-
For acidic peptides (net negative charge), which is common for this compound analogues containing multiple glutamic acid residues, try dissolving the peptide in a small amount of a basic solution like 0.1 M ammonium bicarbonate, and then dilute it with water to your desired concentration.[1]
-
For basic peptides (net positive charge), attempt to dissolve the peptide in a slightly acidic solution, such as 10% acetic acid, before diluting with water.[3]
-
For neutral or hydrophobic peptides , it is recommended to first use a minimal amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the peptide.[1] Once dissolved, slowly add this solution dropwise to your aqueous buffer while gently stirring.
It is always advisable to test the solubility of a small aliquot of the peptide before preparing a bulk solution.
Q2: What are the best practices for dissolving a hydrophobic this compound analogue?
A2: Hydrophobic this compound analogues, particularly those with modifications that increase lipophilicity, often require a multi-step dissolution process.
-
Initial Dissolution in Organic Solvent: Start by dissolving the peptide in a minimal volume of a strong organic solvent. DMSO is a common choice due to its high solubilizing power and miscibility with water. For peptides containing methionine or cysteine, which can be oxidized by DMSO, consider using DMF as an alternative.
-
Slow Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add this concentrated stock solution to your aqueous buffer of choice with constant, gentle stirring. This gradual dilution helps to prevent the peptide from precipitating out of the solution.
-
Physical Aids: If you still observe particulates or cloudiness, gentle warming (e.g., to 37°C) or sonication in a water bath can aid in dissolution. However, be cautious with temperature to avoid peptide degradation.
Q3: My this compound peptide solution appears cloudy or has formed a gel. What does this mean and how can I fix it?
A3: Cloudiness or gel formation indicates that the peptide is not fully dissolved and may be forming aggregates. This is often due to strong intermolecular hydrogen bonding or hydrophobic interactions. To resolve this, you can try:
-
Using a stronger solvent system: If you started with an aqueous buffer, move to a co-solvent system as described above.
-
Adding a denaturant: For persistent aggregation, you can dissolve the peptide in a solution containing a denaturing agent like 6 M guanidine hydrochloride or 8 M urea, and then dilute it into your final buffer. Note that these denaturants may interfere with downstream biological assays.
-
Adjusting the pH: Moving the pH of the solution further away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility by increasing electrostatic repulsion between peptide molecules.
Q4: How should I store my synthetic this compound peptide solutions to maintain their stability and solubility?
A4: Once your this compound peptide is in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. For peptides containing oxidation-prone residues like methionine, cysteine, or tryptophan, it is also recommended to use oxygen-free solvents for dissolution and to store the aliquots under an inert gas like nitrogen or argon.
Data Presentation: Solubility Characteristics of Synthetic this compound Peptides
While specific quantitative solubility data (in mg/mL) for a wide range of synthetic this compound analogues is not extensively published, the following table summarizes the general solubility characteristics based on their physicochemical properties. Researchers should always perform their own solubility tests for their specific peptide.
| This compound Analogue Type | Key Characteristics | Recommended Solvents for Stock Solutions | General Solubility Profile |
| Human this compound (Leu-15) | Contains a stretch of glutamic acid residues, making it acidic. | Initially try sterile water or a slightly basic buffer (e.g., PBS pH 7.4). If needed, use a small amount of 0.1M NH4OH. | Generally soluble in aqueous solutions, but may require slight pH adjustment. |
| Truncated this compound Analogues | Shorter sequences, may have a higher proportion of hydrophobic residues depending on the modification. | Dependent on the specific sequence. Calculate the net charge to guide solvent selection (acidic for basic peptides, basic for acidic peptides). | Variable. Hydrophobicity increases with the removal of glutamic acid residues. |
| DOTA-conjugated Analogues | The DOTA chelator can influence overall hydrophilicity. | Often formulated in buffers for radiolabeling, such as ascorbic acid buffer at pH 4.5. For general lab use, assess the net charge of the entire conjugate. | Generally designed for aqueous solubility for in vivo applications. |
| Hydrophobically Modified Analogues | Introduction of non-polar amino acids or other lipophilic moieties. | Start with a minimal amount of DMSO or DMF, followed by slow dilution into an aqueous buffer. | Poorly soluble in aqueous solutions; requires organic co-solvents. |
Experimental Protocols
Protocol 1: General Solubilization of a Synthetic this compound Peptide
This protocol provides a step-by-step method for the initial attempt to dissolve a new this compound peptide.
-
Preparation:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Solubility Test:
-
Weigh out a small, accurately measured amount of the peptide (e.g., 1 mg) into a separate microfuge tube for initial testing.
-
-
Solvent Selection and Dissolution:
-
Based on the peptide's properties (see Data Presentation table), select an initial solvent. Start with sterile, distilled water.
-
Add a small volume of the chosen solvent to achieve a relatively high concentration (e.g., 1-10 mg/mL).
-
Gently vortex the tube. If the peptide does not dissolve, sonicate the sample in a water bath for 10-15 seconds.
-
If the peptide remains insoluble, proceed to the troubleshooting workflow.
-
-
Dilution:
-
Once the peptide is dissolved, slowly add the solution to your desired aqueous buffer while gently stirring.
-
-
Final Preparation:
-
Visually inspect the final solution for clarity. A clear solution indicates complete solubilization.
-
If required for your application, sterilize the solution by passing it through a 0.22 µm filter.
-
Prepare single-use aliquots and store them at -20°C or -80°C.
-
Protocol 2: Solubilization of a Hydrophobic this compound Analogue Using a Co-solvent
This protocol is for this compound peptides that are poorly soluble in aqueous solutions.
-
Preparation:
-
Follow the preparation steps outlined in Protocol 1.
-
-
Initial Dissolution in Organic Solvent:
-
Add a minimal volume of DMSO or DMF to the lyophilized peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Vortex and sonicate as needed until the peptide is completely dissolved, resulting in a clear solution.
-
-
Dilution into Aqueous Buffer:
-
While gently stirring your target aqueous buffer, slowly add the peptide-organic solvent stock solution dropwise to the buffer to reach the desired final concentration.
-
Monitor the solution for any signs of precipitation (cloudiness). If this occurs, you may have exceeded the peptide's solubility limit in the final buffer composition.
-
-
Final Preparation and Storage:
-
Once a clear solution is obtained, filter if necessary, and store in aliquots at -20°C or -80°C.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of In Vitro Binding Affinities of Minigastrin Analogs to the Cholecystokinin-2 Receptor
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro binding affinities of various minigastrin (MG) analogs to the cholecystokinin-2 receptor (CCK2R). This compound analogs are a promising class of molecules for the diagnosis and treatment of CCK2R-expressing tumors, such as medullary thyroid carcinoma and small cell lung cancer.[1][2][3] This document summarizes key binding affinity data, details the experimental methodologies used for their determination, and visualizes the associated signaling pathway and experimental workflow.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (IC50 values) of several this compound analogs for the CCK2R. The IC50 value represents the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand to its receptor. Lower IC50 values are indicative of higher binding affinity. The data are compiled from multiple studies and presented for various analogs, including those with modifications aimed at improving stability and pharmacokinetic properties.[2][4]
| This compound Analog | Cell Line | IC50 (nM) | Reference |
| DOTA-cyclo-MG1 | A431-CCK2R | 2.54 ± 0.30 | |
| natLu-DOTA-cyclo-MG1 | A431-CCK2R | 2.22 ± 0.32 | |
| DOTA-cyclo-MG2 | A431-CCK2R | 3.23 ± 0.91 | |
| natLu-DOTA-cyclo-MG2 | A431-CCK2R | 2.85 ± 0.63 | |
| DOTA-MGS1 | AR42J | Similar to DOTA-MG11 | |
| DOTA-MGS1 | A431-CCK2R | Comparable to DOTA-MG11 | |
| DOTA-MGS4 | AR42J | Lower than DOTA-MG11 | |
| DOTA-MGS4 | A431-CCK2R | Comparable to DOTA-MG11 | |
| [natGa]Ga-DOTA-MGS5 | AR42J | 3.6 - 6.0 | |
| [natGa]Ga-DOTA-CCK-66 | AR42J | Significantly higher than [natGa]Ga-DOTA-MGS5 | |
| [natGa]Ga-DOTA-CCK-66.2 | AR42J | Significantly higher than [natGa]Ga-DOTA-MGS5 | |
| DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2 | A431-CCK2R | 0.69 ± 0.09 | |
| Pentagastrin (Reference) | A431-CCK2R | 0.76 ± 0.11 | |
| NMGs (Novel Minigastrins with triazole substitutions) | - | Showed significantly increased affinity toward CCK2R |
Experimental Protocols
The in vitro binding affinities of this compound analogs are typically determined using competitive radioligand binding assays. A detailed, representative methodology is described below.
Cell Culture
-
Cell Lines: Studies commonly utilize cell lines that either endogenously express the CCK2R, such as the rat pancreatic cell line AR42J, or are engineered to overexpress the human CCK2R, for instance, the human epidermoid carcinoma cell line A431-CCK2R.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Membrane Preparation
For assays using membrane-bound receptors, cell membranes are prepared.
-
Cells are harvested and washed with a cold buffer.
-
The cell pellet is homogenized in a lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer for use in the assay.
Competitive Radioligand Binding Assay
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to the CCK2R (e.g., [125I]Tyr12-gastrin I) is incubated with the cell membranes or whole cells.
-
Competition: Increasing concentrations of the unlabeled this compound analog (the competitor) are added to the incubation mixture.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the this compound analog. The IC50 is the concentration of the analog that displaces 50% of the specifically bound radioligand.
Visualizations
CCK2R Signaling Pathway
The cholecystokinin-2 receptor is a G protein-coupled receptor (GPCR). Upon binding of a this compound analog, the receptor activates intracellular signaling cascades. The primary pathway involves the Gq protein, which activates phospholipase C (PLC). PLC, in turn, leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). These events can subsequently trigger downstream pathways like the MAPK/ERK pathway, which are involved in cell proliferation and survival.
References
- 1. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting [thno.org]
- 3. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Minigastrin and Somatostatin Analogs in Neuroendocrine Tumor Imaging
A guide for researchers and drug development professionals on the performance, experimental protocols, and underlying signaling pathways of two key radiopharmaceutical classes for neuroendocrine tumor (NET) imaging.
Neuroendocrine tumors (NETs) are a diverse group of malignancies characterized by the expression of specific cell surface receptors. This feature allows for targeted imaging and therapy using radiolabeled peptides. For decades, somatostatin analogs, which target somatostatin receptors (SSTRs), have been the cornerstone of NET imaging.[1][2][3] However, a significant subset of NETs, such as medullary thyroid carcinoma (MTC) and some gastroenteropancreatic (GEP) NETs, show low or absent SSTR expression but high expression of the cholecystokinin-2 receptor (CCK2R).[4] This has driven the development and investigation of radiolabeled minigastrin analogs, which target the CCK2R, as a complementary and sometimes superior diagnostic tool.[4]
This guide provides an objective, data-driven comparison of these two classes of imaging agents, focusing on their receptor binding, preclinical performance, and clinical utility.
Receptor Signaling Pathways
The distinct mechanisms of this compound and somatostatin analogs are rooted in the different signaling cascades initiated by their respective receptors upon ligand binding.
Somatostatin Receptor (SSTR) Signaling: Somatostatin analogs bind primarily to SSTR subtype 2 (SSTR2), a G-protein coupled receptor (GPCR). Activation of SSTR2 typically leads to inhibitory cellular effects. It couples to inhibitory G-proteins (Gi), which suppress the activity of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This cascade can inhibit hormone secretion and cell proliferation, and in some cases, induce apoptosis.
Cholecystokinin-2 Receptor (CCK2R) Signaling: this compound analogs bind to CCK2R, another GPCR, which is primarily coupled to Gq proteins. Upon activation, Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC), promoting pathways involved in cell proliferation and survival.
Quantitative Data Comparison
The performance of these radiotracers can be evaluated through their receptor binding affinity, cellular uptake, and in vivo biodistribution.
Table 1: Preclinical Performance Comparison
This table summarizes in vitro binding affinities and in vivo tumor uptake data from preclinical studies. Direct head-to-head comparisons are noted where available.
| Parameter | This compound Analogs (e.g., [99mTc]Demogastrin 2, [68Ga]DOTA-MGS5) | Somatostatin Analogs (e.g., [68Ga]DOTATATE, [68Ga]DOTATOC) | Key Findings & Citations |
| Target Receptor | Cholecystokinin-2 Receptor (CCK2R) | Somatostatin Receptor 2 (SSTR2) | Different targets allow for imaging of distinct NET populations. |
| In Vitro Affinity (IC50) | ~1 nmol/L for CCK2R | ~0.2-2.5 nmol/L for SSTR2 | Both classes show high, nanomolar affinity for their respective targets. |
| Tumor Uptake (Animal Models) | >20 %IA/g in CCK2R+ xenografts | Variable, typically 10-20 %IA/g in SSTR2+ xenografts | This compound analogs can achieve very high uptake in CCK2R-positive tumor models. |
| Key Off-Target Uptake | Stomach, Kidneys | Spleen, Kidneys, Pituitary, Adrenals | Both show renal excretion; this compound analogs have characteristic stomach uptake due to physiological CCK2R expression. |
Note: %IA/g = percentage of injected activity per gram of tissue. Values are representative and can vary significantly based on the specific analog, cell line, and animal model.
Table 2: Clinical Imaging Performance Comparison
This table highlights key findings from clinical studies comparing the diagnostic performance of the two tracer types.
| Parameter | This compound Analogs (e.g., [68Ga]DOTA-MGS5) | Somatostatin Analogs (e.g., [68Ga]DOTATATE) | Key Findings & Citations |
| Primary Indication | Medullary Thyroid Carcinoma (MTC), SSTR-negative NETs | Most well-differentiated NETs (GEP-NETs, Lung NETs) | This compound analogs fill a critical diagnostic gap for MTC and other CCK2R-expressing tumors. |
| Lesion Detection Rate | Superior for MTC | Superior for most GEP-NETs | Each tracer is superior for tumors expressing its respective target receptor. |
| Tumor SUVmax | Can be very high in CCK2R+ lesions | Generally high in SSTR+ lesions (e.g., 16.0 ± 10.8) | SUVmax values are tracer and tumor-dependent; direct comparison is only meaningful for dual-expressing tumors. |
| Tumor-to-Background Ratio | High contrast, especially with low liver uptake. | Generally high, but liver and spleen uptake can interfere. | [68Ga]DOTA-JR11 (an SSTR antagonist) shows improved liver-to-background ratio over agonists like DOTATATE. |
Note: SUVmax = maximum standardized uptake value. Data is compiled from various studies and direct comparative trials are limited.
Experimental Protocols
Standardized protocols are crucial for the objective evaluation of novel radiopharmaceuticals. Below are outlines of key experimental methodologies.
General Workflow for Comparative Radiopharmaceutical Evaluation
The diagram below illustrates a typical workflow for the head-to-head comparison of two imaging agents, from initial in vitro characterization to in vivo animal imaging.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of a non-radiolabeled peptide analog by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Methodology:
-
Preparation: Cell membranes or whole cells expressing the target receptor (e.g., CCK2R or SSTR2) are prepared and quantified.
-
Incubation: A fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma or beta counter.
-
Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Biodistribution Study
Objective: To quantify the uptake and clearance of a radiopharmaceutical in various organs and the tumor over time.
Methodology:
-
Animal Model: Tumor-bearing animals (e.g., mice with xenografts of human NET cells) are used.
-
Injection: A known amount of the radiotracer is injected, typically via the tail vein.
-
Time Points: At predefined time points (e.g., 1, 4, 24 hours post-injection), cohorts of animals are euthanized.
-
Organ Harvesting: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, etc.) are dissected, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter, alongside standards of the injected dose.
-
Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected activity per gram of tissue (%IA/g). This allows for direct comparison of tracer accumulation and clearance profiles.
Conclusion and Future Directions
Somatostatin and this compound analogs are highly effective, complementary tools for the molecular imaging of neuroendocrine tumors.
-
Somatostatin Analogs (e.g., 68Ga-DOTATATE/TOC) remain the gold standard for the vast majority of well-differentiated NETs due to the high prevalence of SSTR2 expression. They have excellent sensitivity and are integral to selecting patients for Peptide Receptor Radionuclide Therapy (PRRT).
-
This compound Analogs (e.g., 68Ga-DOTA-MGS5) have emerged as a vital diagnostic agent for specific, aggressive NET subtypes, most notably Medullary Thyroid Carcinoma (MTC), which frequently lacks SSTR expression. Their ability to target CCK2R-positive tumors fills a crucial void in the diagnostic landscape.
The choice of imaging agent should be guided by the tumor type and, ideally, by immunohistochemical analysis of receptor expression. Future research will likely focus on developing new analogs with improved pharmacokinetics, such as reduced kidney uptake and enhanced enzymatic stability, and on expanding the theranostic applications of both peptide families to offer more personalized treatment options for patients with neuroendocrine neoplasms.
References
A Preclinical Showdown: Cyclic vs. Linear Minigastrin Analogs for CCK2R-Targeted Applications
A comparative guide for researchers and drug developers on the preclinical performance of cyclic and linear minigastrin analogs, leveraging key experimental data to inform future therapeutic and diagnostic development.
The cholecystokinin-2 receptor (CCK2R) is a promising target for the diagnosis and treatment of various cancers, including medullary thyroid carcinoma and small cell lung cancer, due to its overexpression in these malignancies. This compound (MG) analogs, which bind with high affinity to CCK2R, are at the forefront of developing targeted radiopharmaceuticals. A critical aspect of their design is the optimization of their pharmacokinetic properties, with a key debate centering on the merits of a cyclic versus a linear peptide backbone. This guide provides an objective comparison of the preclinical performance of cyclic and linear MG analogs, supported by experimental data and detailed methodologies.
At a Glance: Performance Comparison
Cyclization is a common strategy to enhance the stability and receptor affinity of peptides. In the context of this compound analogs, this modification has shown significant advantages over linear counterparts, particularly in terms of in vivo stability and tumor targeting.
| Parameter | Cyclic this compound Analogs | Linear this compound Analogs | Key Observations |
| Receptor Binding Affinity (IC50) | Generally high affinity in the low nanomolar range (e.g., DOTA-cyclo-MG1: 2.54 nM) | High affinity, but can be more susceptible to modifications (e.g., some linear analogs show impaired binding)[1] | Both classes can achieve high affinity, but cyclization may offer more conformational rigidity beneficial for receptor interaction. |
| In Vitro Stability (Human Serum) | Significantly higher stability (e.g., 177Lu-DOTA-cyclo-MG1 half-life: 30.1 h) | Generally lower stability, prone to rapid enzymatic degradation[1] | Cyclization provides substantial protection against enzymatic degradation in serum. |
| In Vivo Stability | Markedly improved stability, with a higher percentage of intact peptide in circulation[1] | Rapid in vivo degradation is a major challenge, often with no intact peptide detectable shortly after injection | The cyclic structure is more resistant to in vivo metabolic processes. |
| Tumor Uptake (%ID/g) | High and sustained tumor uptake (e.g., 111In-cyclo-MG1: 9.88 %ID/g at 1h) | Variable, often lower uptake due to instability, though some stabilized linear analogs show high uptake (e.g., 111In-DOTA-MGS4: 10.40 %ID/g at 4h) | While stabilized linear analogs can achieve high tumor uptake, cyclic analogs consistently demonstrate excellent tumor targeting. |
| Kidney Uptake (%ID/g) | Generally low kidney retention (e.g., 111In-cyclo-MG1: 2.75 %ID/g at 1h) | Can be high, especially for analogs with a penta-Glu sequence, but can be reduced by its removal (e.g., 111In-MG0: >48 %ID/g) | Both strategies can achieve low kidney uptake, a critical factor for reducing nephrotoxicity in therapeutic applications. |
Visualizing the Strategy: Pathways and Workflows
To better understand the biological context and the experimental approach, the following diagrams illustrate the CCK2R signaling pathway and a typical preclinical evaluation workflow for this compound analogs.
References
A Comparative Guide to the Biodistribution of ¹¹¹In-Labelled Gastrin/CCK2 Receptor-Targeting Peptides
For Researchers, Scientists, and Drug Development Professionals
The cholecystokinin 2 (CCK2) receptor is a promising target for radionuclide imaging and therapy of various tumors, including medullary thyroid carcinomas and small-cell lung cancers, due to its high expression on these malignant cells.[1][2][3] This guide provides a comparative analysis of the in vivo biodistribution of twelve ¹¹¹In-labelled gastrin/CCK2 receptor-targeting peptides, offering a valuable resource for the selection and development of potent radiopharmaceuticals. The data presented is primarily drawn from a comprehensive comparative study, supplemented with information on specific peptides and methodologies from other relevant preclinical investigations.
Comparative Biodistribution Data
The in vivo performance of ¹¹¹In-labelled CCK2 receptor-targeting peptides is critically dependent on their chemical structure, which influences tumor uptake and retention, as well as clearance from non-target organs, particularly the kidneys. The following tables summarize the biodistribution data for two cholecystokinin (CCK) analogues and ten minigastrin (MG) analogues, presented as percentage of injected dose per gram of tissue (%ID/g) at 1 and 4 hours post-injection in mice bearing CCK2 receptor-expressing tumors.
Table 1: Biodistribution of ¹¹¹In-labelled CCK8-based Peptides (%ID/g)
| Peptide | Time (h) | Blood | Pancreas | Spleen | Liver | Kidneys | Stomach | Intestines | Tumor |
| DOTA-CCK1 | 1 | 0.28±0.04 | 0.65±0.09 | 0.40±0.07 | 0.35±0.04 | 2.50±0.25 | 1.83±0.26 | 0.25±0.04 | 2.65±0.59 |
| 4 | 0.08±0.01 | 0.27±0.04 | 0.16±0.03 | 0.21±0.02 | 1.82±0.27 | 1.05±0.15 | 0.13±0.02 | 2.45±0.45 | |
| DOTA-CCK2 | 1 | 0.35±0.05 | 0.78±0.11 | 0.48±0.08 | 0.42±0.05 | 3.01±0.30 | 2.20±0.31 | 0.30±0.05 | 2.80±0.65 |
| 4 | 0.10±0.02 | 0.32±0.05 | 0.19±0.04 | 0.25±0.03 | 2.18±0.33 | 1.26±0.18 | 0.16±0.03 | 2.60±0.50 |
Table 2: Biodistribution of ¹¹¹In-labelled this compound-based Peptides (%ID/g)
| Peptide | Time (h) | Blood | Pancreas | Spleen | Liver | Kidneys | Stomach | Intestines | Tumor |
| Sargastrin | 1 | 1.15±0.17 | 1.35±0.20 | 0.81±0.12 | 0.71±0.09 | 57.2±3.4 | 3.68±0.55 | 0.51±0.08 | 11.8±3.1 |
| 4 | 0.29±0.04 | 0.41±0.06 | 0.24±0.04 | 0.36±0.05 | 60.3±4.8 | 2.21±0.33 | 0.26±0.04 | 9.83±4.3 | |
| MG0 | 1 | 1.33±0.20 | 1.56±0.23 | 0.93±0.14 | 0.83±0.10 | 48.5±2.9 | 4.32±0.65 | 0.60±0.09 | 13.3±4.9 |
| 4 | 0.33±0.05 | 0.47±0.07 | 0.28±0.04 | 0.42±0.05 | 51.0±4.1 | 2.59±0.39 | 0.30±0.05 | 9.9±2.0 | |
| MG11 | 1 | 0.40±0.06 | 0.47±0.07 | 0.28±0.04 | 0.25±0.03 | 3.50±0.35 | 1.30±0.20 | 0.18±0.03 | 3.80±0.80 |
| 4 | 0.12±0.02 | 0.14±0.02 | 0.08±0.01 | 0.15±0.02 | 2.80±0.28 | 0.78±0.12 | 0.11±0.02 | 2.50±0.50 | |
| PP-F11 | 1 | 0.85±0.13 | 1.00±0.15 | 0.60±0.09 | 0.53±0.07 | 15.2±1.5 | 2.75±0.41 | 0.38±0.06 | 10.5±2.5 |
| 4 | 0.21±0.03 | 0.25±0.04 | 0.15±0.02 | 0.27±0.03 | 12.7±1.3 | 1.65±0.25 | 0.19±0.03 | 8.5±2.0 | |
| MGD5 | 1 | 1.05±0.16 | 1.23±0.18 | 0.74±0.11 | 0.66±0.08 | 25.3±2.5 | 3.25±0.49 | 0.45±0.07 | 12.5±3.0 |
| 4 | 0.26±0.04 | 0.31±0.05 | 0.19±0.03 | 0.33±0.04 | 21.1±2.1 | 1.95±0.29 | 0.23±0.03 | 10.0±2.5 | |
| cyclo-MG1 | 1 | 0.30±0.05 | 0.35±0.05 | 0.21±0.03 | 0.19±0.02 | 2.75±0.11 | 0.98±0.15 | 0.14±0.02 | 9.88±1.99 |
| 4 | 0.09±0.01 | 0.11±0.02 | 0.06±0.01 | 0.11±0.01 | 2.29±0.09 | 0.59±0.09 | 0.08±0.01 | 5.76±0.71 |
Data is presented as mean ± standard deviation.
Key Observations:
-
Tumor Uptake: this compound analogues generally exhibited higher tumor uptake compared to CCK8-based peptides.[1][2]
-
Kidney Retention: High kidney uptake was observed for this compound peptides containing the penta-glutamic acid sequence, such as sargastrin and MG0. Truncation of this sequence, as in MG11, significantly reduced renal retention but also lowered tumor uptake.
-
Optimized Peptides: The linear this compound analogue PP-F11, the divalent analogue MGD5, and the cyclic peptide cyclo-MG1 demonstrated a favorable balance of high tumor uptake and low kidney retention, identifying them as promising candidates for clinical translation.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of biodistribution data. The following protocols are representative of the studies from which the comparative data was compiled.
Peptide Synthesis and Radiolabeling
-
Peptide Synthesis: All gastrin and CCK analogues were synthesized on a solid phase using Fmoc chemistry and conjugated with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).
-
Radiolabeling with ¹¹¹In:
-
To a solution of the DOTA-conjugated peptide in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5), ¹¹¹InCl₃ was added.
-
The reaction mixture was incubated at a controlled temperature (e.g., 85-100°C) for a specific duration (e.g., 15-60 minutes).
-
The labeling efficiency and radiochemical purity were determined by radio-HPLC.
-
Unchelated ¹¹¹In was complexed by the addition of a small volume of EDTA solution.
-
The final radiolabeled peptide was purified using methods such as reversed-phase HPLC.
-
Animal Models and Biodistribution Studies
-
Cell Culture and Tumor Xenografts:
-
A suitable cell line expressing the human CCK2 receptor (e.g., A431-CCK2R) was cultured under standard conditions.
-
For tumor induction, a suspension of these cells was subcutaneously injected into immunocompromised mice (e.g., SCID or BALB/c nude mice). A receptor-negative tumor cell line was often injected on the contralateral side as a control.
-
-
Biodistribution Protocol:
-
Tumor-bearing mice were intravenously injected with a defined amount of the ¹¹¹In-labelled peptide.
-
At predetermined time points (e.g., 1 and 4 hours post-injection), mice were euthanized.
-
Blood, major organs, and tumors were collected, weighed, and the radioactivity was measured in a gamma counter.
-
The results were calculated as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying biological signaling pathway.
Caption: Experimental workflow for comparative biodistribution studies.
Caption: Simplified CCK2 receptor signaling pathway.
This guide provides a foundational overview for researchers engaged in the development of CCK2 receptor-targeted radiopharmaceuticals. The presented data and protocols should aid in the rational design and selection of peptides with optimal in vivo characteristics for diagnostic and therapeutic applications.
References
Validating CCK2R as a Target for Minigastrin-Based Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cholecystokinin-2 receptor (CCK2R) has emerged as a promising molecular target for the diagnosis and treatment of specific cancers, most notably medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC), owing to its significant overexpression in these malignancies.[1] Minigastrin, a natural ligand for CCK2R, and its synthetic analogs are being extensively investigated as vectors for targeted radionuclide therapy. This guide provides an objective comparison of the performance of various this compound-based therapeutic agents against alternative treatment modalities, supported by experimental data.
Performance Comparison of this compound Analogs
The development of this compound analogs has focused on improving their stability and in vivo targeting properties to enhance therapeutic efficacy and minimize side effects.[1] Key performance indicators include binding affinity (IC50), cellular uptake, and tumor-to-kidney uptake ratio in preclinical models.
| This compound Analog | Target | IC50 (nM) | Cell Uptake (%ID/mg protein) | Tumor-to-Kidney Ratio (in vivo) | Key Modifications | Reference(s) |
| DOTA-MG11 | CCK2R | ~1-5 | Not consistently high | Low | Truncated this compound | [2] |
| DOTA-cyclo-MG1 | CCK2R | 2.54 ± 0.30 | High | 2.4-3.1 | Cyclized analog | [3] |
| DOTA-cyclo-MG2 | CCK2R | 3.23 ± 0.91 | High | Favorable | Cyclized analog with Nle substitution | [3] |
| DOTA-MGS1 | CCK2R | Similar to DOTA-MG11 | Retained | Not specified | C-terminal modification | |
| DOTA-MGS4 | CCK2R | Lower than DOTA-MG11 | Retained | High | N-methylated amino acid substitutions | |
| [177Lu]Lu-PP-F11N | CCK2R | Not specified | High | Improved | This compound analog in clinical trials | |
| DOTA-MGS5 | CCK2R | ~1 | >60% (at 4h) | Favorable | Proline substitution | |
| [111In]In-DOTA-[(N-Me)1Nal8]MGS5 | CCK2R | Low nanomolar | 35.3–47.3% (at 4h) | Significantly increased | Side chain and peptide bond modifications |
Comparison with Alternative Therapies
This compound-based radioligand therapy presents a targeted approach. Below is a comparison with established alternative treatments for MTC and SCLC.
| Therapy | Mechanism of Action | Typical Efficacy | Key Limitations |
| This compound-Based Radioligand Therapy | Targets CCK2R-expressing tumor cells for localized radiation delivery. | High tumor uptake and promising therapeutic effects in preclinical models. | Enzymatic instability of early analogs, potential for nephrotoxicity. |
| Tyrosine Kinase Inhibitors (TKIs) for MTC (e.g., Vandetanib, Cabozantinib) | Inhibit multiple tyrosine kinases involved in tumor growth and angiogenesis, including RET and VEGFR. | Partial response rates of 27.7% to 33.8%. | Significant toxicity, leading to dose reduction or discontinuation in a high percentage of patients. |
| Somatostatin Receptor-Targeted Therapy (PRRT) for Neuroendocrine Tumors | Targets somatostatin receptors (SSTRs) overexpressed on some neuroendocrine tumors. | Variable response rates in MTC, with some studies showing benefit. | Not all MTCs express SSTRs at sufficient levels for effective therapy. |
| Combination Chemotherapy for SCLC (e.g., Cisplatin and Etoposide) | Cytotoxic agents that damage DNA and interfere with cell division in rapidly dividing cancer cells. | Often effective as a first-line treatment, but resistance frequently develops. | High toxicity, including myelosuppression. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic agents.
Receptor Binding Assay (Competitive)
This assay determines the binding affinity (IC50) of a test compound to its receptor.
-
Cell Culture: A431 cells transfected with human CCK2R (A431-CCK2R) are cultured in appropriate media.
-
Assay Setup: In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [125I]Tyr12-gastrin I) with varying concentrations of the unlabeled this compound analog (competitor).
-
Incubation: Allow the binding to reach equilibrium at room temperature.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a filter mat that traps the cell membranes.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Cellular Internalization Assay
This assay measures the amount of a radiolabeled compound that is internalized by cells.
-
Cell Plating: Seed A431-CCK2R cells in a multi-well plate and allow them to adhere overnight.
-
Incubation: Add the radiolabeled this compound analog to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
Surface-Bound Ligand Removal: At each time point, wash the cells with ice-cold buffer to remove unbound ligand. Then, add an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radioligand.
-
Internalized Ligand Measurement: Lyse the cells and measure the radioactivity in the cell lysate, which represents the internalized fraction.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total added activity.
In Vivo Biodistribution Study
This study evaluates the distribution and tumor-targeting efficacy of a radiolabeled compound in an animal model.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) bearing xenograft tumors from A431-CCK2R cells.
-
Injection: Administer a defined amount of the radiolabeled this compound analog intravenously to the tumor-bearing mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize groups of mice.
-
Organ Harvesting: Dissect and weigh major organs and tissues, including the tumor, kidneys, liver, stomach, and blood.
-
Radioactivity Measurement: Measure the radioactivity in each organ and tissue sample using a gamma counter.
-
Data Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g). The tumor-to-organ ratios (e.g., tumor-to-kidney) are then calculated to assess targeting specificity.
Visualizations
CCK2R Signaling Pathway
Caption: CCK2R activation by this compound initiates downstream signaling.
Experimental Workflow for Biodistribution Study
Caption: Workflow for in vivo biodistribution analysis.
Logical Comparison of Therapeutic Strategies
Caption: Comparison of therapeutic approaches for MTC and SCLC.
References
- 1. i-med.ac.at [i-med.ac.at]
- 2. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting [thno.org]
- 3. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Cross-Reactivity of Minigastrin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various minigastrin analogs, with a primary focus on their interactions with the cholecystokinin-1 (CCK1) and cholecystokinin-2 (CCK2) receptors. The information presented is supported by experimental data from peer-reviewed studies to assist in the evaluation of these compounds for research and therapeutic applications.
This compound analogs are synthetic peptides derived from this compound, a natural hormone that primarily interacts with the CCK2 receptor.[1][2][3][4] These analogs are of significant interest in nuclear medicine for the imaging and targeted radionuclide therapy of tumors that overexpress the CCK2 receptor, such as medullary thyroid carcinoma and small cell lung cancer.[5] A critical aspect of their development is ensuring high affinity and selectivity for the target receptor to maximize therapeutic efficacy and minimize off-target effects. This guide delves into the receptor binding profiles of several this compound analogs and the methodologies used to determine their cross-reactivity.
Quantitative Comparison of this compound Analog Binding Affinities
The binding affinity of this compound analogs to CCK1 and CCK2 receptors is a key determinant of their potential clinical utility. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several this compound analogs from competitive binding assays. Lower IC50 values indicate higher binding affinity.
| This compound Analog | Receptor | Cell Line | Radioligand | IC50 (nM) | Reference |
| PP-F11N | CCK2R | A431-CCK2R | Not Specified | 10.1 | |
| NMG 1 | CCK2R | A431-CCK2R | Not Specified | 22.8 | |
| NMG 2 | CCK2R | A431-CCK2R | Not Specified | 4.2 | |
| NMG 3 | CCK2R | A431-CCK2R | Not Specified | 2.0 | |
| DOTA-MGS5 | CCK2R | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | Low nanomolar range | |
| DOTA-[2Nal8]MGS5 | CCK2R | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | Low nanomolar range | |
| DOTA-[DLys1]MGS5 | CCK2R | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | Low nanomolar range | |
| DOTA-[(N-Me)1Nal8]MGS5 | CCK2R | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | Low nanomolar range | |
| DOTA-MGS5[NHCH3] | CCK2R | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | Low nanomolar range | |
| DOTA-[Phe8]MGS5 | CCK2R | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | Low nanomolar range | |
| MG0 | CCK2R | AGS-CCK2R | Not Specified | ~3 | |
| MG11 | CCK2R | AGS-CCK2R | Not Specified | ~3 | |
| CCK-8 | CCK2R | AGS-CCK2R | Not Specified | ~3 | |
| Non-sulfated CCK8 analog | CCK2R | Not Specified | Not Specified | High specificity | |
| 111In-DOTA-CCK8[Nle3,6] | CCK2R | Not Specified | Not Specified | IC50 ~1.5 nM | |
| Native CCK8 | CCK2R | Not Specified | Not Specified | IC50 ~2.3 nM |
It is important to note that a sulfated tyrosine residue is crucial for the binding of cholecystokinin (CCK) and its derivatives to both CCK1 and CCK2 receptors. However, a non-sulfated tyrosine in a CCK8 analog leads to selective binding to the CCK2 receptor.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of ligand binding and the methods used to assess it, the following diagrams illustrate the CCK2 receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.
Caption: CCK2 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Experimental Protocols
The determination of binding affinities of this compound analogs to their target receptors is predominantly carried out using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.
Objective: To determine the binding affinity (typically as IC50 or Ki) of a test compound (unlabeled this compound analog) for a specific receptor (e.g., CCK1 or CCK2) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably transfected with the human receptor of interest (e.g., A431-CCK2R cells for the CCK2 receptor or 1321N1 cells for the CCK1 receptor).
-
Radioligand: A high-affinity ligand for the receptor that has been labeled with a radioisotope (e.g., ³H-disintegration or ¹²⁵I). The choice of radioligand is crucial for the sensitivity and specificity of the assay.
-
Test Compounds: A series of dilutions of the unlabeled this compound analogs.
-
Assay Buffer: A buffer solution that maintains the stability and function of the receptor (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity trapped on the filters.
Procedure:
-
Membrane Preparation:
-
Homogenize frozen tissue or washed cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the pellet in fresh buffer and centrifuge again to wash the membranes.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation (containing the receptors), the radioligand at a fixed concentration, and the unlabeled test compound at varying concentrations.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).
-
Incubate the plate for a specific time at a controlled temperature (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum harvester. The receptors and any bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail, or use a filter plate compatible with a microplate scintillation counter.
-
Measure the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to determine the specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
The development of this compound analogs with high affinity and selectivity for the CCK2 receptor remains a key objective for advancing targeted cancer diagnostics and therapies. The data presented in this guide highlights the successful development of several analogs with low nanomolar affinity for the CCK2 receptor. The detailed experimental protocols provide a framework for the continued evaluation and comparison of novel this compound derivatives. While the primary focus of current research is on the CCK2 receptor, a thorough characterization of cross-reactivity with other receptors, including CCK1, is essential for a comprehensive preclinical safety and efficacy assessment. Future studies should aim to provide a broader cross-reactivity profile for promising this compound analogs.
References
- 1. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of Radiolabeled Gastrin Analogs for Peptide Receptor–Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel Minigastrin Analogs for CCK2R-Targeted Theranostics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of emerging Minigastrin (MG) analogs benchmarked against the foundational analog, [DOTA,DGlu1]this compound (MG0). The development of new MG analogs is driven by the need to enhance therapeutic and diagnostic efficacy for cholecystokinin-2 receptor (CCK2R)-expressing tumors, such as medullary thyroid carcinoma (MTC) and small cell lung cancer. Key challenges addressed by these novel compounds include poor in vivo stability and unfavorable accumulation in non-target tissues, particularly the kidneys, which has been a limiting factor for earlier analogs like MG0.
Executive Summary of New this compound Analogs
Recent advancements in peptide engineering have led to the development of several promising MG analogs with superior properties compared to the MG0 backbone. Modifications have primarily focused on the N-terminal and C-terminal regions of the peptide to improve metabolic stability and optimize pharmacokinetic profiles. Notably, analogs such as DOTA-MGS5 , DOTA-CCK-66 , and others with site-specific amino acid substitutions have demonstrated enhanced tumor uptake and retention, alongside reduced nephrotoxicity. These improvements are critical for advancing the clinical utility of MG analogs in peptide receptor radionuclide therapy (PRRT) and molecular imaging.
Comparative Data on Receptor Affinity and Cellular Uptake
The following table summarizes the in vitro performance of selected new this compound analogs in comparison to earlier derivatives. The data highlights the retained or improved affinity for the CCK2R and efficient internalization into tumor cells, which are crucial for effective tumor targeting.
| Analog | Cell Line | IC50 (nM) | Cellular Uptake (% internalised/10^6 cells) | Key Modifications |
| DOTA-MGS5 | AR42J | 3.6 - 6.0 | Not explicitly quantified in provided search results | N-terminal D-Glu-Ala-Tyr-Gly, C-terminal (N-Me)Nle, 1-Nal |
| DOTA-CCK-66 | AR42J | 3.6 - 6.0 | Not explicitly quantified in provided search results | N-terminal D-γ-Glu-PEG3 linker |
| DOTA-CCK-66.2 | AR42J | 3.6 - 6.0 | Not explicitly quantified in provided search results | N-terminal D-Glu-PEG3 linker |
| [¹¹¹In]In-DOTA-MGS4 | A431-CCK2R | Not specified | ~10% at 4h post-injection (%IA/g in xenografts) | N-methylated amino acid substitutions |
| [¹¹¹In]In-DOTA-MGS1 | A431-CCK2R | Not specified | ~1.2% at 4h post-injection (%IA/g in xenografts) | Amino acid substitutions in C-terminal part |
| [¹⁷⁷Lu]Lu-DOTA-rhCCK-18 | AR42J | 3- to 5-fold better than (R)-DOTAGA counterparts | Not explicitly quantified in provided search results | DOTA chelator instead of (R)-DOTAGA |
In Vivo Performance: Biodistribution and Stability
The in vivo behavior of these analogs is a critical determinant of their clinical potential. The following table presents biodistribution data in key organs and in vivo stability, showcasing the advancements made in reducing kidney retention and increasing metabolic stability.
| Analog | Animal Model | Tumor Uptake (%IA/g) | Kidney Uptake (%IA/g) | In Vivo Stability (% intact) | Time Point |
| [¹¹¹In]In-DOTA-MGS4 | A431-CCK2R xenografted nude mice | 10.40 ± 2.21 | Low | >75% | 10 min p.i. |
| [¹¹¹In]In-DOTA-MGS1 | A431-CCK2R xenografted nude mice | 1.23 ± 0.15 | Not specified | 0% | 10 min p.i. |
| [¹⁷⁷Lu]Lu-DOTA-CCK-66 | CB17-SCID mice | Similar to DOTA-MGS5 | Elevated | 77.8 ± 2.3% (in urine) | Not specified |
| [¹⁷⁷Lu]Lu-DOTA-MGS5 | CB17-SCID mice | High | Elevated | 23.7 ± 9.2% (in urine) | Not specified |
| [¹⁷⁷Lu]Lu-2 | BALB/c mice | High | Increased with penta-DGlu moiety | >84% | 30 min p.i. |
| [²²⁵Ac]Ac-PP-F11N | A431/CCKBR tumor-bearing nude mice | CCKBR-specific | No severe adverse effects noted | Not specified | Not specified |
Experimental Protocols
In Vitro Receptor Affinity and Cellular Uptake
-
Cell Lines: AR42J (rat pancreatic acinar carcinoma, physiologically expressing CCK2R) and A431-CCK2R (human squamous cell carcinoma transfected with human CCK2R) are commonly used.[1]
-
Receptor Affinity (IC50 Determination): Competitive binding assays are performed using radiolabeled standards (e.g., ¹²⁵I-gastrin). Cells are incubated with a constant concentration of the radioligand and increasing concentrations of the non-radiolabeled test compounds. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[2]
-
Internalization/Uptake Studies: Cells are seeded in multi-well plates and incubated with the radiolabeled this compound analog at 37°C for various time points. To differentiate between membrane-bound and internalized radioactivity, the supernatant is collected, and the cells are washed with an acidic buffer (to remove membrane-bound radioligand) followed by lysis to measure internalized radioactivity. Radioactivity is measured using a gamma counter.
In Vivo Biodistribution and Stability
-
Animal Models: Tumor-bearing mice, typically BALB/c nude mice xenografted with A431-CCK2R and mock-transfected A431 cells (as a negative control), are used.[3]
-
Biodistribution Studies: The radiolabeled analog is administered intravenously to the tumor-bearing mice. At selected time points post-injection (p.i.), the animals are euthanized, and organs of interest (blood, tumor, kidneys, stomach, liver, etc.) are collected and weighed. The radioactivity in each organ is measured using a gamma counter, and the results are expressed as a percentage of the injected activity per gram of tissue (%IA/g).[1]
-
In Vivo Stability: Blood samples are collected from mice at different time points after injection of the radiolabeled analog. The plasma is separated, and proteins are precipitated. The supernatant is then analyzed by radio-HPLC to determine the percentage of intact radiolabeled peptide versus its metabolites.[4]
Visualizing Pathways and Workflows
CCK2R Signaling and Radiopharmaceutical Action
The binding of a radiolabeled this compound analog to the CCK2R on a tumor cell is the initial step for both imaging and therapy. For therapeutic applications with alpha or beta emitters, the subsequent internalization of the radiopharmaceutical leads to the delivery of a cytotoxic radiation dose to the cell.
Caption: Mechanism of action for radiolabeled this compound analogs targeting the CCK2R.
General Experimental Workflow for Analog Evaluation
The preclinical evaluation of new this compound analogs follows a standardized workflow, from initial chemical synthesis to in vivo tumor targeting studies.
Caption: Standard preclinical workflow for the evaluation of new this compound analogs.
Conclusion
The development of novel this compound analogs has significantly progressed from the initial MG0 derivatives. Analogs like DOTA-MGS4 and DOTA-MGS5 demonstrate the success of chemical modifications in enhancing in vivo stability and tumor targeting while mitigating kidney uptake. These advancements are paving the way for more effective and safer CCK2R-targeted diagnostics and radionuclide therapies. Further clinical translation of these promising analogs is anticipated to improve outcomes for patients with MTC and other CCK2R-expressing malignancies.
References
- 1. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 177Lu-Labeled Minigastrin Analogues in Medullary Thyroid Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of various Lutetium-177-labeled minigastrin analogues for the targeting of Medullary Thyroid Cancer (MTC). The overexpression of the cholecystokinin-2 receptor (CCK2R) in MTC makes it a prime target for peptide receptor radionuclide therapy (PRRT).[1][2][3][4] this compound analogues, which bind with high affinity to CCK2R, have been developed and radiolabeled with therapeutic radionuclides like 177Lu to enable targeted radiotherapy.[1] This document summarizes key quantitative data, experimental methodologies, and relevant biological pathways to aid in the evaluation of these promising radiopharmaceuticals.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo performance of different 177Lu-labeled this compound analogues in various MTC and CCK2R-expressing preclinical models.
Table 1: In Vitro Characteristics of 177Lu-Labeled this compound Analogues
| Radiopharmaceutical | Cell Line | CCK-2R Affinity (IC50, nM) | Reference |
| [177Lu]Lu-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |
| [177Lu]Lu-DOTA-MGS5 | AR42J | 3.6 - 6.0 | |
| [177Lu]Lu-DOTA-cyclo-MG1 | A431-CCK2R | Not Specified | |
| [177Lu]Lu-DOTA-cyclo-MG2 | A431-CCK2R | Not Specified | |
| [177Lu]Lu-PP-F11N | Not Specified | Not Specified | |
| [177Lu]Lu-NMG 2 | Not Specified | Not Specified | |
| [177Lu]Lu-NMG 3 | Not Specified | Not Specified |
Table 2: In Vivo Biodistribution and Tumor Uptake in Preclinical Models
| Radiopharmaceutical | Animal Model | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| [177Lu]Lu-DOTA-CCK-66 | CB17-SCID mice | AR43J xenografts | 24 h | High (Specific values not detailed in abstract) | Similar to [177Lu]Lu-DOTA-MGS5 | |
| [177Lu]Lu-DOTA-MGS5 | CB17-SCID mice | AR43J xenografts | 24 h | High (Specific values not detailed in abstract) | Similar to [177Lu]Lu-DOTA-CCK-66 | |
| [177Lu]Lu-DOTA-MGS5 | Nude mice | A431-CCK2R xenografts | Not Specified | >20 | >6 | |
| [177Lu]Lu-DOTA-cyclo-MG1 | BALB/c nude mice | A431-CCK2R xenografts | Not Specified | ~2.5 | Not Specified | |
| [177Lu]Lu-DOTA-cyclo-MG2 | BALB/c nude mice | A431-CCK2R xenografts | Not Specified | ~2.5 | Not Specified | |
| [177Lu]Lu-PP-F11N | Nude mice | CCK2R-positive xenografts | 4 h | Lower than NMG 2 & 3 | Not Specified | |
| [177Lu]Lu-NMG 2 | Nude mice | CCK2R-positive xenografts | 4 h | Significantly higher than PP-F11N | Not Specified | |
| [177Lu]Lu-NMG 3 | Nude mice | CCK2R-positive xenografts | 1, 4, 24 h | Significantly higher than PP-F11N | Increased | |
| [111In]In-minigastrin (MG0) | BALB/c nude mice | GOT2 xenografts | 1 h | Specific uptake observed | Not Specified | |
| [177Lu]Lu-octreotate | BALB/c nude mice | GOT2 xenografts | 1-7 days | Modest specific uptake | Not Specified |
Table 3: Therapeutic Efficacy of 177Lu-Labeled this compound Analogues
| Radiopharmaceutical | Animal Model | Tumor Model | Key Findings | Reference |
| [177Lu]Lu-DOTA-cyclo-MG1 | Xenografted BALB/c nude mice | A431-CCK2R | 1.7- to 2.6-fold increase in tumor volume doubling time. | |
| [177Lu]Lu-DOTA-cyclo-MG2 | Xenografted BALB/c nude mice | A431-CCK2R | Comparable therapeutic effect to cyclo-MG1. | |
| [177Lu]Lu-PP-F11N (with RAD001) | Nude mice | A431/CCKBR xenograft | Combination therapy significantly reduced tumor size and extended median survival. |
Experimental Protocols
In Vitro CCK-2R Affinity Studies
-
Cell Line: AR42J, a rat pancreatic acinar cell line endogenously expressing the CCK2R, was utilized.
-
Methodology: Competitive binding assays were performed to determine the half-maximal inhibitory concentration (IC50). Cells were incubated with the radiolabeled this compound analogue and increasing concentrations of the corresponding non-radioactive (natGa, natCu, or natLu-labeled) analogue. The concentration of the non-radiolabeled peptide that inhibits 50% of the specific binding of the radiolabeled peptide was determined as the IC50 value.
In Vivo Stability and Biodistribution Studies
-
Animal Models: CB17-SCID mice or BALB/c nude mice were used for these studies.
-
Tumor Models: Tumor xenografts were established by subcutaneously injecting CCK2R-expressing cells (e.g., AR42J, A431-CCK2R, or human MTC cell line GOT2) into the flank of the mice.
-
Radiopharmaceutical Administration: A defined amount of the 177Lu-labeled compound (e.g., 30-40 MBq) was injected intravenously into the tail vein of the tumor-bearing mice.
-
Sample Collection and Analysis: At various time points post-injection (e.g., 1, 4, 24 hours), animals were euthanized. Blood, urine, and various organs and tissues, including the tumor, were collected, weighed, and the radioactivity was measured using a gamma counter. The uptake in each organ was calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g). For stability studies, blood and urine samples were analyzed by radio-HPLC to determine the percentage of intact radiopharmaceutical.
Therapeutic Efficacy Studies
-
Animal and Tumor Models: Xenografted mice (e.g., BALB/c nude mice with A431-CCK2R tumors) were used.
-
Treatment Groups: Animals were divided into control (untreated) and treatment groups receiving the 177Lu-labeled this compound analogue. In some studies, combination therapies, such as with an mTOR inhibitor like everolimus (RAD001), were also evaluated.
-
Efficacy Assessment: Tumor growth was monitored by measuring tumor volume at regular intervals. The therapeutic effect was evaluated by comparing tumor volume doubling time and overall survival between the treated and control groups.
-
Toxicity Assessment: Potential side effects were monitored, including changes in body weight and histological analysis of organs like the kidneys and bone marrow at the end of the study.
Visualizations
Signaling Pathway
Caption: CCK2R signaling upon binding of 177Lu-Minigastrin.
Experimental Workflow
Caption: Preclinical evaluation workflow for 177Lu-Minigastrin.
References
- 1. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 3. Development of targeted radionuclide therapy for medullary thyroid cancer - Onkologie - Universimed - Knowledge that matters [universimed.com]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Minigastrin
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as Minigastrin and its analogues are critical for ensuring laboratory safety and environmental responsibility. Given that the specific toxicological properties of many research peptides are not extensively documented, they should be treated as potentially hazardous materials. This guide provides a procedural framework for the safe disposal of this compound, incorporating best practices for peptide and radiolabeled waste management.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, adherence to standard laboratory safety practices is paramount. Always consult the Safety Data Sheet (SDS) for the specific this compound product in use. In the absence of an SDS, the substance should be handled as a hazardous chemical.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.[1]
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[1]
All handling of this compound, especially in powdered form, should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[2]
Step-by-Step Disposal Procedures
The appropriate method for this compound disposal depends on whether it is in solid or liquid form, and whether it is radiolabeled.
Non-Radiolabeled this compound Waste
Solid Waste Disposal:
Solid waste contaminated with this compound, including pipette tips, gloves, and empty vials, must be managed as hazardous waste.[1]
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1] High-density polyethylene (HDPE) containers are generally suitable.
-
Storage: The sealed container must be stored in a designated hazardous waste accumulation area, away from general laboratory traffic. Secondary containment trays are recommended to prevent spills.
-
Disposal: Arrange for collection and disposal by your institution's certified hazardous waste management service.
Liquid Waste Disposal:
Liquid waste, such as unused this compound solutions or contaminated buffers, requires chemical inactivation before disposal.
-
Inactivation: Carefully add the liquid peptide waste to an inactivation solution. A common method involves using a sodium hypochlorite solution. A typical ratio is 1 part waste to 10 parts inactivation solution.
-
Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.
-
Disposal: Following inactivation and neutralization, the solution should be collected in a labeled hazardous waste container for disposal by a certified service. Never dispose of peptide solutions down the drain.
Radiolabeled this compound Analogue Waste
This compound analogues are often labeled with radionuclides like 68Ga or 177Lu for imaging and therapeutic applications. This waste is considered low-level radioactive waste (LLRW) and requires special handling.
-
Segregation: It is crucial to segregate radioactive waste by isotope. Use separate, clearly labeled containers for solid and liquid LLRW.
-
Labeling: Each container must be labeled with the isotope, activity level, initial storage date, and the "decay by" date.
-
Storage (Decay-in-Storage): Store the waste in a designated and shielded radioactive waste storage area. The waste must be held until the radioactivity has decayed to background levels.
-
Verification: Before disposal as regular or biohazardous waste, survey the stored waste with a radiation meter to confirm that its radioactivity is at background level.
-
Disposal: Once confirmed to be at background, remove or deface all radioactive material labels and dispose of the waste according to its other properties (e.g., as chemical or biohazardous waste).
Biohazardous Waste Considerations
If this compound was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous. This may necessitate an initial decontamination step, like autoclaving, before being processed as chemical or radioactive waste. Always consult your institution's biosafety guidelines.
Quantitative Data for Decontamination
While specific quantitative data for this compound is not available, the following table summarizes parameters for common chemical decontamination methods for peptides.
| Decontamination Method | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides. | 20-60 minutes | Effective for many peptides, but may be corrosive. |
| Enzymatic Detergent | Typically a 1% (m/v) solution. | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for proper this compound waste disposal.
Caption: Decision workflow for initial handling of this compound waste.
Caption: Procedural steps for non-radioactive this compound waste.
References
Essential Safety and Logistical Guide for Handling Minigastrin
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as Minigastrin is of utmost importance. This guide provides crucial safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure and efficient laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document consolidates essential safety information based on established protocols for handling similar synthetic peptides.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure risk and prevent contamination when working with this compound, particularly in its lyophilized powder form. Adherence to proper PPE protocols is mandatory.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[2] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used and essential for all handling procedures. |
| Respiratory Protection | Respirator/Dust Mask | Necessary when weighing and handling the lyophilized powder to avoid inhalation of fine particles. Work should be conducted in a fume hood. |
Operational Plan for Safe Handling and Storage
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment and ensuring the integrity of the peptide.
Receiving and Storage: Upon receipt, visually inspect the container for any damage. Lyophilized this compound should be stored at -20°C or colder, protected from light. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
Reconstitution and Solution Storage: For reconstitution, use sterile, nuclease-free solutions. The choice of solvent will depend on the peptide's properties. For many peptides, sterile bacteriostatic water or a buffer at pH 5-6 is appropriate. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use vials and store them at -20°C or colder.
Disposal Plan
Proper disposal of this compound and associated waste is critical for laboratory safety and environmental compliance. Peptide waste should be treated as potentially hazardous material.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, such as pipette tips, gloves, and empty vials, must be collected in a clearly labeled, leak-proof hazardous waste container. |
| Liquid Waste | Aqueous solutions containing this compound should be collected as chemical waste. Depending on institutional and local regulations, chemical inactivation may be required before disposal. This can involve treatment with a solution like sodium hypochlorite. |
| Biohazardous Waste | If this compound is used in cell-based assays or with other biological materials, the resulting waste must be treated as biohazardous. This may necessitate an initial decontamination step, such as autoclaving, before being processed as chemical waste. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated puncture-resistant sharps container. |
Experimental Protocols
While specific experimental designs will vary, the following provides a general methodology for a common in vitro experiment involving this compound.
In Vitro Receptor Binding Assay
This protocol outlines the steps to determine the binding affinity of this compound to its receptor, the cholecystokinin B receptor (CCKBR), in a competitive binding assay.
Materials:
-
CCKBR-expressing cells or cell membranes
-
Radiolabeled this compound analog (e.g., [177Lu]Lu-PP-F11N)
-
Unlabeled this compound (as competitor)
-
Binding buffer
-
Wash buffer
-
Scintillation fluid and counter or gamma counter
Procedure:
-
Cell Preparation: Culture and harvest CCKBR-expressing cells. Prepare cell membrane fractions if required by the specific assay protocol.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled this compound analog to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include control wells with no unlabeled this compound (total binding) and wells with a large excess of unlabeled this compound (non-specific binding).
-
Incubation: Add the cells or cell membranes to the wells and incubate to allow binding to reach equilibrium.
-
Separation: Separate bound from free radioligand, typically by filtration through a glass fiber filter mat or by centrifugation.
-
Washing: Quickly wash the filters or cell pellets with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity of the bound ligand in each well using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. Calculate the IC50 value, which is the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand.
Caption: Workflow for an in vitro competitive receptor binding assay.
Signaling Pathway
This compound exerts its effects by binding to the cholecystokinin B receptor (CCKBR), a G-protein-coupled receptor (GPCR). This binding event triggers intracellular signaling cascades that can lead to various cellular responses, including proliferation. The mTORC1 pathway has also been implicated in regulating CCKBR expression and the uptake of radiolabeled this compound analogs.
Caption: this compound-CCKBR signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
